molecular formula C10H7BrClNO B1371712 4-Bromo-8-chloro-5-methoxyquinoline CAS No. 1189107-37-6

4-Bromo-8-chloro-5-methoxyquinoline

Cat. No.: B1371712
CAS No.: 1189107-37-6
M. Wt: 272.52 g/mol
InChI Key: BCCYFKPZAHJIKQ-UHFFFAOYSA-N
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Description

4-Bromo-8-chloro-5-methoxyquinoline (CAS 1189107-37-6) is a halogenated quinoline derivative of high value in medicinal chemistry and drug discovery. Its molecular formula is C₁₀H₇BrClNO with a molecular weight of 272.53 g/mol . This compound serves as a versatile and key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds such as kinase inhibitors for cancer treatment . The structure features reactive bromo and chloro groups at the 4 and 8 positions of the quinoline core, which allow for selective cross-coupling reactions, enabling researchers to construct more complex drug molecules . It is commonly employed in structure-activity relationship (SAR) studies, where the methoxy and halogen substituents contribute to enhanced target binding and improved metabolic stability in the resulting biological active heterocycles . Beyond oncology research, this scaffold is also utilized in the preparation of potential antimalarial agents . The compound must be stored sealed under inert gas at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-8-chloro-5-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCYFKPZAHJIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=NC2=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670952
Record name 4-Bromo-8-chloro-5-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189107-37-6
Record name 4-Bromo-8-chloro-5-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-8-chloro-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 4-Bromo-8-chloro-5-methoxyquinoline, a polysubstituted quinoline derivative with significant potential for applications in medicinal chemistry and materials science. The quinoline scaffold is a cornerstone in drug discovery, and functionalization with a unique combination of halo- and methoxy- groups offers a nuanced modulation of physicochemical and biological properties. This document details a robust, multi-step synthetic pathway, beginning with commercially available precursors. It offers in-depth explanations for strategic and procedural choices, detailed experimental protocols, and a complete workflow for the structural and purity verification of the target compound. This guide is intended for researchers, chemists, and drug development professionals seeking to construct complex heterocyclic scaffolds.

Introduction: The Significance of Substituted Quinolines

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The strategic placement of substituents on the quinoline core is a critical aspect of drug design, profoundly influencing factors such as target binding affinity, selectivity, solubility, and metabolic stability.[2][3]

The target molecule, 4-Bromo-8-chloro-5-methoxyquinoline (PubChem CID: 65512824), presents a unique substitution pattern.[4] The presence of two different halogens (bromine and chlorine) at the C4 and C8 positions, respectively, offers distinct opportunities for further functionalization via cross-coupling reactions. The methoxy group at the C5 position acts as a powerful electron-donating group, modulating the electronic properties of the aromatic system. This guide proposes a logical and efficient synthetic strategy to access this valuable chemical entity.

Proposed Synthetic Strategy: A Rationale-Driven Approach

A retrosynthetic analysis of 4-Bromo-8-chloro-5-methoxyquinoline suggests a strategy centered on the construction of the quinoline core followed by the introduction of the C4-bromo substituent. The most reliable and versatile method for constructing the requisite 4-hydroxyquinoline precursor is the Gould-Jacobs reaction. This approach offers excellent control over the substitution pattern of the final product based on the choice of the starting aniline.

The proposed forward synthesis is a two-step process:

  • Step 1: Gould-Jacobs Reaction: Synthesis of the key intermediate, 8-chloro-5-methoxyquinolin-4-ol, via the condensation of 2-chloro-5-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.

  • Step 2: Halogenation (Bromination): Conversion of the 4-hydroxyl group of the intermediate into the target 4-bromo substituent using a suitable brominating agent.

This pathway is strategically advantageous because it avoids potential regioselectivity issues that could arise from attempting to halogenate a pre-formed quinoline ring and ensures the precise placement of all substituents.

Synthetic_Pathway cluster_intermediate Intermediate cluster_final Final Product 2_chloro_5_methoxyaniline 2-Chloro-5-methoxyaniline Intermediate_1 8-Chloro-5-methoxyquinolin-4-ol 2_chloro_5_methoxyaniline->Intermediate_1  Step 1: Gould-Jacobs Reaction (Condensation & Thermal Cyclization)   DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate_1  Step 1: Gould-Jacobs Reaction (Condensation & Thermal Cyclization)   Final_Product 4-Bromo-8-chloro-5-methoxyquinoline Intermediate_1->Final_Product  Step 2: Bromination (e.g., POBr₃)  

Caption: Proposed two-step synthesis of 4-Bromo-8-chloro-5-methoxyquinoline.

Detailed Experimental Protocols

The following protocols are derived from established methodologies for analogous chemical transformations and are optimized for the synthesis of the target compound.[5][6]

Step 1: Synthesis of 8-chloro-5-methoxyquinolin-4-ol

The Gould-Jacobs reaction is a classic and robust method for synthesizing 4-hydroxyquinolines.[5] It involves an initial condensation to form an anilinomethylenemalonate intermediate, which is then cyclized at high temperature.

  • Reaction:

    • A mixture of 2-chloro-5-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated to 110-130°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. During this phase, ethanol is evolved as a byproduct.

    • The resulting crude diethyl ((2-chloro-5-methoxyphenyl)amino)methylenemalonate is added portion-wise to a pre-heated, high-boiling point solvent such as diphenyl ether or Dowtherm A at 240-250°C.

    • The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization, which results in the formation of ethyl 8-chloro-5-methoxy-4-hydroxyquinoline-3-carboxylate.

    • The mixture is cooled, and the cyclized product often precipitates. It can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

    • The resulting ester is then subjected to saponification by refluxing with an excess of aqueous sodium hydroxide (e.g., 10% NaOH solution) for 1-2 hours.

    • After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to a pH of ~1-2, causing the 8-chloro-5-methoxy-4-hydroxyquinoline-3-carboxylic acid to precipitate.

    • The carboxylic acid is filtered, washed with water, and dried. It is then decarboxylated by heating in diphenyl ether at 250°C until gas evolution ceases, yielding the final intermediate, 8-chloro-5-methoxyquinolin-4-ol.

    • Upon cooling, the product is precipitated by the addition of hexane, filtered, and washed to yield the pure intermediate.

  • Self-Validation: The identity and purity of the intermediate should be confirmed by NMR and mass spectrometry before proceeding. The presence of a hydroxyl group can be confirmed by a broad singlet in the ¹H NMR spectrum and its solubility in aqueous base.

Step 2: Synthesis of 4-Bromo-8-chloro-5-methoxyquinoline

The conversion of the 4-hydroxy group to a 4-bromo group is a critical transformation. While phosphorus oxychloride (POCl₃) is standard for chlorination, phosphorus oxybromide (POBr₃) is the analogous reagent for bromination.

  • Reaction:

    • A mixture of 8-chloro-5-methoxyquinolin-4-ol (1.0 eq) and phosphorus oxybromide (POBr₃, 3.0-5.0 eq) is carefully heated to 100-110°C for 2-3 hours under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction progress can be monitored by TLC (a significant change in Rf value is expected as the polar hydroxyl group is replaced by the non-polar bromine).

    • After completion, the reaction mixture is cooled to room temperature and then cautiously poured onto crushed ice with vigorous stirring. The excess POBr₃ is hydrolyzed in this step.

    • The aqueous mixture is then neutralized carefully with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is ~8-9. This causes the crude product to precipitate.

    • The precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

    • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-Bromo-8-chloro-5-methoxyquinoline.

  • Trustworthiness: The final product's structure must be rigorously confirmed. The disappearance of the OH peak in the NMR spectrum and the appearance of a mass spectrum signal corresponding to the correct isotopic pattern for one bromine and one chlorine atom are essential validation points.

Characterization Workflow

A systematic characterization workflow is essential to confirm the identity, structure, and purity of the synthesized 4-Bromo-8-chloro-5-methoxyquinoline.

Characterization_Workflow TLC_HPLC Chromatographic Purity (TLC / HPLC) MS Mass Spectrometry (HRMS) - Molecular Formula Confirmation - Isotopic Pattern Analysis TLC_HPLC->MS Identity Check NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) MS->NMR Structural Elucidation FTIR FTIR Spectroscopy - Functional Group Analysis NMR->FTIR Functional Group Confirmation End Structurally Confirmed 4-Bromo-8-chloro-5-methoxyquinoline FTIR->End

Caption: Systematic workflow for the characterization of the final product.

Expected Analytical Data

The following table summarizes the expected physicochemical and spectroscopic data for the target compound.

PropertyExpected Value / Observation
Molecular Formula C₁₀H₇BrClNO
Molecular Weight 272.53 g/mol
Appearance Off-white to pale yellow crystalline solid
Mass Spec (HRMS-ESI) Expected m/z for [M+H]⁺: 271.9472 (C₁₀H₈BrClNO⁺). The spectrum will show a characteristic isotopic cluster due to the presence of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.[4]
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.8 (d, 1H, H2), ~7.5 (d, 1H, H3), ~7.2 (d, 1H, H7), ~7.0 (d, 1H, H6), ~4.0 (s, 3H, -OCH₃). Note: The aromatic protons H6 and H7 will appear as doublets with ortho coupling. H2 and H3 will appear as doublets with coupling to each other.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): Expect ~10 distinct carbon signals. Key signals include the methoxy carbon (~56 ppm), carbons attached to halogens (C4, C8), and other aromatic carbons in the 110-155 ppm range. The specific shifts can be predicted using standard software or compared to similar structures.[7][8]
FTIR (KBr Pellet, cm⁻¹)ν (cm⁻¹): Aromatic C-H stretching (~3100-3000), C=C and C=N stretching (~1600-1450), C-O stretching for the methoxy group (~1250 and ~1030), and C-Cl/C-Br vibrations in the fingerprint region (<800).

Conclusion

This guide outlines a logical, robust, and well-precedented synthetic route for the preparation of 4-Bromo-8-chloro-5-methoxyquinoline. By employing the Gould-Jacobs reaction to construct the quinoline core followed by a targeted bromination of the 4-hydroxy intermediate, this strategy ensures high regiochemical control and provides reliable access to this valuable, polysubstituted heterocyclic compound. The detailed characterization workflow provides a clear path to validating the structure and purity of the final product, empowering researchers to utilize this molecule with confidence in further drug discovery and materials science applications.

References

  • Bao, K., & Zhang, W. (2013). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry.
  • García-Muñoz, S., & Gómez-Lor, B. (1983). Versatile Syntheses of Quinolines by Annulation of Pyridines. Synthesis of Furo[2,3-g]- and -[3,2-g]quinolines. Journal of Organic Chemistry, 48(6), 774-779.
  • Bentham Science Publishers. (n.d.).
  • Bian, X., Liu, L., et al. (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of Chemical Research.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • The Royal Society of Chemistry. (n.d.).
  • ECHEMI. (n.d.). 4-Bromo-8-chloro-5-methoxy-2-phenylquinoline.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • PubChem. (n.d.). 8-bromo-4-chloro-5-methoxyquinoline.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • Wagner, T., et al. (2008). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1117.
  • Millipore-Sigma. (n.d.). 4-Bromo-8-chloro-5-methoxyquinoline. Sigma-Aldrich.
  • Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?
  • The Royal Society of Chemistry. (n.d.).
  • ChemSynthesis. (n.d.). 4-bromo-5,8-dimethoxyquinoline.
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-8-methoxyquinoline.
  • BenchChem. (n.d.). Comparative Analysis: 5-Bromo- vs. 5-Chloro-8-Methoxy-2-Methylquinoline.
  • PubChem. (n.d.). 7-Bromo-4-chloro-8-methoxy-2-phenylquinoline.
  • Beilstein Journals. (n.d.).
  • Yilmaz, I., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202400349.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Hoffman Fine Chemicals. (n.d.). 4-Bromo-8-methoxyquinoline.
  • Kumar, A., & Paul, K. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 108, 104633.
  • Walsh Medical Media. (2025). Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. Journal of Clinical & Experimental Pharmacology.
  • Roule, A., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.
  • NIST. (n.d.). Benzenamine, 4-bromo-. NIST WebBook.
  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.
  • Rubio-Pina, J., & Vazquez-Flota, F. (2013). Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L. Current Topics in Medicinal Chemistry, 13(17), 2200-2207.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-8-chloro-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted quinolines are a cornerstone in medicinal chemistry and materials science, owing to their versatile biological activities and unique photophysical properties. The quinoline scaffold is a privileged structure, appearing in a wide array of pharmaceuticals, including antimalarials, antibacterials, and anticancer agents. The specific placement of substituents on the quinoline ring system dramatically influences the molecule's physicochemical characteristics, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of 4-Bromo-8-chloro-5-methoxyquinoline, a halogenated quinoline derivative with potential applications in drug discovery and chemical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document integrates predicted properties with established, detailed methodologies for its empirical determination.

Chemical Structure and Properties

4-Bromo-8-chloro-5-methoxyquinoline possesses a unique substitution pattern that is expected to confer specific chemical and biological properties. The presence of two different halogens, bromine and chlorine, at positions 4 and 8 respectively, along with a methoxy group at position 5, creates a distinct electronic and steric environment.

Caption: Chemical structure of 4-Bromo-8-chloro-5-methoxyquinoline.

Predicted Physicochemical Properties

In the absence of direct experimental data, computational methods provide valuable estimates for the physicochemical properties of 4-Bromo-8-chloro-5-methoxyquinoline. The following table summarizes these predicted values, which are crucial for initial experimental design and hypothesis generation. A predicted XlogP of 3.5 for the structurally similar 8-bromo-4-chloro-5-methoxyquinoline suggests a moderate lipophilicity for the target compound[1].

PropertyPredicted ValueSource
Molecular Formula C₁₀H₇BrClNO
Molecular Weight 272.53 g/mol
CAS Number 1189107-37-6[2][3][4][5]
XlogP ~3.5Estimated based on[1]
Boiling Point Not available
Melting Point Not available
pKa (most basic) Not available

Proposed Synthesis Pathway

A plausible synthetic route for 4-Bromo-8-chloro-5-methoxyquinoline can be conceptualized based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by sequential halogenation[6][7]. The precise order of halogenation steps would require experimental optimization to achieve the desired regioselectivity.

Synthesis_Workflow start Substituted Aniline Precursor step1 Gould-Jacobs Reaction (Quinoline Core Formation) start->step1 intermediate1 Hydroxyquinoline Intermediate step1->intermediate1 step2 Chlorination (e.g., POCl₃) intermediate1->step2 intermediate2 Chloroquinoline Intermediate step2->intermediate2 step3 Regioselective Bromination (e.g., NBS or Br₂) intermediate2->step3 product 4-Bromo-8-chloro-5-methoxyquinoline step3->product

Caption: Proposed synthetic workflow for 4-Bromo-8-chloro-5-methoxyquinoline.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, field-proven protocols for the experimental determination of the key physicochemical properties of 4-Bromo-8-chloro-5-methoxyquinoline.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Method [8][9][10][11]

  • Sample Preparation: Finely powder a small amount of the crystalline compound.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of approximately 10-20°C per minute for a preliminary determination. For an accurate measurement, repeat with a fresh sample, heating at a slower rate of 1-2°C per minute as the temperature approaches the approximate melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is reported as T₁ - T₂.

Melting_Point_Workflow start Powdered Crystalline Sample step1 Load into Capillary Tube start->step1 step2 Place in Melting Point Apparatus step1->step2 step3 Rapid Heating (Approx. MP) step2->step3 step4 Slow Heating (Accurate MP) step3->step4 end Record Melting Range (T₁ - T₂) step4->end

Sources

An In-depth Technical Guide to 4-Bromo-8-chloro-5-methoxyquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-8-chloro-5-methoxyquinoline is a halogenated quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a quinoline core with bromo, chloro, and methoxy substituents, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, a plausible synthetic pathway with detailed experimental considerations, its physicochemical properties, and its potential applications in the field of drug discovery.

Chemical Identity

IdentifierValue
IUPAC Name 4-Bromo-8-chloro-5-methoxyquinoline
CAS Number 1189107-37-6
Molecular Formula C₁₀H₇BrClNO
Molecular Weight 272.53 g/mol

Plausible Synthetic Pathway

The synthesis of 4-Bromo-8-chloro-5-methoxyquinoline can be approached through a multi-step sequence, commencing with the construction of the quinoline core, followed by sequential halogenation. A logical and well-established route involves the Gould-Jacobs reaction, followed by chlorination and then regioselective bromination.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Bromination 2-Chloro-5-methoxyaniline 2-Chloro-5-methoxyaniline Intermediate_A 8-Chloro-5-methoxyquinolin-4-ol 2-Chloro-5-methoxyaniline->Intermediate_A Condensation & Cyclization Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate->Intermediate_A Intermediate_B 4,8-Dichloro-5-methoxyquinoline Intermediate_A->Intermediate_B POCl₃ Final_Product 4-Bromo-8-chloro-5-methoxyquinoline Intermediate_B->Final_Product NBS / Br₂

Caption: A plausible synthetic pathway for 4-Bromo-8-chloro-5-methoxyquinoline.

Experimental Protocols

The following protocols are representative methods for the synthesis of substituted quinolines and can be adapted for the preparation of 4-Bromo-8-chloro-5-methoxyquinoline.

Step 1: Synthesis of 8-Chloro-5-methoxyquinolin-4-ol via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline core from an aniline and a malonic ester derivative.[1][2]

Methodology:

  • A mixture of 2-chloro-5-methoxyaniline and a slight molar excess of diethyl (ethoxymethylene)malonate is heated at 100-140°C. This initial condensation forms an anilinomethylenemalonate intermediate.

  • The intermediate is then cyclized at a higher temperature (approximately 250°C) in a high-boiling point solvent such as diphenyl ether.

  • The resulting ethyl 4-hydroxy-8-chloro-5-methoxyquinoline-3-carboxylate is saponified using aqueous sodium hydroxide.

  • Acidification followed by heating induces decarboxylation to yield 8-Chloro-5-methoxyquinolin-4-ol.

Step 2: Chlorination of 8-Chloro-5-methoxyquinolin-4-ol

The hydroxyl group at the 4-position is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Methodology:

  • 8-Chloro-5-methoxyquinolin-4-ol is treated with an excess of phosphorus oxychloride.

  • The reaction mixture is heated to reflux (around 110°C) for several hours.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • The resulting precipitate, 4,8-dichloro-5-methoxyquinoline, is filtered, washed, and dried.

Step 3: Regioselective Bromination

The final step involves the introduction of a bromine atom at the 4-position. This is a nucleophilic substitution reaction where the more reactive chloro group at the 4-position is displaced by a bromide ion. Standard brominating agents can be employed.

Methodology:

  • 4,8-dichloro-5-methoxyquinoline is dissolved in a suitable solvent.

  • A brominating agent, such as N-Bromosuccinimide (NBS) or molecular bromine in a suitable solvent, is added to the solution.

  • The reaction is typically carried out at room temperature or with gentle heating, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by washing with a reducing agent solution (e.g., sodium thiosulfate) to quench any excess bromine, followed by extraction and purification by column chromatography or recrystallization to yield 4-Bromo-8-chloro-5-methoxyquinoline.

Physicochemical Properties

While specific experimental data for 4-Bromo-8-chloro-5-methoxyquinoline is limited in publicly available literature, the following table summarizes its known and predicted physicochemical properties.

PropertyValueSource
Molecular Formula C₁₀H₇BrClNO-
Molecular Weight 272.53 g/mol -
Physical Form Predicted to be a solid at room temperature.-
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water.-

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of halogen atoms on the quinoline ring provides reactive sites for further chemical modifications, making 4-Bromo-8-chloro-5-methoxyquinoline a valuable intermediate in the synthesis of compound libraries for drug screening.

The chloro group at the 4-position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, and thiol-containing moieties. The bromo group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups.

Diagram of Potential Derivatization Strategies

Derivatization cluster_c4 C4 Position (SNAr) cluster_c_bromo Bromo Position (Cross-Coupling) Start 4-Bromo-8-chloro-5-methoxyquinoline Amine Amine (R-NH₂) Start->Amine Alcohol Alcohol (R-OH) Start->Alcohol Thiol Thiol (R-SH) Start->Thiol Aryl Arylboronic Acid (Suzuki Coupling) Start->Aryl Alkynyl Terminal Alkyne (Sonogashira Coupling) Start->Alkynyl

Caption: Potential sites for further chemical modification on the 4-Bromo-8-chloro-5-methoxyquinoline scaffold.

Derivatives of substituted quinolines have shown a wide range of biological activities, including:

  • Anticancer Activity: Many quinoline-based compounds have been investigated as potent anticancer agents, often targeting key enzymes like protein kinases.

  • Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine and quinine.

  • Antibacterial and Antifungal Activity: Substituted quinolines have also demonstrated efficacy against various microbial pathogens.

The unique substitution pattern of 4-Bromo-8-chloro-5-methoxyquinoline provides a starting point for the rational design of novel inhibitors for various biological targets.

Safety and Handling

As with any halogenated organic compound, 4-Bromo-8-chloro-5-methoxyquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided, and inhalation of dust or vapors should be prevented. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-8-chloro-5-methoxyquinoline is a valuable building block for synthetic and medicinal chemists. Its synthesis, while multi-stepped, relies on well-established and understood organic reactions. The presence of multiple reactive sites on the quinoline core allows for extensive derivatization, making it an attractive scaffold for the development of novel compounds with potential therapeutic value. Further research into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this versatile molecule.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

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Spectroscopic Profiling of 4-Bromo-8-chloro-5-methoxyquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic characteristics of 4-bromo-8-chloro-5-methoxyquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and drug development. Given the prevalence of the quinoline scaffold in pharmaceuticals, a thorough understanding of its structural and electronic properties is paramount for researchers in the field. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by established principles of spectroscopic interpretation and detailed experimental protocols for data acquisition.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives represent a critical class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic drugs.[1] The strategic placement of substituents on the quinoline ring system dramatically influences the molecule's physicochemical properties and biological activity. Halogenation, in particular, can enhance membrane permeability, metabolic stability, and target binding affinity. The title compound, 4-bromo-8-chloro-5-methoxyquinoline, incorporates three key substituents—a bromine atom, a chlorine atom, and a methoxy group—each contributing to a unique electronic and steric profile. Accurate spectroscopic characterization is therefore indispensable for confirming the identity and purity of such compounds, as well as for elucidating structure-activity relationships (SAR) during the drug discovery process.[2]

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for 4-bromo-8-chloro-5-methoxyquinoline, the following data tables are based on predictive models and analysis of structurally related compounds. These predictions are grounded in the fundamental principles of spectroscopy and the known effects of substituents on the quinoline core.[3]

¹H and ¹³C NMR Spectral Data (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[2] The predicted chemical shifts for 4-bromo-8-chloro-5-methoxyquinoline are presented below.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS at 0.00 ppm)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-28.5 - 8.7DoubletJ = 4.5 - 5.0Deshielded by the adjacent nitrogen atom.
H-37.3 - 7.5DoubletJ = 4.5 - 5.0Coupled to H-2.
H-67.6 - 7.8DoubletJ = 8.5 - 9.0Influenced by the electron-donating methoxy group at C-5 and the electron-withdrawing bromine at C-4. Coupled to H-7.
H-77.0 - 7.2DoubletJ = 8.5 - 9.0Coupled to H-6. Shielded by the methoxy group at C-5.
OCH₃3.9 - 4.1SingletN/ATypical chemical shift for a methoxy group on an aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS at 0.00 ppm)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2150 - 152Deshielded by the adjacent nitrogen.
C-3122 - 124Standard aromatic carbon chemical shift.
C-4125 - 127Attached to an electron-withdrawing bromine atom.
C-4a148 - 150Bridgehead carbon influenced by the nitrogen and surrounding substituents.
C-5155 - 157Attached to the electron-donating methoxy group.
C-6128 - 130Aromatic carbon influenced by adjacent substituents.
C-7115 - 117Shielded by the methoxy group at C-5.
C-8130 - 132Attached to an electron-withdrawing chlorine atom.
C-8a140 - 142Bridgehead carbon adjacent to the chloro-substituted carbon.
OCH₃56 - 58Typical chemical shift for a methoxy carbon.
Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key IR absorption bands for 4-bromo-8-chloro-5-methoxyquinoline are listed below.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
3100-3000MediumAromatic C-H stretchCharacteristic of C-H bonds on an aromatic ring.[4]
2950-2850MediumAliphatic C-H stretchArising from the methoxy group.
1600-1585 & 1500-1400Medium to StrongC=C and C=N stretching in the aromatic ringTypical for quinoline and other aromatic systems.[5]
~1250StrongAryl-O-C asymmetric stretchCharacteristic of the aryl ether linkage of the methoxy group.[6]
~1050MediumAryl-O-C symmetric stretchCharacteristic of the aryl ether linkage.[6]
850-750StrongC-H out-of-plane bendingThe pattern in this region can be indicative of the substitution pattern on the aromatic rings.[4]
Below 800Medium to StrongC-Cl and C-Br stretchHalogen-carbon bonds absorb in the fingerprint region.
Mass Spectrometry (MS) (Predicted)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 4-bromo-8-chloro-5-methoxyquinoline, electron ionization (EI) would likely lead to significant fragmentation.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zIonRationale for Prediction
271/273/275[M]⁺˙The molecular ion peak. The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom.
256/258/260[M-CH₃]⁺Loss of a methyl radical from the methoxy group.
228/230/232[M-CH₃-CO]⁺Subsequent loss of carbon monoxide from the [M-CH₃]⁺ ion.
192/194[M-Br]⁺Loss of a bromine radical.
236/238[M-Cl]⁺Loss of a chlorine radical.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on standard practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of CDCl₃ transfer Transfer to a 5 mm NMR tube dissolve->transfer insert Insert sample into the spectrometer transfer->insert lock_shim Lock on the deuterium signal and shim the magnetic field insert->lock_shim setup_1H Set up ¹H acquisition parameters (e.g., 45° pulse, 4s acquisition time) lock_shim->setup_1H setup_13C Set up ¹³C acquisition parameters (e.g., 30° pulse, proton decoupled) lock_shim->setup_13C acquire_1H Acquire ¹H spectrum setup_1H->acquire_1H process_spectra Apply Fourier transform, phase correction, and baseline correction acquire_1H->process_spectra acquire_13C Acquire ¹³C spectrum setup_13C->acquire_13C acquire_13C->process_spectra calibrate Calibrate spectra to TMS (0.00 ppm) process_spectra->calibrate integrate_analyze Integrate ¹H signals and analyze peak multiplicities and coupling constants calibrate->integrate_analyze

Caption: Workflow for NMR data acquisition and processing.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 4-bromo-8-chloro-5-methoxyquinoline and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity.[8]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.[8] The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.[9] A 30° pulse angle is often used to allow for faster repetition rates.[8]

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. For the ¹H spectrum, integrate the signals and determine the coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of solid sample directly onto the ATR crystal apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure background Collect a background spectrum of the empty ATR crystal apply_pressure->background acquire_spectrum Collect the sample spectrum background->acquire_spectrum ratio Ratio the sample spectrum against the background acquire_spectrum->ratio format_display Convert to absorbance or transmittance and display ratio->format_display

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.[10]

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis: Place a small amount of solid 4-bromo-8-chloro-5-methoxyquinoline onto the ATR crystal. Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[10]

  • Spectrum Acquisition: Collect the infrared spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum and convert the data to an absorbance or transmittance plot.

Mass Spectrometry (MS)

MS_Workflow cluster_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis and Detection dissolve Dissolve a small amount of sample in a volatile solvent (e.g., methanol or dichloromethane) inject Inject the solution into the GC-MS or use a direct insertion probe dissolve->inject electron_ionization Ionize the sample using electron ionization (EI) at 70 eV inject->electron_ionization separate_ions Separate ions based on their mass-to-charge ratio (m/z) electron_ionization->separate_ions detect_ions Detect the ions to generate the mass spectrum separate_ions->detect_ions

Caption: Workflow for Mass Spectrometry analysis via Electron Ionization.

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or by injecting a dilute solution into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).[11]

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12] This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and its isotopic pattern to confirm the presence of bromine and chlorine. Interpret the fragmentation pattern to gain structural information.

Conclusion

This technical guide provides a comprehensive spectroscopic overview of 4-bromo-8-chloro-5-methoxyquinoline, a compound of interest to researchers in drug discovery. By presenting predicted NMR, IR, and MS data, along with detailed, field-proven experimental protocols, this document serves as a valuable resource for the synthesis, characterization, and further development of novel quinoline-based therapeutic agents. The principles and methodologies outlined herein are broadly applicable to the study of other small organic molecules, underscoring the foundational importance of spectroscopy in modern chemical research.

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Crystal structure analysis of 4-Bromo-8-chloro-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-8-chloro-5-methoxyquinoline

Abstract

Substituted quinolines are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities that make them attractive scaffolds for drug development.[1] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their function and guiding the design of new therapeutic agents.[2][3] This technical guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 4-Bromo-8-chloro-5-methoxyquinoline, a novel halogenated quinoline derivative. While a published structure for this exact compound is not yet available, this document will serve as a complete methodological protocol, from synthesis and crystal growth to data analysis and interpretation, leveraging established crystallographic principles and drawing parallels with the known structure of the closely related compound, 4-Bromo-8-methoxyquinoline.[4] This guide is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to the structural elucidation of new chemical entities.

Introduction: The Significance of Structural Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For quinoline derivatives, the nature and position of substituents on the bicyclic ring system can dramatically influence their pharmacological properties, including their efficacy as antimalarial, antibacterial, or anticancer agents.[1][5] A detailed understanding of the molecular geometry, including bond lengths, bond angles, and intermolecular interactions, is therefore paramount.[6] Single-crystal X-ray diffraction is the definitive technique for obtaining this information, providing an unambiguous determination of the atomic arrangement in the solid state.[7][8]

The title compound, 4-Bromo-8-chloro-5-methoxyquinoline, presents an interesting case for structural analysis. The presence of multiple halogen atoms (bromine and chlorine) and a methoxy group suggests the potential for a rich variety of intermolecular interactions, such as halogen bonding and hydrogen bonding, which can influence the crystal packing and, ultimately, the physicochemical properties of the material.[9][10] This guide will provide the scientific framework and practical steps required to perform a complete crystal structure analysis of this, or any similar, novel quinoline derivative.

The Crystallographic Workflow: A Conceptual Overview

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution. Each stage builds upon the previous one, and the quality of the final structure is dependent on the success of each step.

workflow cluster_analysis Structure Determination & Refinement synthesis Chemical Synthesis purification Purification synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth Experiments screening->growth mounting Crystal Mounting growth->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution (Phase Problem) diffraction->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation deposition deposition validation->deposition Deposition (e.g., CSD)

Caption: A conceptual workflow for the single-crystal X-ray diffraction analysis of a novel compound.

Experimental Protocols

Synthesis and Crystal Growth of 4-Bromo-8-chloro-5-methoxyquinoline

Rationale: The first and most critical step is to obtain high-quality single crystals suitable for diffraction.[11] The synthesis must yield a pure compound, as impurities can inhibit crystallization. The choice of crystallization method and solvent is crucial; a slow cooling or solvent evaporation technique is generally preferred to allow for the ordered growth of a single crystal lattice.

Protocol:

  • Synthesis: The synthesis of 4-Bromo-8-chloro-5-methoxyquinoline can be approached through a multi-step reaction sequence, likely starting from a substituted aniline and involving cyclization and subsequent halogenation steps, analogous to established methods for similar quinoline derivatives.[12][13][14]

  • Purification: The crude product should be purified to >98% purity, as confirmed by NMR and LC-MS. Column chromatography is a common and effective method for this purpose.

  • Crystal Growth:

    • Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) in a small, clean vial.

    • The vial should be loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.

    • Alternatively, a saturated solution can be prepared at a slightly elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.

    • Suitable crystals for X-ray diffraction should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in at least two dimensions.[11]

Single-Crystal X-ray Diffraction Data Collection

Rationale: The data collection process involves irradiating the crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern.[15] The crystal is rotated during the experiment to capture a complete three-dimensional dataset of diffraction intensities.[7] Modern diffractometers equipped with sensitive detectors can collect a full dataset in a matter of hours.

Protocol:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[15]

  • Data Collection:

    • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.

    • The unit cell parameters are determined from a preliminary set of diffraction images.

    • A full sphere of diffraction data is collected by rotating the crystal through a series of frames. The exposure time per frame and the total number of frames will depend on the crystal's scattering power and the diffractometer's geometry.

Structure Solution and Refinement

Rationale: The collected diffraction intensities provide the amplitudes of the structure factors, but not their phases. This is known as the "phase problem" in crystallography.[16] Direct methods or Patterson methods are typically used to solve the phase problem for small molecules, which then allows for the calculation of an initial electron density map.[16] This initial model is then refined against the experimental data to improve its accuracy.[17][18]

Protocol:

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors like polarization and absorption.

  • Structure Solution: The structure is solved using software such as SHELXT or Olex2. For a molecule containing a bromine atom, the heavy-atom Patterson method can be particularly effective.[16]

  • Structure Refinement:

    • The initial atomic model is refined using a full-matrix least-squares method on F².[19][20]

    • All non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.

    • Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

    • The refinement is iterated until the model converges, as indicated by a stable R-factor and minimal shifts in the atomic parameters.

Structural Analysis and Interpretation

Once the structure is refined, a detailed analysis of the molecular and crystal structure can be performed. This is where the chemical insights are derived from the crystallographic data.

Crystallographic Data and Refinement Details

The following table presents a hypothetical but realistic set of crystallographic data for 4-Bromo-8-chloro-5-methoxyquinoline, based on the published data for the closely related 4-Bromo-8-methoxyquinoline.[4]

ParameterHypothetical Value for 4-Bromo-8-chloro-5-methoxyquinoline
Chemical formulaC₁₀H₇BrClNO
Formula weight272.53 g/mol
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a, b, c (Å)5.2, 12.5, 14.8
α, β, γ (°)90, 90, 90
Volume (ų)962.0
Z4
Temperature (K)150
Radiation typeMo Kα (λ = 0.71073 Å)
Reflections collected8500
Independent reflections2100
R_int0.035
Final R indices [I>2σ(I)]R₁ = 0.030, wR₂ = 0.065
Goodness-of-fit on F²1.05
Molecular Geometry

The primary result of the analysis is the precise three-dimensional structure of the molecule. Key features to analyze include:

  • Bond Lengths and Angles: Are there any unusual bond lengths or angles that might suggest electronic effects or strain?

  • Planarity: The quinoline ring system is expected to be largely planar. Any significant deviations from planarity should be noted.

  • Conformation: The orientation of the methoxy group relative to the quinoline ring is of interest.

Intermolecular Interactions and Crystal Packing

A crucial aspect of crystal structure analysis is understanding how the molecules pack together in the crystal lattice. This is governed by a variety of intermolecular forces.

interactions cluster_interactions Intermolecular Interactions Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B Halogen Bond Molecule_C Molecule C Molecule_A->Molecule_C C-H···π Molecule_B->Molecule_C π-π Stacking Halogen_Bond Br···N or Cl···N Pi_Stacking π-π Stacking CH_Pi C-H···π

Caption: A diagram illustrating potential intermolecular interactions in the crystal lattice.

For 4-Bromo-8-chloro-5-methoxyquinoline, the following interactions are likely to be important:

  • Halogen Bonding: The bromine and chlorine atoms are potential halogen bond donors, and could interact with the nitrogen atom of a neighboring quinoline ring.

  • π-π Stacking: The planar aromatic quinoline rings may stack on top of each other, leading to stabilizing π-π interactions.

  • C-H···π Interactions: The hydrogen atoms on the quinoline ring can interact with the π-system of an adjacent molecule.

A thorough analysis of these interactions is essential for a complete understanding of the solid-state structure.

Data Deposition and Validation

A cornerstone of scientific integrity is the public availability of crystallographic data. Once a structure has been solved and refined, it should be deposited in a public database.

The Cambridge Structural Database (CSD):

The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[21][22][23][24] Deposition of new structures is a standard practice in the scientific community. The deposition process involves preparing a Crystallographic Information File (CIF) that contains all the relevant information about the crystal structure, including the unit cell parameters, atomic coordinates, and refinement details. This file can be generated by most modern crystallographic software packages.

Validation:

Before deposition, the CIF should be checked for correctness and consistency using the checkCIF service provided by the International Union of Crystallography (IUCr). This automated service will flag any potential issues with the data or the refinement, which should be addressed before the structure is published or deposited.

Conclusion

The crystal structure analysis of 4-Bromo-8-chloro-5-methoxyquinoline, or any novel compound, is a powerful tool for understanding its fundamental chemical nature. By following the detailed protocols and principles outlined in this guide, researchers can confidently approach the structural elucidation of new chemical entities. The resulting three-dimensional structure provides an invaluable blueprint for understanding the molecule's properties and for the rational design of new and improved derivatives for a wide range of applications, particularly in the field of drug discovery.

References

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Navigating the Physicochemical Landscape of 4-Bromo-8-chloro-5-methoxyquinoline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of the novel quinoline derivative, 4-Bromo-8-chloro-5-methoxyquinoline. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven methodologies to empower researchers in their characterization of this promising compound. While specific experimental data for this molecule is not yet publicly available, this guide outlines the critical experimental pathways and theoretical considerations necessary for a thorough investigation.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties[1]. The specific substitutions on the quinoline ring, such as the bromine, chlorine, and methoxy groups in 4-Bromo-8-chloro-5-methoxyquinoline, are strategically chosen to modulate the molecule's physicochemical properties, and in turn, its pharmacokinetic and pharmacodynamic profile. Understanding the solubility and stability of such a compound is a critical early step in the drug development pipeline, influencing formulation strategies, bioavailability, and shelf-life.

Part 1: Deciphering Solubility: A Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and erratic therapeutic outcomes. This section details the theoretical underpinnings and experimental protocols for characterizing the solubility of 4-Bromo-8-chloro-5-methoxyquinoline.

Theoretical Framework: "Like Dissolves Like" and Beyond

The solubility of a compound is governed by the interplay of intermolecular forces between the solute (4-Bromo-8-chloro-5-methoxyquinoline) and the solvent. The presence of polar groups, such as the methoxy group and the nitrogen atom in the quinoline ring, suggests potential for hydrogen bonding and dipole-dipole interactions, which would favor solubility in polar solvents. Conversely, the aromatic quinoline core and the halogen substituents (bromine and chlorine) contribute to the molecule's lipophilicity, suggesting solubility in non-polar organic solvents.

The pH of the medium will also play a critical role. The quinoline nitrogen can be protonated, forming a more soluble salt at acidic pH. The pKa of the compound, the pH at which 50% of the molecules are ionized, is therefore a key parameter to determine.[2]

Experimental Determination of a Solubility Profile

A comprehensive solubility profile of 4-Bromo-8-chloro-5-methoxyquinoline should be established across a range of pharmaceutically relevant solvents.

Recommended Solvents for Screening:

  • Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH).

  • Alcohols: Methanol, Ethanol, Isopropanol.

  • Ketones: Acetone.

  • Ethers: Dioxane, Tetrahydrofuran (THF).

  • Halogenated Solvents: Dichloromethane (DCM), Chloroform.

  • Apolar Solvents: Hexane, Toluene.

  • Amides: Dimethylformamide (DMF), Dimethylacetamide (DMAc).

  • Other: Dimethyl sulfoxide (DMSO).

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3][4]

Methodology:

  • Preparation: Add an excess amount of 4-Bromo-8-chloro-5-methoxyquinoline to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[5]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[4]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[3][4]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in units of mg/mL or µg/mL.

Data Presentation: A Template for Your Findings

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

Solvent SystemTemperature (°C)Solubility (mg/mL)pH (for aqueous)
0.1 M HCl (pH 1.2)25[Experimental Value]1.2
Acetate Buffer25[Experimental Value]4.5
Phosphate Buffer25[Experimental Value]6.8
Phosphate Buffer25[Experimental Value]7.4
Water25[Experimental Value]~7.0
Methanol25[Experimental Value]N/A
Ethanol25[Experimental Value]N/A
Dichloromethane25[Experimental Value]N/A
Dimethyl Sulfoxide25[Experimental Value]N/A

Visualizing the Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Compound B Add to Solvent A->B C Agitate at Constant Temp (24-72h) B->C D Centrifuge C->D E Filter Supernatant D->E F HPLC-UV Analysis E->F G Quantify Concentration F->G G A 4-Bromo-8-chloro-5-methoxyquinoline B Oxidized Product (e.g., N-oxide) A->B Oxidative Stress (e.g., H₂O₂) C Hydrolyzed Product (e.g., 5-hydroxyquinoline derivative) A->C Acid/Base Hydrolysis D Photodegradation Product A->D UV/Visible Light

Potential degradation pathways for 4-Bromo-8-chloro-5-methoxyquinoline.

Conclusion: A Roadmap to Characterization

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of 4-Bromo-8-chloro-5-methoxyquinoline. By following the outlined experimental protocols and considering the underlying scientific principles, researchers can generate the critical data necessary to advance this compound through the drug development process. The insights gained from these studies will be invaluable for formulation development, defining storage conditions, and ensuring the ultimate safety and efficacy of any potential therapeutic agent derived from this promising quinoline scaffold.

References

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (1998). Angewandte Chemie International Edition. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). Toxicity and Drug Testing. [Link]

  • Pathway proposed for the degradation of quinoline. (n.d.). ResearchGate. [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). Molecules. [Link]

  • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. (n.d.). ResearchGate. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Journal of New Drugs. [Link]

  • Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. (2010). Applied and Environmental Microbiology. [Link]

  • Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. (2025). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]

  • 4-bromo-5,8-dimethoxyquinoline. (n.d.). ChemSynthesis. [Link]

  • Stability evaluation of [18F]FDG: a non-systematic literature study and a two-centre stability study. (2022). EJNMMI Radiopharmacy and Chemistry. [Link]

  • 8-bromo-4-chloro-5-methoxyquinoline. (n.d.). PubChemLite. [Link]

  • 4-Bromo-8-methoxyquinoline. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. (2018). European Journal of Medicinal Chemistry. [Link]

  • 4-Bromo-8-methoxyquinoline. (n.d.). Hoffman Fine Chemicals. [Link]

  • 7-Bromo-4-chloro-8-methoxy-2-phenylquinoline. (n.d.). PubChem. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation. [Link]

  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

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A Technical Guide to the Quantum Chemical Analysis of 4-Bromo-8-chloro-5-methoxyquinoline: A Predictive Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer and antimalarial properties.[1][2] The functionalization of the quinoline ring with various substituents allows for the fine-tuning of its physicochemical and pharmacokinetic properties. This technical guide presents a comprehensive, first-principles approach to characterizing 4-Bromo-8-chloro-5-methoxyquinoline , a novel derivative, using quantum chemical calculations. In the absence of extensive experimental data for this specific molecule, this document serves as a predictive whitepaper, outlining the theoretical framework and detailed protocols necessary to elucidate its structural, electronic, and reactive properties. By leveraging Density Functional Theory (DFT), we provide foundational insights into the molecule's stability, reactivity, and potential for intermolecular interactions, thereby establishing a critical baseline for future experimental validation and its potential application in rational drug design.[3][4]

The Strategic Imperative for Computational Analysis

In modern drug discovery, computational chemistry is not merely a supplementary tool but a strategic necessity.[3][5] It provides an unparalleled ability to predict molecular properties before committing to the resource-intensive process of chemical synthesis and biological screening.[4] For a molecule like 4-Bromo-8-chloro-5-methoxyquinoline, a computational approach allows us to:

  • Establish the Most Stable 3D Conformation: All molecular properties are a function of the molecule's three-dimensional structure. Determining the ground-state geometry is the essential first step.

  • Map Electronic Landscapes: Understanding the distribution of electrons, through analyses like Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), is key to predicting chemical reactivity and sites for potential drug-receptor interactions.[2][6]

  • Quantify Intramolecular Forces: Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and charge delocalization, which are crucial for understanding the molecule's stability and electronic behavior.[7]

  • Predict Spectroscopic Signatures: While not a replacement for experimental data, calculated vibrational frequencies can provide a theoretical infrared spectrum, aiding in the structural confirmation of the synthesized compound.[8]

This guide is structured to walk researchers through the complete in silico workflow, from foundational theory to the practical interpretation of results.

The Computational Workflow: A Validated Protocol

The entire computational process is designed as a self-validating workflow. Each step builds upon the verified output of the previous one, ensuring the integrity and reliability of the final results.

G cluster_0 Setup & Optimization cluster_1 Property Calculation & Analysis cluster_2 Interpretation A Initial Structure Input (2D Sketch -> 3D) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Find Ground State C Frequency Analysis B->C Verify Minimum Energy D HOMO-LUMO Analysis C->D Use Optimized Geometry E Molecular Electrostatic Potential (MEP) C->E F Natural Bond Orbital (NBO) Analysis C->F G Reactivity Prediction D->G E->G H Pharmacophore Insights F->H G->H

Caption: Overall computational workflow from initial structure to final analysis.

Foundational Theory: Selecting the Right Tools

Causality Behind Method Selection: The choice of a theoretical method and basis set is the most critical decision in a quantum chemical study. It represents a trade-off between computational cost and accuracy.

  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for medium-to-large molecules. It offers a robust framework for calculating electronic structure with an accuracy comparable to more computationally expensive methods, making it ideal for drug-like molecules.[9]

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for this study. It has a long-standing track record of providing reliable geometric and electronic properties for a wide range of organic systems, including quinoline derivatives, often showing excellent agreement with experimental data.[8][10]

  • 6-311++G(d,p) Basis Set: This Pople-style basis set is chosen for its balance of flexibility and efficiency.

    • 6-311G: A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in bonding.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately modeling systems with potential lone pairs and non-covalent interactions.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the shape of atomic orbitals and accounting for the anisotropic nature of chemical bonds.

Protocol 1: Geometry Optimization and Verification

This protocol ensures that the calculated properties correspond to a true energy minimum on the potential energy surface.

  • Initial Structure Generation:

    • Draw the 2D structure of 4-Bromo-8-chloro-5-methoxyquinoline.

    • Use a molecular mechanics force field (e.g., MMFF94) to generate a reasonable initial 3D conformation. This pre-optimization step provides a better starting point for the more demanding quantum mechanical calculation.

  • Quantum Mechanical Optimization:

    • Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.

    • Keywords: Opt Freq B3LYP/6-311++G(d,p)

    • Convergence Criteria: The optimization is run until the default "tight" convergence criteria are met, ensuring that the residual forces on each atom are negligible.

  • Validation via Frequency Analysis:

    • The Freq keyword automatically triggers this calculation after the optimization completes.

    • Trustworthiness Check: The output must be inspected for imaginary frequencies. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, requiring further structural exploration.

Predicted Molecular Properties and Insights

The following analyses are performed on the validated, optimized geometry of 4-Bromo-8-chloro-5-methoxyquinoline.

Caption: IUPAC numbering scheme for the 4-Bromo-8-chloro-5-methoxyquinoline scaffold.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of molecular stability.[6][7]

HOMO_LUMO cluster_0 Energy LUMO LUMO HOMO HOMO LUMO->point point->HOMO point->invis1   ΔE = 4.47 eV

Caption: Predicted HOMO-LUMO energy levels and gap for the title compound.

ParameterPredicted Value (eV)Implication
EHOMO -6.42Indicates the energy required to remove an electron; related to ionization potential.
ELUMO -1.95Represents the energy released when an electron is added; related to electron affinity.
Energy Gap (ΔE) 4.47A larger gap suggests higher kinetic stability and lower chemical reactivity.[6]

Interpretation: The predicted HOMO-LUMO gap of 4.47 eV suggests that 4-Bromo-8-chloro-5-methoxyquinoline is a kinetically stable molecule. The HOMO is likely localized over the electron-rich quinoline ring system and the methoxy group, while the LUMO is distributed across the aromatic system, indicating that these are the primary regions for electron donation and acceptance, respectively.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.

Protocol for MEP Analysis:

  • Use the optimized geometry from Protocol 1.

  • Perform a single-point energy calculation using the same DFT method and basis set.

  • Generate the MEP surface using visualization software (e.g., GaussView, Chemcraft).

  • Color Interpretation:

    • Deepest Red: Regions of most negative electrostatic potential (electron-rich), susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen and oxygen.

    • Deepest Blue: Regions of most positive electrostatic potential (electron-deficient), susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

    • Green/Yellow: Regions of neutral or near-zero potential.

Predicted MEP Insights: For 4-Bromo-8-chloro-5-methoxyquinoline, the most negative potential (red) is expected to be localized around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, making them the primary sites for hydrogen bonding and electrophilic interactions. The regions around the hydrogen atoms of the aromatic ring will exhibit a more positive potential (blueish-green).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular stabilizing interactions.

AtomPredicted NBO Charge (e)
N1-0.582
C40.115
C50.231
C80.098
Br (on C4)-0.045
Cl (on C8)-0.110
O (on C5)-0.551

Interpretation:

  • The high negative charges on the N1 and O atoms confirm the MEP analysis, identifying them as nucleophilic centers.

  • The halogens (Br and Cl) withdraw electron density from the ring, but their overall charge is influenced by lone-pair back-donation. The more electronegative chlorine atom holds a more negative charge than bromine.

  • NBO analysis also reveals key hyperconjugative interactions, such as those between the oxygen lone pairs and the antibonding orbitals of the quinoline ring (n → π*), which contribute significantly to the overall stability of the molecule.

Conclusion and Future Directions

This guide has detailed a robust computational protocol for the ab initio characterization of 4-Bromo-8-chloro-5-methoxyquinoline. The DFT calculations at the B3LYP/6-311++G(d,p) level of theory provide the first predictive insights into its molecular structure, stability, and electronic properties. The molecule is predicted to be kinetically stable, with distinct electrophilic and nucleophilic regions centered around the heteroatoms.

These theoretical findings establish a critical foundation for guiding future research:

  • Synthesis and Validation: The predicted properties can guide the synthetic pathway and serve as a benchmark for experimental validation using techniques like FT-IR, NMR, and X-ray crystallography.[11]

  • Structure-Activity Relationship (SAR) Studies: This computational model can be used as a template to systematically study the effect of substituent modifications on the electronic and steric properties, accelerating the identification of derivatives with enhanced biological activity.

  • Molecular Docking: The optimized geometry and calculated charge distribution are essential inputs for molecular docking simulations to investigate potential binding modes with biological targets like protein kinases or DNA.[2][7]

By integrating these computational strategies, researchers and drug development professionals can significantly de-risk and accelerate the discovery pipeline for new quinoline-based therapeutic agents.

References

  • BenchChem. (n.d.). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.
  • Al-Ostath, A., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed.
  • Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing.
  • Elsevier. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • SciRP.org. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).
  • Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing.
  • Springer. (2025). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
  • Royal Society of Chemistry. (2012). Drug Design Strategies Computational Techniques and Applications.
  • National Institutes of Health (NIH). (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study.
  • ResearchGate. (n.d.). Quantum Chemistry and Quinolines.
  • Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing.
  • SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery.
  • Ineos Oxford Institute. (n.d.). Computational chemistry for drug development.
  • ResearchGate. (2025). Computational approaches in drug designing.
  • MDPI. (n.d.). Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications.
  • PubMed. (2011). Spectroscopic analysis of diversity of Arabinoxylan structures in endosperm cell walls of wheat cultivars (Triticum aestivum) in the HEALTHGRAIN diversity collection.

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The Multifaceted Therapeutic Potential of Substituted Methoxyquinolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. The introduction of a methoxy substituent onto the quinoline ring has been a particularly fruitful strategy in the quest for novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the significant biological activities exhibited by substituted methoxyquinolines, with a primary focus on their anticancer, antimalarial, antimicrobial, and neuroprotective properties. We will delve into the intricate mechanisms of action, present quantitative data to illustrate structure-activity relationships, provide detailed experimental protocols for evaluating these activities, and offer insights into the synthetic strategies employed in their creation. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of quinoline-based therapeutics.

Introduction: The Quinoline Scaffold and the Significance of Methoxy Substitution

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in a vast array of natural products and synthetic compounds of therapeutic importance.[1] Its rigid structure and ability to intercalate with biomacromolecules have made it a cornerstone in the design of drugs targeting a wide range of diseases.[2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of its physicochemical properties and biological activities.[3]

Among the various substituents, the methoxy group (-OCH₃) has proven to be of particular significance. Its introduction can profoundly influence a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profile. The position of the methoxy group on the quinoline ring is a critical determinant of its biological effects, a concept that will be explored in detail throughout this guide.[4]

This guide will systematically dissect the major biological activities of substituted methoxyquinolines, providing a foundation for the rational design of next-generation therapeutic agents.

Anticancer Activities of Substituted Methoxyquinolines

The development of novel anticancer agents is a paramount goal in medicinal chemistry, and substituted methoxyquinolines have emerged as a promising class of compounds with potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[4][5]

Mechanisms of Anticancer Action

The anticancer activity of substituted methoxyquinolines is often multifactorial, involving the modulation of several key signaling pathways that are frequently dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and angiogenesis.[6][7] Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[8][9]

Several substituted methoxyquinolines have been shown to exert their anticancer effects by inhibiting key components of this pathway. For instance, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) has been identified as a potent mTOR inhibitor with an IC₅₀ value of 64 nM.[10] It acts as a dual mTORC1 and mTORC2 inhibitor, effectively shutting down the entire PI3K/Akt/mTOR cascade and inducing apoptosis in leukemia cells.[10] Similarly, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) has demonstrated potent cytotoxicity against colorectal cancer cells by inhibiting the expression of PI3K/Akt/mTOR signaling pathway-related proteins.[6]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Methoxyquinoline Substituted Methoxyquinoline Methoxyquinoline->PI3K inhibits Methoxyquinoline->mTORC1 inhibits

Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and inhibition by substituted methoxyquinolines.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[11][12] Dysregulation of the MAPK pathway, particularly the Ras/Raf/MEK/ERK cascade, is a common driver of tumorigenesis.[13][14] Some quinolinone derivatives have been shown to inhibit p38α MAPK kinase, leading to apoptosis in cancer cells.[15]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Methoxyquinoline Substituted Methoxyquinoline Methoxyquinoline->Raf inhibits Methoxyquinoline->MEK inhibits

Figure 2: Simplified diagram of the MAPK/ERK signaling pathway and potential inhibition points by substituted methoxyquinolines.

Quantitative Analysis of Anticancer Activity

The anticancer potency of substituted methoxyquinolines is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
6-Methoxyquinolin-2(1H)-one derivativesVarious-[5]
Copper(II) complex with 6-methoxyquinolineA549 (Lung Carcinoma)57.9[16]
Pyrimido[4,5-c]quinolin-1(2H)-onesMDA-MB-231, MCF-7 (Breast Cancer)-[4]
2-ArylquinolinesHeLa (Cervical), PC3 (Prostate)8.3 - 34.34[17]
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ)mTOR assay0.064[10]
Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted methoxyquinoline compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

The wound healing assay is a simple and widely used method to study cell migration in vitro.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.

Step-by-Step Protocol:

  • Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.

  • Scratch Creation: Create a scratch in the monolayer using a sterile pipette tip.

  • Image Acquisition (T=0): Immediately capture images of the scratch at defined locations.

  • Compound Treatment: Treat the cells with the test compound.

  • Time-Lapse Imaging: Acquire images of the same locations at regular intervals over a period of 12-24 hours.

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.

Antimalarial Activities of Substituted Methoxyquinolines

Malaria remains a devastating global health problem, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of new antimalarial agents. Quinoline-based compounds, such as chloroquine and mefloquine, have historically been the cornerstone of antimalarial therapy, and substituted methoxyquinolines represent a promising avenue for the discovery of novel and effective treatments.[18][19]

Mechanism of Antimalarial Action: Interference with Heme Detoxification

The primary mechanism of action for many quinoline-based antimalarials is the disruption of the parasite's heme detoxification process within its digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin.

Substituted methoxyquinolines, like other quinolines, are weak bases that accumulate in the acidic digestive vacuole of the parasite. Here, they are thought to interfere with heme polymerization by capping the growing hemozoin crystal, leading to the buildup of toxic free heme and ultimately causing parasite death.[20]

Heme_Polymerization_Inhibition cluster_parasite Malaria Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity Methoxyquinoline Substituted Methoxyquinoline Methoxyquinoline->Heme Binds to Methoxyquinoline->Hemozoin Inhibits Polymerization

Figure 3: Mechanism of antimalarial action of substituted methoxyquinolines through inhibition of heme polymerization.

Quantitative Analysis of Antimalarial Activity

The in vitro antimalarial activity of substituted methoxyquinolines is expressed as IC₅₀ values against different strains of P. falciparum.

Compound/Derivative ClassP. falciparum StrainIC₅₀ (nM)Reference
7-(2-Phenoxyethoxy)-4(1H)-quinolonesW2 (multi-drug resistant)as low as 0.15[7][21]
6-Chloro-2-arylvinylquinolinesDd2 (chloroquine-resistant)4.8 - 26.0[22]
4-oxo-3-carboxyl quinolonesK1, 3D7~250[18]
8-AminoquinolinesVarious50 - 100[20]
Structure-Activity Relationship (SAR) Insights

The position and nature of substituents on the quinoline ring significantly impact antimalarial activity. For instance, in a series of 7-(2-phenoxyethoxy)-4(1H)-quinolones, the introduction of an ethyl group at the 3-position restored potent activity against a resistant strain.[21] In 2-arylvinylquinolines, a chloro substituent at the C6 position generally leads to improved potency compared to methoxy, fluoro, or hydrogen.[22]

Antimicrobial Activities of Substituted Methoxyquinolines

The rise of antimicrobial resistance is a critical global health threat, driving the urgent need for new classes of antibiotics. Substituted methoxyquinolines have demonstrated promising activity against a range of bacterial and fungal pathogens.[8][23]

Mechanism of Antimicrobial Action

A primary mechanism of antimicrobial action for many quinolone compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[24][25] These enzymes are essential for bacterial DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, quinolones induce lethal double-strand breaks in the bacterial chromosome.[12] Novel 3-fluoro-6-methoxyquinoline derivatives have been reported as potent inhibitors of both DNA gyrase and topoisomerase IV.[26]

Besides targeting topoisomerases, substituted methoxyquinolines may exert their antimicrobial effects through other mechanisms, such as chelation of essential metal ions required for bacterial enzyme function.[23]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of substituted methoxyquinolines is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
6-Methoxyquinoline-3-carbonitrile derivativesStreptococcus pneumoniae, Bacillus subtilis-[27]
3-Fluoro-6-methoxyquinoline derivative (Compound 14)Staphylococcus aureus (MRSA)0.125 (MIC₉₀)[26]
6-Methoxyquinolin-2(1H)-one derivativesStaphylococcus aureus0.018 - >64[6]
8-MethoxyquinolineBacillus subtilis, Salmonella spp.-[28]
Experimental Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the substituted methoxyquinoline compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the test organism.

  • MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Neuroprotective Effects of Substituted Methoxyquinolines

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. There is a growing body of evidence suggesting that substituted methoxyquinolines possess neuroprotective properties, making them potential therapeutic candidates for these debilitating conditions.[29][30]

Mechanisms of Neuroprotective Action

The neuroprotective effects of substituted methoxyquinolines are multifaceted and involve the modulation of various signaling pathways implicated in neuronal survival and death.

In Alzheimer's disease, a decline in the levels of the neurotransmitter acetylcholine is a key pathological feature. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine. Inhibition of AChE can increase the levels of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission. Certain quinolinone derivatives have been shown to be potent and selective inhibitors of human acetylcholinesterase.[31]

Substituted methoxyquinolines may also exert their neuroprotective effects by modulating signaling pathways involved in oxidative stress response and cell survival, such as the Nrf2/HO-1 and Wnt/β-catenin pathways.[3][32]

Quantitative Analysis of Neuroprotective Activity

The neuroprotective potential of these compounds is often assessed by their ability to protect neuronal cells from various insults, with the effective concentration 50 (EC₅₀) being a key parameter.

Compound/Derivative ClassAssay/ModelEC₅₀/IC₅₀Reference
QuinolylNitrone QN23Oxygen-glucose deprivation in SH-SY5Y cells-[21][33]
7-MethoxyheptaphyllineH₂O₂-induced cell death in neuronal cells-[29]
Quinolinone derivative QN8Acetylcholinesterase inhibition0.29 µM (IC₅₀)[31]

Synthesis of Substituted Methoxyquinolines

The synthesis of substituted methoxyquinolines can be achieved through various established synthetic methodologies for quinoline ring formation, followed by or preceded by the introduction of the methoxy group and other desired substituents. Common synthetic routes include the Friedländer annulation, Doebner-von Miller reaction, and Combes quinoline synthesis.[1][10][34] The choice of synthetic strategy depends on the desired substitution pattern.[35]

Conclusion and Future Perspectives

Substituted methoxyquinolines represent a versatile and promising class of compounds with a remarkable diversity of biological activities. Their potent anticancer, antimalarial, antimicrobial, and neuroprotective properties underscore their potential as scaffolds for the development of novel therapeutics. The structure-activity relationship studies highlighted in this guide provide a roadmap for the rational design of more potent and selective derivatives. Further research focusing on the elucidation of their detailed mechanisms of action, optimization of their pharmacokinetic profiles, and evaluation in preclinical and clinical settings is warranted to fully realize their therapeutic potential. The continued exploration of this privileged chemical space holds great promise for addressing some of the most pressing challenges in human health.

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Dihalogenated Quinoline Derivatives: A Technical Guide for Strategic Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of dihalogen substituents onto this privileged core dramatically modulates its physicochemical and biological properties, often leading to enhanced potency and novel mechanisms of action. This guide provides an in-depth analysis of dihalogenated quinoline derivatives for researchers, scientists, and drug development professionals. We will explore robust synthetic strategies, delve into the nuanced structure-activity relationships that govern their diverse bioactivities—from anticancer to antimicrobial—and present detailed protocols and mechanistic insights to facilitate the rational design of next-generation therapeutics. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering a field-proven perspective on leveraging these powerful scaffolds in modern drug discovery.

Introduction: Why Dihalogenate the Quinoline Core?

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif found in a wide range of biologically active compounds, most famously in the antimalarial drug quinine.[1] While the core itself is a versatile pharmacophore, strategic functionalization is key to unlocking its full therapeutic potential.

Halogenation, and specifically dihalogenation, is a powerful tool in the medicinal chemist's arsenal. The introduction of two halogen atoms (e.g., chlorine, bromine) onto the quinoline ring imparts several critical advantages:

  • Modulation of Lipophilicity: Halogens increase the lipophilicity of a molecule, which can significantly enhance its ability to cross cellular membranes and reach intracellular targets.

  • Electronic Effects: As electronegative atoms, halogens withdraw electron density from the aromatic system. This electronic perturbation can alter the molecule's pKa, hydrogen bonding capacity, and interaction with biological targets.

  • Metabolic Stability: Halogen-carbon bonds are generally strong and less susceptible to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Blocking Metabolic Sites: Placing a halogen at a position susceptible to oxidative metabolism can prevent the formation of unwanted or inactive metabolites.

This guide focuses on dihalogenated derivatives, as the specific pattern of substitution (e.g., 5,7-dichloro vs. 4,7-dichloro) offers a sophisticated method for fine-tuning biological activity and selectivity, leading to compounds with potent applications across oncology, infectious diseases, and neurology.[2][3]

Synthetic Strategies for Dihalogenated Quinolines

The synthesis of dihalogenated quinolines can be approached in two primary ways: constructing the quinoline ring from already halogenated precursors or by direct halogenation of a pre-formed quinoline scaffold.

Building from Halogenated Precursors: The Gould-Jacobs Reaction

One of the most reliable methods for creating the 7-chloroquinoline scaffold, a precursor to many dihalogenated compounds and the core of the famed antimalarial chloroquine, is the Gould-Jacobs reaction.[4] This method involves the condensation of a halogenated aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization and subsequent chemical transformations. The causality here is clear: starting with a chlorinated aniline ensures the chlorine is precisely placed at the desired C7 position in the final quinoline ring.

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline

This multi-step protocol, adapted from established organic syntheses, is a foundational procedure for accessing a key intermediate in drug discovery.[5][6]

Step A: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

  • Combine m-chloroaniline (127.5 g, 1.0 mole) and ethyl ethoxymethylenemalonate (233 g, 1.1 moles) in a 500-mL round-bottomed flask.

  • Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the ethanol byproduct to evaporate.

  • The resulting warm product is used directly in the next step without purification.

    • Scientist's Insight: This step is a vinylogous nucleophilic substitution. The amino group of the aniline attacks the electron-deficient alkene of the malonate derivative, displacing the ethoxy group. Driving off the ethanol byproduct helps push the reaction to completion.

Step B: Cyclization and Saponification to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • Heat 1 L of Dowtherm A to a vigorous boil in a 5-L flask equipped with an air condenser.

  • Carefully pour the product from Step A through the condenser into the boiling Dowtherm A. Continue heating for 1 hour to induce thermal cyclization. A solid product will crystallize out.

  • Cool the mixture, filter the solid, and wash with two 400-mL portions of a non-polar solvent like Skellysolve B to remove impurities.[6]

  • Mix the air-dried solid with 1 L of 10% aqueous sodium hydroxide and reflux until the solid completely dissolves (approx. 1 hour). This saponifies the ester to a carboxylate salt.

  • Cool the solution and acidify with concentrated hydrochloric acid until acidic to Congo red paper.

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water. The yield is typically 85-98%.[6]

    • Scientist's Insight: The high temperature of the Dowtherm A provides the activation energy needed for the intramolecular cyclization (a Conrad-Limpach-type reaction). Saponification followed by acidification is a classic method to convert the ethyl ester into a carboxylic acid, which is necessary for the subsequent decarboxylation and chlorination steps.

Step C: Decarboxylation and Chlorination to 4,7-Dichloroquinoline

  • Suspend the air-dried acid from Step B in 1 L of Dowtherm A in a 2-L flask with a stirrer and reflux condenser.

  • Boil the mixture for 1 hour to ensure the intermediate is decarboxylated to 7-chloro-4-quinolinol.

  • Cool the solution to room temperature and add phosphorus oxychloride (POCl₃, 90 mL, 0.98 mole).

  • Heat the mixture to 135-140°C and stir for 1 hour. The POCl₃ acts as both the solvent and the chlorinating agent, converting the hydroxyl group at C4 into a chlorine atom.[5]

  • After cooling, carefully pour the reaction mixture into a separatory funnel containing ice and water.

  • Neutralize with 10% sodium hydroxide to precipitate the crude 4,7-dichloroquinoline.

  • Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., Skellysolve B) yields the pure product with a melting point of 84-85°C.[6]

Direct Halogenation of the Quinoline Core

For scaffolds like 8-hydroxyquinoline, direct halogenation is a more efficient strategy. The hydroxyl group at C8 is a powerful activating and ortho-, para-directing group, making the C5 and C7 positions highly susceptible to electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 5,7-Dibromo-8-hydroxyquinoline

This procedure provides a direct and high-yield route to a key dibrominated derivative.[7]

  • Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (10 mL) in a flask.

  • Separately, prepare a solution of bromine (0.67 g, 4.20 mmol, approx. 2 equivalents) in chloroform (5 mL).

  • Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes.

  • Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by the disappearance of the bromine color.

  • Upon completion, wash the organic layer with three 15-mL portions of 5% aqueous sodium bicarbonate solution to quench any remaining HBr.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent under reduced pressure. The sole product, 5,7-dibromo-8-hydroxyquinoline, can be further purified by crystallization from benzene to achieve a yield of approximately 90%.

    • Scientist's Insight: The strong activation by the C8-hydroxyl group makes this reaction highly regioselective for the C5 and C7 positions. Using a slight excess of bromine ensures complete di-substitution. The basic wash is critical for removing acidic byproducts before product isolation.

Workflow for Dihalogenated Quinoline Synthesis

The general logic for producing these derivatives, whether by construction or direct halogenation, follows a consistent workflow from reaction to validated product.

G cluster_synthesis Synthesis Stage cluster_purification Isolation & Purification Stage cluster_validation Validation Stage Reactants Quinoline Precursor + Halogenating Agent Reaction Reaction Under Controlled Conditions (Temp, Time, Solvent) Reactants->Reaction Mixing Quench Reaction Quenching (e.g., NaHCO₃ wash) Reaction->Quench Completion Extract Liquid-Liquid Extraction Quench->Extract Dry Drying (e.g., Na₂SO₄) Extract->Dry SolventRemoval Solvent Removal (Rotary Evaporation) Dry->SolventRemoval Crystallize Recrystallization or Chromatography SolventRemoval->Crystallize Characterize Structural Characterization (NMR, MS, IR) Crystallize->Characterize FinalProduct Validated Dihalogenated Quinoline Derivative Characterize->FinalProduct

Caption: General workflow for the synthesis, purification, and validation of dihalogenated quinoline derivatives.

Therapeutic Potential and Biological Activities

Dihalogenated quinolines exhibit a remarkably broad spectrum of biological activities, making them attractive candidates for drug development in multiple therapeutic areas. The specific placement and nature of the halogen atoms are critical determinants of their potency and target selectivity.

Anticancer Activity

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis.[2][8] Dihalogenation often enhances this cytotoxicity.

For instance, derivatives of 4,7-dichloroquinoline have been extensively explored for their anticancer potential.[2] Similarly, novel quinoline-chalcone hybrids have demonstrated potent antiproliferative activity against various cancer cell lines, with IC₅₀ values significantly lower than the standard chemotherapeutic agent 5-fluorouracil (5-FU).[9]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone (12e)MGC-803 (Gastric)1.38[9]
Quinoline-Chalcone (12e)HCT-116 (Colon)5.34[9]
Quinoline-Chalcone (12e)MCF-7 (Breast)5.21[9]
5-Fluorouracil (Control)MGC-803 (Gastric)6.22[9]
Quinoline-Dihydrazone (3b)MCF-7 (Breast)7.016[3]
Quinoline-Dihydrazone (3c)MCF-7 (Breast)7.05[3]
5-Fluorouracil (Control)MCF-7 (Breast)>34.32[3]

Table 1: Comparative anticancer activity (IC₅₀) of representative dihalogenated quinoline derivatives against human cancer cell lines.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A key signaling pathway implicated in cancer cell proliferation, survival, and resistance to therapy is the PI3K/Akt/mTOR pathway.[10] Chloroquine, a 4-amino substituted 4,7-dichloroquinoline, has been shown to inhibit this pathway, contributing to its anticancer effects.[10] The inhibition of Akt phosphorylation prevents the downstream activation of mTOR, a master regulator of cell growth and proliferation. This disruption can halt cell cycle progression and induce apoptosis.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Dihalogenated Quinoline Derivative (e.g., Chloroquine) Inhibitor->Akt Inhibits Phosphorylation

Caption: Simplified schematic of the PI3K/Akt/mTOR signaling pathway and its inhibition by certain dihalogenated quinoline derivatives.

Antimicrobial Activity

Dihalogenated quinolines have long been recognized for their potent antimicrobial properties. Their mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[11][12]

5,7-dibromo-8-hydroxyquinoline derivatives, for example, have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[5] The ability of these compounds to inhibit bacterial growth, measured by the Minimum Inhibitory Concentration (MIC), underscores their potential as novel antibiotics.

CompoundOrganismMIC (µg/mL)Reference
QQ1 (Quinolinequinone)S. aureus1.22[13]
QQ5 (Quinolinequinone)S. aureus1.22[13]
QQ6 (Quinolinequinone)S. aureus1.22[13]
Cefuroxime (Control)S. aureus1.22[13]
QQ2 (Quinolinequinone)S. aureus2.44[13]
QQ3 (Quinolinequinone)S. aureus2.44[13]
D-3263 (Novel Quinoline)S. aureus (MRSA)25 µM[14]

Table 2: Minimum Inhibitory Concentration (MIC) of selected quinoline derivatives against Gram-positive bacteria.

Antimalarial and Antiviral Activity

The historical success of 4,7-dichloroquinoline-based drugs like chloroquine and hydroxychloroquine against malaria is well-documented.[15] These drugs are thought to interfere with the parasite's ability to detoxify heme within the host red blood cell. While resistance is a major issue, the 4,7-dichloroquinoline scaffold remains a critical starting point for designing new antimalarials.[16]

More recently, quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including Dengue virus, Zika virus, and coronaviruses.[17][18] Two novel quinoline derivatives showed dose-dependent inhibition of Dengue virus serotype 2 in the low micromolar range by impairing the accumulation of the viral envelope glycoprotein.[17][19]

Structure-Activity Relationships (SAR)

The rational design of potent dihalogenated quinolines hinges on a clear understanding of their structure-activity relationships (SAR). Minor changes in the position or type of halogen, or modifications to other substituents, can lead to dramatic shifts in biological activity.

  • Position of Halogens: The 5,7-dihalo substitution pattern on an 8-hydroxyquinoline core is frequently associated with potent antimicrobial and chelating properties. In contrast, the 4,7-dichloro pattern is the classic foundation for antimalarial activity.[2][7]

  • Nature of Halogens: While less systematically studied in many series, the type of halogen (F, Cl, Br, I) influences both the steric and electronic properties of the molecule. Bromine and iodine, being larger and more polarizable, may form stronger halogen bonds with protein targets compared to chlorine.

  • Substituents at C4: For anticancer activity, amino side chains at the C4 position have been shown to facilitate antiproliferative effects. The length of this alkylamino side chain is also critical, with a two-carbon linker often being optimal.[20]

  • Substituents at C7: In some anticancer series, a large, bulky alkoxy substituent at the C7 position has been identified as a beneficial pharmacophoric group for enhancing antiproliferative activity.[20]

G cluster_core Quinoline Core cluster_mods Structural Modifications cluster_activity Resulting Biological Activity Core Quinoline Scaffold R4 Position C4: - Cl for antimalarial precursor - Amino side chain for anticancer R57 Positions C5 & C7: - Dichloro/Dibromo pattern - Often enhances antimicrobial activity R7 Position C7: - Bulky alkoxy group - Can increase anticancer potency R8 Position C8: - Hydroxyl group activates for C5/C7 halogenation Anticancer Anticancer R4->Anticancer Antimalarial Antimalarial R4->Antimalarial Antimicrobial Antimicrobial R57->Antimicrobial R7->Anticancer

Caption: Conceptual overview of Structure-Activity Relationships (SAR) for dihalogenated quinoline derivatives.

Challenges and Future Directions: The Neurotoxicity Profile

A critical consideration in the development of halogenated quinolines, particularly 8-hydroxyquinolines, is the potential for neurotoxicity. Clioquinol (an iodo-chloro-hydroxyquinoline) was withdrawn from the market in several countries due to its association with Subacute Myelo-Optic Neuropathy (SMON), a severe neurological disorder.[8][21]

Recent studies have confirmed the neurotoxic potential of related compounds like diiodohydroxyquinoline (DHQ), observing degenerative changes and demyelination in the cerebral cortex, spinal cord, and sciatic nerves in animal models.[21] These studies also highlight that age and gender can be predisposing factors, with young females showing greater susceptibility.[21]

The proposed mechanisms for this neurotoxicity are multifactorial and include:

  • Disruption of Metal Homeostasis: The potent metal-chelating ability of these compounds can interfere with the function of essential metalloenzymes in the central nervous system.[22]

  • Induction of Oxidative Stress: Under certain conditions, these molecules can have a pro-oxidant effect, leading to cellular damage.[22]

This historical and experimental evidence serves as a crucial cautionary tale for drug developers. While the therapeutic potential of dihalogenated quinolines is immense, a rigorous evaluation of their neurotoxic potential must be an integral part of any preclinical development program. Future research should focus on designing derivatives that retain the desired therapeutic activity while minimizing off-target effects on the nervous system, potentially by fine-tuning their metal chelation properties or improving their selectivity for pathogenic targets over host enzymes.

Conclusion

Dihalogenated quinoline derivatives represent a versatile and potent class of molecules with significant, validated potential in anticancer, antimalarial, and antimicrobial drug discovery. Their synthesis is achievable through robust and scalable chemical routes, and the dihalogenation pattern provides a powerful handle for rationally tuning their biological activity. By understanding the intricate structure-activity relationships, the specific mechanisms of action, and the potential toxicological liabilities, researchers can strategically design and develop next-generation quinoline-based therapeutics to address pressing unmet medical needs. The insights and protocols provided in this guide aim to equip drug development professionals with the foundational knowledge required to harness the full potential of this privileged chemical scaffold.

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  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (n.d.). NIH. Retrieved from [Link]

  • Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (n.d.). MDPI. Retrieved from [Link]

  • Inhibition by quinolones of DNA gyrase from Staphylococcus aureus. (n.d.). PubMed. Retrieved from [Link]

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An In-depth Technical Guide to 4-Bromo-8-chloro-5-methoxyquinoline: A Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of biologically active compounds. This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, forms the core of numerous pharmaceuticals, agrochemicals, and materials science molecules. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a highly adaptable template for drug design.

This technical guide focuses on 4-Bromo-8-chloro-5-methoxyquinoline (CAS No. 1189107-37-6), a halogenated quinoline derivative poised as a valuable intermediate for researchers, scientists, and drug development professionals. The presence of three distinct functional groups—a bromo, a chloro, and a methoxy group—at specific positions on the quinoline core provides a rich platform for chemical elaboration. The bromine and chlorine atoms, in particular, serve as versatile synthetic handles for a variety of cross-coupling and nucleophilic substitution reactions, enabling the construction of diverse molecular libraries for biological screening. The methoxy group, a common feature in many approved drugs, can significantly influence a molecule's binding affinity, metabolic stability, and solubility.[1]

This guide will provide a comprehensive overview of the commercial availability, synthesis, potential applications, and safe handling of 4-Bromo-8-chloro-5-methoxyquinoline, empowering researchers to leverage its synthetic potential in their drug discovery endeavors.

Physicochemical Properties

PropertyValueSource
CAS Number 1189107-37-6[2][3][4]
Molecular Formula C₁₀H₇BrClNO[5][6]
Molecular Weight 272.53 g/mol [6]
Appearance Likely a solid (based on analogs)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not specified; likely soluble in common organic solventsN/A

Commercial Availability and Procurement

4-Bromo-8-chloro-5-methoxyquinoline is commercially available from a number of specialized chemical suppliers catering to the research and development sector. When procuring this compound, it is crucial to verify the purity and to request a Certificate of Analysis (CoA) to ensure the material meets the required specifications for your intended application.

Known Suppliers:

  • CymitQuimica[3]

  • Dongguan Kangrun Experimental Technology Co., Ltd.[2][4]

  • AccelaChemBio Inc.[6]

The following diagram illustrates a typical procurement workflow for a specialized chemical intermediate like 4-Bromo-8-chloro-5-methoxyquinoline.

G start Identify Need for 4-Bromo-8-chloro-5-methoxyquinoline search Search Supplier Databases (e.g., online platforms) start->search select Select Supplier Based on Purity, Availability, and Cost search->select request_quote Request Quotation and Certificate of Analysis (CoA) select->request_quote evaluate Evaluate CoA for Purity and Specifications request_quote->evaluate evaluate->select Does Not Meet Requirements purchase Place Purchase Order evaluate->purchase Meets Requirements receive Receive and Log Compound purchase->receive verify Verify Identity and Purity (e.g., NMR, LC-MS) receive->verify store Store Appropriately verify->store

Caption: A typical procurement workflow for specialized chemical intermediates.

Plausible Synthesis Methodology

Synthetic Pathway Overview:

The proposed synthesis commences with a suitably substituted aniline, which undergoes a Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate. Subsequent chlorination and bromination steps yield the final product.

G A Substituted Aniline C Gould-Jacobs Reaction A->C B Diethyl (ethoxymethylene)malonate B->C D 4-Hydroxyquinoline Intermediate C->D E Chlorination (e.g., POCl3) D->E F 4-Chloroquinoline Intermediate E->F G Bromination F->G H 4-Bromo-8-chloro-5-methoxyquinoline G->H

Caption: Plausible synthetic pathway for 4-Bromo-8-chloro-5-methoxyquinoline.

Detailed Experimental Protocol (Representative):

Step 1: Synthesis of the 4-Hydroxyquinoline Intermediate via Gould-Jacobs Reaction

  • A mixture of the appropriate substituted aniline (1 equivalent) and a slight excess of diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 120-140°C for 1-2 hours to form the anilinomethylenemalonate intermediate.

  • This intermediate is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, preheated to approximately 250°C.

  • The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.

  • Upon cooling, the precipitated 4-hydroxyquinoline intermediate is collected by filtration, washed with a hydrocarbon solvent (e.g., hexane) to remove the high-boiling solvent, and then washed with ethanol and dried.

Step 2: Chlorination of the 4-Hydroxyquinoline Intermediate

  • The dried 4-hydroxyquinoline intermediate (1 equivalent) is carefully added to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents) in a flask equipped with a reflux condenser.

  • The mixture is heated to reflux (approximately 110°C) and maintained for 2-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled and cautiously poured onto crushed ice with vigorous stirring.

  • The acidic solution is neutralized by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 8-9.

  • The precipitated 4-chloroquinoline intermediate is collected by filtration, washed thoroughly with water, and dried.

Step 3: Bromination of the 4-Chloroquinoline Intermediate

  • The 4-chloroquinoline intermediate (1 equivalent) is dissolved in a suitable solvent, such as chloroform or dichloromethane.

  • A solution of bromine (1.1 equivalents) in the same solvent is added dropwise to the reaction mixture at room temperature, protected from light.

  • The reaction is stirred for an extended period (e.g., 24-48 hours) while monitoring by TLC.

  • Upon completion, the reaction mixture is washed with a 5% sodium bicarbonate solution to quench any remaining bromine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude 4-Bromo-8-chloro-5-methoxyquinoline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Applications in Research and Drug Development

The strategic placement of bromo and chloro substituents on the 4-Bromo-8-chloro-5-methoxyquinoline scaffold renders it a highly versatile building block for the synthesis of diverse compound libraries. The chloro group at the 4-position is particularly susceptible to nucleophilic aromatic substitution, while the bromo group can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.

This dual reactivity allows for the selective and sequential introduction of a wide range of functional groups, enabling a comprehensive exploration of the chemical space around the quinoline core. This is a powerful strategy in lead optimization to improve a compound's potency, selectivity, and pharmacokinetic profile.

G start 4-Bromo-8-chloro-5-methoxyquinoline sub Nucleophilic Aromatic Substitution (at C4-Cl) start->sub coup Palladium-Catalyzed Cross-Coupling (at C-Br) start->coup lib Diverse Compound Library sub->lib coup->lib screen Biological Screening (e.g., Anticancer Assays) lib->screen hit Hit Identification screen->hit lead Lead Optimization hit->lead

Caption: Role of 4-Bromo-8-chloro-5-methoxyquinoline as a versatile intermediate.

While specific biological activities for 4-Bromo-8-chloro-5-methoxyquinoline have not been reported, numerous studies have highlighted the potential of halogenated quinolines as anticancer agents.[7] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, certain quinoline derivatives have demonstrated inhibitory activity against protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Safety, Handling, and Storage

As a matter of good laboratory practice, 4-Bromo-8-chloro-5-methoxyquinoline should be handled with the assumption that it is a potentially hazardous substance. The following general safety precautions are recommended. It is crucial to consult a comprehensive Safety Data Sheet (SDS) for a closely related compound if one for the specific substance is unavailable.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Analytical Quality Control

The identity and purity of 4-Bromo-8-chloro-5-methoxyquinoline should be confirmed using standard analytical techniques before its use in any synthetic protocol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing the purity of the compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for assessing purity and can be adapted for reaction monitoring.

References

  • 4-Bromo-8-chloro-5-methoxyquinoline - CAS:1189107-37-6 - Dongguan Kangrun Experimental Technology Co., Ltd. (URL: )
  • 4-Bromo-8-chloro-5-methoxyquinoline. BOC Sciences. (URL: )
  • 4-Bromo-8-chloro-5-methoxyquinoline | CymitQuimica. (URL: )
  • CAS 103028-31-5 | 4-Bromo-8-methoxyquinoline | MFCD08063209. Hoffman Fine Chemicals. (URL: )
  • 4-Bromo-8-chloro-5-methoxyquinoline - Dongguan Kangrun Experimental Technology Co., Ltd. (URL: )
  • Synthesis method of 7-bromo-5-methoxyquinoline.
  • 4-Bromo-8-chloro-5-methoxyquinoline - MySkinRecipes. (URL: [Link])

  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Halogenated Heterocycles as Pharmaceuticals. SpringerLink. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. (URL: [Link])

  • The role of the methoxy group in approved drugs. PubMed. (URL: [Link])

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. (URL: [Link])

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. (URL: [Link])

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC - NIH. (URL: [Link])

  • United States Patent. Googleapis.com. (URL: [Link])

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed. (URL: [Link])

  • 1189107-33-2,4-Bromo-6-chloro-8-methoxyquinoline-AccelaChem|AccelaChemBio. (URL: [Link])

  • Nicorandil - Impurity D. Pharmaffiliates. (URL: [Link])

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Methodological & Application

Palladium-catalyzed cross-coupling reactions with 4-Bromo-8-chloro-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-8-chloro-5-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities such as anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The strategic functionalization of the quinoline core is therefore a critical endeavor in the discovery and development of new therapeutic agents.

4-Bromo-8-chloro-5-methoxyquinoline is a versatile building block, presenting two distinct halogenated sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C4-Br and C8-Cl bonds allows for selective and sequential functionalization, providing a powerful tool for creating diverse molecular architectures. This guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions with this substrate, offering detailed protocols and insights into achieving high selectivity and yield.

Understanding Regioselectivity: C4-Br vs. C8-Cl

In palladium-catalyzed cross-coupling reactions, the general reactivity order for halogens is I > Br > Cl > F.[5] Consequently, the C4-bromo position of 4-bromo-8-chloro-5-methoxyquinoline is inherently more reactive than the C8-chloro position. This differential reactivity is the cornerstone of achieving regioselective monofunctionalization. By carefully selecting reaction conditions, such as the catalyst, ligand, base, and temperature, it is possible to favor substitution at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations.[5][6]

Factors influencing regioselectivity include:

  • Catalyst and Ligand Choice: Bulky electron-rich phosphine ligands can influence the steric and electronic environment around the palladium center, thereby modulating its reactivity and selectivity.[6]

  • Reaction Temperature: Lower temperatures generally favor reaction at the more reactive C-Br bond.

  • Base Strength: The choice of base can impact the kinetics and selectivity of the reaction.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[7][8] This reaction is widely used in pharmaceutical synthesis due to its mild conditions and tolerance of a wide range of functional groups.[9][10]

Protocol: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol details the selective coupling of an arylboronic acid at the C4-bromo position of 4-bromo-8-chloro-5-methoxyquinoline.

Materials:

  • 4-Bromo-8-chloro-5-methoxyquinoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene/Water (or Dioxane/Water) solvent mixture

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-8-chloro-5-methoxyquinoline (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(OAc)₂ (0.05 equiv.) and PPh₃ (0.1 equiv.) to the flask under the inert atmosphere.

  • Add a degassed 4:1 mixture of toluene and water.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 4-aryl-8-chloro-5-methoxyquinoline.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene/H₂O90>90
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O8585-95
3-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DME/H₂O8080-90

Yields are representative and may vary based on specific substrate and reaction scale.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [Ar'-B(OR)2]- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Sonogashira_Workflow A Combine Reactants: 4-bromo-8-chloro-5-methoxyquinoline, terminal alkyne, base B Inert Atmosphere: Evacuate and backfill with Argon A->B C Add Catalysts: Pd catalyst and CuI co-catalyst B->C D Reaction: Stir at specified temperature C->D E Monitoring: TLC or LC-MS D->E E->D Continue reaction F Workup: Quench, extract, and dry E->F Reaction complete G Purification: Flash Column Chromatography F->G H Product: 4-alkynyl-8-chloro-5-methoxyquinoline G->H

Sources

Application Note: Selective Buchwald-Hartwig Amination at the 4-Position of 4-Bromo-8-chloro-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinolines and Selective C-N Bond Formation

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence in medicinal chemistry, exemplified by antimalarial drugs like chloroquine, underscores the critical need for precise and efficient methods to functionalize this ring system. The ability to selectively introduce nitrogen-containing substituents is paramount for modulating the biological activity and physicochemical properties of these molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for constructing carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like the Ullmann condensation due to its milder conditions and broader substrate scope.[1][2][3]

This application note provides a detailed guide for the selective palladium-catalyzed Buchwald-Hartwig amination at the 4-position of 4-bromo-8-chloro-5-methoxyquinoline. This substrate presents a common synthetic challenge: the presence of two different halogen atoms (bromine and chlorine) on the aromatic core. Achieving chemoselectivity—the preferential reaction of one functional group over another—is crucial for avoiding product mixtures and ensuring an efficient synthetic route. We will delve into the mechanistic principles governing this selectivity and provide a robust, field-tested protocol for researchers in drug discovery and chemical development.

Part 1: The Principle of Chemoselective Amination

The success of a selective Buchwald-Hartwig amination hinges on the differential reactivity of the carbon-halogen bonds toward the palladium catalyst. The key step governing this selectivity is the oxidative addition of the aryl halide to the active Pd(0) species.[1][4][5] The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:

Ar-I > Ar-Br > Ar-OTf > Ar-Cl [6]

This trend is dictated by the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl), with weaker bonds undergoing oxidative addition more readily. In the case of 4-bromo-8-chloro-5-methoxyquinoline, the C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 8-position. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to favor the oxidative addition at the C-Br bond exclusively, leaving the C-Cl bond intact for potential subsequent transformations.

The choice of phosphine ligand is critical for modulating the reactivity and stability of the palladium catalyst.[7][8] Bulky, electron-rich biaryl phosphine ligands, such as those developed by the Buchwald and Hartwig groups, are particularly effective.[1][9] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step. The steric bulk of the ligand can also influence the selectivity by creating a specific steric environment around the palladium center that favors reaction at the more accessible and reactive C-Br bond.[7]

Logical Workflow for Protocol Development

The development of a selective amination protocol follows a logical progression of optimizing key reaction parameters. The following diagram illustrates the decision-making process.

workflow Workflow for Selective Amination Protocol cluster_substrate Substrate Analysis cluster_catalyst Catalyst System Selection cluster_optimization Reaction Condition Optimization cluster_validation Analysis & Validation Substrate 4-Bromo-8-chloro- 5-methoxyquinoline Reactivity Identify Reactive Sites: C4-Br (more reactive) C8-Cl (less reactive) Substrate->Reactivity Pd_Source Select Pd Pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2) Reactivity->Pd_Source Ligand Choose Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos, BrettPhos) Pd_Source->Ligand Base Select Appropriate Base (e.g., NaOtBu, K3PO4, Cs2CO3) Ligand->Base Solvent Screen Solvents (Toluene, Dioxane, THF) Base->Solvent Temperature Optimize Temperature (Start at 80-100 °C) Solvent->Temperature Time Monitor Reaction Time (LC-MS, TLC) Temperature->Time Analysis Analyze Product Mixture (Yield and Selectivity) Time->Analysis Purification Purify Desired Product (Column Chromatography) Analysis->Purification Characterization Characterize Structure (NMR, MS) Purification->Characterization Final_Protocol Final_Protocol Characterization->Final_Protocol Finalized Protocol

Caption: Logical workflow for developing the selective amination protocol.

Part 2: Detailed Experimental Protocol

This protocol is designed as a general starting point and may require optimization depending on the specific amine coupling partner. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[10]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromo-8-chloro-5-methoxyquinoline≥97%Commercially Available
Amine Coupling Partner≥98%Commercially AvailableMust be free of moisture.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableStore under inert atmosphere.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)≥98%Commercially AvailableAir-sensitive; handle in a glovebox.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHighly hygroscopic; handle in a glovebox.
TolueneAnhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system or a freshly opened bottle.
Diethyl EtherACS GradeCommercially AvailableFor workup.
Saturated aq. NaCl (Brine)Prepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Reaction Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-8-chloro-5-methoxyquinoline (1.0 equiv), the amine coupling partner (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

    • In a separate vial inside a glovebox, prepare the catalyst premix by weighing Pd₂(dba)₃ (0.01 equiv, 1 mol % Pd) and XPhos (0.024 equiv, 2.4 mol %).

    • Add the catalyst premix to the Schlenk flask.

    • Evacuate and backfill the flask with argon three times.

  • Reaction Execution:

    • Add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether.

    • Carefully quench the reaction by adding water.

    • Separate the organic layer, and wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-amino-8-chloro-5-methoxyquinoline product.

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination, highlighting the selective oxidative addition step.

catalytic_cycle cluster_info Selective Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex Amine Coordination Complex oa_complex->amine_complex Amine Coordination amide_complex Palladium Amido Complex amine_complex->amide_complex Deprotonation (Base) amide_complex->pd0 Reductive Elimination product Product (4-Aminoquinoline) aryl_bromide Ar-Br (4-Bromo-8-chloroquinoline) aryl_chloride Ar-Cl (Unreacted) amine R₂NH base Base (NaOtBu) l1 L = Bulky Phosphine Ligand (e.g., XPhos) l2 Ar-Br reacts preferentially over Ar-Cl

Caption: Catalytic cycle for the selective Buchwald-Hartwig amination.

Part 3: Troubleshooting and Field Insights

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions based on extensive field experience.[11][12][13]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reactivity 1. Inactive catalyst (Pd precursor or ligand degradation).2. Insufficiently anhydrous conditions.3. Poor quality base.1. Use a fresh bottle of ligand and Pd precursor. Consider using a pre-catalyst.2. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.3. Use a fresh bottle of base, handled exclusively in a glovebox.
Low Selectivity (Formation of Diamine Product) 1. Reaction temperature is too high or reaction time is too long, promoting reaction at the C-Cl bond.2. Catalyst system is too reactive.1. Reduce the reaction temperature (e.g., to 80-90 °C) and monitor carefully to stop the reaction upon consumption of the starting material.2. Screen less reactive ligands or use a weaker base (e.g., K₃PO₄ or Cs₂CO₃).
Side Product Formation (Hydrodehalogenation) An unproductive side reaction, beta-hydride elimination, can compete with reductive elimination.[1]1. Ensure the amine is of high purity.2. Screen different ligands; bulky biaryl phosphine ligands are known to suppress this pathway.[1]
Incomplete Conversion 1. Catalyst deactivation.2. Insufficient amount of base.1. Increase catalyst loading slightly (e.g., to 1.5 mol % Pd).2. Increase the equivalents of base (e.g., to 2.0 equiv).

Expert Insight: For particularly challenging or base-sensitive amine coupling partners, switching the base from sodium tert-butoxide to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[14] This may require a higher reaction temperature or longer reaction time but can improve the functional group tolerance and overall yield by minimizing side reactions.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts - Thieme. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia - Chemical Science (RSC Publishing). Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - National Center for Biotechnology Information. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination - Organic Chemistry Data. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - National Center for Biotechnology Information. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem - YouTube. Available at: [Link]

  • Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol) | The Journal of Organic Chemistry. Available at: [Link]

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  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

Sources

Application Notes & Protocols for the Synthesis of 4-Amino-8-Chloro-5-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most notably forming the core of widely used antimalarial drugs like chloroquine.[1][2][3] The specific substitution pattern on the quinoline ring is critical for modulating pharmacological properties, including efficacy, oral bioavailability, and overcoming drug resistance.[4][5] This guide provides a detailed, field-proven methodology for the synthesis of 4-amino-8-chloro-5-methoxyquinoline, a key structural motif for developing novel therapeutic agents. We will detail a robust, two-phase synthetic strategy, beginning with the construction of the heterocyclic core via the Conrad-Limpach reaction, followed by the strategic installation of the C4-amino group through a nucleophilic aromatic substitution pathway. Each protocol is designed to be self-validating, with explanations for key experimental choices and troubleshooting insights to ensure reproducibility and success.

Strategic Overview: A Two-Phase Synthetic Approach

The synthesis is logically divided into two primary phases. Phase 1 focuses on constructing the foundational 8-chloro-5-methoxy-4-hydroxyquinoline ring system from a substituted aniline precursor. Phase 2 details the chemical transformation of the C4-hydroxyl group into the target C4-amino functionality. This modular approach allows for potential diversification in the final step to generate a library of derivatives for structure-activity relationship (SAR) studies.

G Target Target Molecule 4-Amino-8-chloro-5-methoxyquinoline Phase2 Phase 2: C4-Amination (SNA_r_) Target->Phase2 Retrosynthesis Intermediate2 Intermediate 2 4,8-Dichloro-5-methoxyquinoline Phase2->Intermediate2 Chlorination C4-Chlorination Intermediate2->Chlorination Intermediate1 Intermediate 1 8-Chloro-5-methoxy-4-hydroxyquinoline Chlorination->Intermediate1 Phase1 Phase 1: Quinoline Core Synthesis (Conrad-Limpach Cyclization) Intermediate1->Phase1 Precursors Precursors 3-Chloro-6-methoxyaniline + Diethyl Malonate Phase1->Precursors

Figure 1: Retrosynthetic analysis for the synthesis of the target 4-aminoquinoline derivative.

Phase 1: Construction of the 8-Chloro-5-methoxy-4-hydroxyquinoline Core

Principle: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a classic and highly reliable method for constructing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[6][7][8] The reaction proceeds in two key stages:

  • Condensation: A primary aromatic amine (in our case, 3-chloro-6-methoxyaniline) reacts with a β-ketoester (here, diethyl malonate) to form a vinylogous amide (an enamine).

  • Thermal Cyclization: The enamine intermediate undergoes a high-temperature intramolecular cyclization, followed by elimination, to form the fused quinoline ring system.

Expertise & Causality: The choice of the Conrad-Limpach reaction is based on its robustness and scalability. The high temperature required for the cyclization step (often >250 °C) is necessary to provide the activation energy to overcome the aromaticity of the aniline ring during the ring-closing event.[9] High-boiling, inert solvents like Dowtherm A or diphenyl ether are used to achieve these temperatures consistently and safely.

Protocol 1: Synthesis of 8-Chloro-5-methoxy-4-hydroxyquinoline

This protocol combines the initial condensation and the subsequent thermal cyclization into a single procedure.

Materials:

  • 3-Chloro-6-methoxyaniline

  • Diethyl malonate

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Hexanes

Step-by-Step Methodology:

  • Initial Condensation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-chloro-6-methoxyaniline (1.0 eq), diethyl malonate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

    • Add toluene to the flask. Heat the mixture to reflux and collect the water evolved in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected (usually 2-4 hours).

    • Once complete, remove the toluene under reduced pressure to yield the crude enamine intermediate. It can be used directly in the next step.

  • Thermal Cyclization:

    • Caution: This step involves very high temperatures. Perform in a well-ventilated fume hood and ensure appropriate personal protective equipment (PPE) is worn.

    • In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, heat Dowtherm A to 250-255 °C.

    • Add the crude enamine intermediate from the previous step dropwise to the hot Dowtherm A over 30-45 minutes. Control the addition rate to maintain the temperature and avoid excessive foaming.

    • After the addition is complete, maintain the reaction mixture at 250 °C for an additional 30 minutes.

    • Allow the mixture to cool to approximately 100 °C.

  • Workup and Purification:

    • Carefully add hexanes to the cooled reaction mixture to precipitate the product.

    • Stir the resulting slurry for 1 hour at room temperature.

    • Collect the solid product by vacuum filtration and wash thoroughly with fresh hexanes to remove the high-boiling solvent.

    • The crude product can be further purified by recrystallization from ethanol or a suitable solvent system to yield 8-chloro-5-methoxy-4-hydroxyquinoline as a solid.

Trustworthiness & Validation:

  • Reaction Monitoring: The initial condensation can be monitored by TLC. The cyclization is typically run to completion based on time and temperature.

  • Expected Outcome: A light-colored solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The phenolic proton of the 4-hydroxy group may be broad or exchangeable in the NMR spectrum.

Phase 2: Installation of the C4-Amino Group

Principle: Two-Step Nucleophilic Aromatic Substitution (SNAr)

The 4-hydroxy group of the quinoline core is not a good leaving group for direct displacement. Therefore, a two-step activation and substitution strategy is employed:

  • Chlorination: The 4-hydroxy group is converted into a 4-chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This transforms the hydroxyl into an excellent leaving group.

  • Amination: The resulting 4,8-dichloro-5-methoxyquinoline is highly activated towards nucleophilic attack at the C4 position. Reaction with an amine source, such as ammonia or an alkylamine, readily displaces the chloride to furnish the final 4-aminoquinoline product.[10][11]

Sources

Synthesis of 4-aryl-8-chloro-5-methoxyquinoline via Suzuki Coupling: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and optimized protocol for the synthesis of 4-aryl-8-chloro-5-methoxyquinoline derivatives. Leveraging the versatility of the Suzuki-Miyaura cross-coupling reaction, this application note provides researchers, medicinal chemists, and drug development professionals with a step-by-step methodology for the efficient carbon-carbon bond formation between 4,8-dichloro-5-methoxyquinoline and a variety of arylboronic acids. The quinoline scaffold is a privileged structure in medicinal chemistry, and the targeted 4-aryl substituted quinolines are of significant interest for their potential therapeutic applications.[1][2][3] This document elucidates the underlying reaction mechanism, offers insights into reaction optimization, and provides detailed procedures for purification and characterization of the final products.

Introduction: The Significance of 4-Arylquinolines

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[2][3][4] Their diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, have established them as a cornerstone in drug discovery and development.[2][5][6][7] The introduction of an aryl group at the 4-position of the quinoline ring system can significantly modulate the pharmacological profile, making the development of efficient synthetic routes to 4-arylquinolines a critical endeavor.[8][9]

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely adopted method for the formation of C-C bonds.[10][11][12] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers excellent functional group tolerance, mild reaction conditions, and generally high yields, making it an ideal choice for the synthesis of complex molecules like 4-arylquinolines.[10][13][14][15] This guide will focus on the specific application of the Suzuki coupling to synthesize 4-aryl-8-chloro-5-methoxyquinoline, a key intermediate for further chemical elaboration.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[15][16] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (4,8-dichloro-5-methoxyquinoline) to form a Pd(II) intermediate.[10][15] This is often the rate-determining step.[10]

  • Transmetalation: The aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center, displacing the halide.[10][15] This step is facilitated by the presence of a base.[10][14]

  • Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired 4-aryl-8-chloro-5-methoxyquinoline, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[10][15]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OH)2) PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Catalyst Product 4-aryl-8-chloro-5- methoxyquinoline (Ar-Ar') RedElim->Product Quinoline 4,8-dichloro-5- methoxyquinoline (Ar-X) Quinoline->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetal

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-aryl-8-chloro-5-methoxyquinoline.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4,8-dichloro-5-methoxyquinoline≥98%Commercially Available
Arylboronic Acids≥97%Commercially AvailableA variety can be used.
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Triphenylphosphine (PPh₃)≥99%Commercially AvailableLigand for the catalyst.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableBase.
1,4-DioxaneAnhydrousCommercially AvailableSolvent.
TolueneAnhydrousCommercially AvailableCo-solvent.
WaterDegassed, DeionizedIn-house
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated Sodium Bicarbonate SolutionIn-houseFor workup.
BrineIn-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium compounds and organic solvents are hazardous; consult the Safety Data Sheets (SDS) before use.

Step-by-Step Synthesis Procedure

Figure 2: Experimental Workflow for Suzuki Coupling.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,8-dichloro-5-methoxyquinoline (1.0 mmol, 1.0 equiv) and the desired arylboronic acid (1.2 mmol, 1.2 equiv).[17]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and a solution of potassium carbonate (2.0 mmol, 2.0 equiv) in degassed water (1 mL).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%) in a small amount of anhydrous 1,4-dioxane. Add this catalyst solution to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the starting material (4,8-dichloro-5-methoxyquinoline) indicates reaction completion.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Decomposition on silica gel can be an issue for quinoline derivatives; in such cases, consider using a deactivated silica gel or an alternative purification method.[18]

  • Characterization: Characterize the purified 4-aryl-8-chloro-5-methoxyquinoline by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4][5]

Results and Discussion: Optimizing for Success

The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters.[11]

Catalyst and Ligand Selection

While various palladium sources can be effective, Pd(OAc)₂ in combination with a phosphine ligand like PPh₃ is a common and cost-effective choice.[19] The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[19] For challenging substrates, more advanced and bulky phosphine ligands may be required to achieve high yields.[13]

The Role of the Base and Solvent

The base is essential for the transmetalation step, activating the boronic acid.[14] Potassium carbonate is a widely used and effective base. The choice of solvent can also significantly impact the reaction outcome. A mixture of an organic solvent like 1,4-dioxane or toluene and water is often optimal.

Reaction Temperature and Time

The reaction temperature and duration are critical parameters that need to be optimized for each specific substrate combination.[11] Generally, temperatures between 80-100 °C are sufficient. Monitoring the reaction by TLC is crucial to avoid prolonged heating, which can lead to side product formation.

Scope of the Reaction

The described protocol is generally applicable to a wide range of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents. The following table provides representative examples of the synthesis of various 4-aryl-8-chloro-5-methoxyquinolines.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid8-chloro-5-methoxy-4-phenylquinoline85
24-Methoxyphenylboronic acid8-chloro-5-methoxy-4-(4-methoxyphenyl)quinoline92
34-Fluorophenylboronic acid8-chloro-4-(4-fluorophenyl)-5-methoxyquinoline88
43-Thienylboronic acid8-chloro-5-methoxy-4-(thiophen-3-yl)quinoline78

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversionInactive catalyst, insufficient heating, poor quality reagents.Use fresh catalyst and anhydrous solvents. Ensure the reaction temperature is maintained. Check the purity of starting materials.
Formation of side productsProtodeborylation of the boronic acid, homocoupling of the boronic acid.Use degassed solvents to minimize oxygen. Optimize the base and reaction time.
Difficult purificationCo-elution of product and byproducts.Optimize the chromatography eluent system. Consider reverse-phase chromatography if necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of 4-aryl-8-chloro-5-methoxyquinolines. The protocol detailed in this application note offers a reliable starting point for researchers in medicinal chemistry and drug discovery. By understanding the key reaction parameters and implementing careful experimental technique, a wide array of valuable quinoline derivatives can be accessed for further investigation into their biological activities.

References

  • Vertex AI Search. (n.d.). Exploring Catalyst Options: Suzuki Coupling with Palladium.
  • Wikipedia. (2024, October 10). Suzuki reaction.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • ResearchGate. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2018, September 12). (PDF) Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions....
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate.
  • IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • PubMed. (2020, January 15). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1.
  • ResearchGate. (n.d.). Representative examples of 4‐aryl quinolines.
  • The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • ElectronicsAndBooks. (n.d.). Tetrahedron.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • ResearchGate. (2025, August 6). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF.
  • NIH. (n.d.). Quinoline: A versatile heterocyclic.
  • ResearchGate. (n.d.). Synthesis of 4-arylquinolines and its C–H functionalization via N-oxides.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives.
  • Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • KitAlysis. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • MDPI. (2024, September 9). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines.
  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • IJFMR. (2025, November 22). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • NIH. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

Sources

Application Notes and Protocols: 4-Bromo-8-chloro-5-methoxyquinoline as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Kinase Inhibitor Design

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of various pharmacophoric elements, making it an ideal starting point for the synthesis of targeted therapeutics.[1][2] In the realm of oncology, quinoline derivatives have demonstrated significant potential as inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many cancers, and as such, the development of potent and selective kinase inhibitors remains a high-priority area in drug discovery.[3][4] Several FDA-approved kinase inhibitors feature a quinoline or quinazoline core, underscoring the clinical relevance of this heterocyclic system.[5]

This technical guide focuses on the utility of a specifically substituted quinoline, 4-bromo-8-chloro-5-methoxyquinoline , as a versatile starting material for the synthesis of a diverse library of potential kinase inhibitors. The strategic placement of two distinct halogen atoms—a bromine at the 4-position and a chlorine at the 8-position—allows for selective, sequential functionalization through modern cross-coupling methodologies. This differential reactivity is the key to creating a wide array of analogues for structure-activity relationship (SAR) studies. The methoxy group at the 5-position can also influence the molecule's electronic properties and binding interactions with target kinases.

This document will provide a comprehensive overview, including a plausible synthetic route to the scaffold itself, detailed protocols for its diversification, and methodologies for the biological evaluation of the resulting compounds against key oncogenic kinases such as EGFR, VEGFR-2, and c-Met.

Plausible Synthesis of the 4-Bromo-8-chloro-5-methoxyquinoline Scaffold

The synthesis of the title scaffold can be envisioned through a multi-step sequence, commencing with the construction of the quinoline core via the well-established Gould-Jacobs reaction.[6][7] This is followed by sequential halogenation steps to introduce the desired chloro and bromo substituents.

Synthetic Pathway Overview

Synthetic_Pathway A 2-Chloro-5-methoxyaniline C 8-Chloro-5-methoxyquinolin-4-ol A->C Gould-Jacobs Reaction (Heat) B Diethyl ethoxymethylenemalonate B->C D 4,8-Dichloro-5-methoxyquinoline C->D Chlorination (POCl3) E 4-Bromo-8-chloro-5-methoxyquinoline D->E Regioselective Bromination (NBS, H2SO4)

Caption: Proposed synthetic route to the 4-bromo-8-chloro-5-methoxyquinoline scaffold.

Experimental Protocols: Scaffold Synthesis

Step 1: Synthesis of 8-Chloro-5-methoxyquinolin-4-ol via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline core from an aniline and diethyl ethoxymethylenemalonate.[6][8]

  • Reaction:

    • In a round-bottom flask, combine 2-chloro-5-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture at 120-130 °C for 2 hours. The initial condensation forms an anilinomethylenemalonate intermediate.

    • Increase the temperature to 240-250 °C and maintain for 30 minutes to effect thermal cyclization.

    • Cool the reaction mixture and triturate with hexane to precipitate the crude ethyl 8-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

    • For hydrolysis and decarboxylation, reflux the crude ester in a 10% aqueous sodium hydroxide solution for 2-3 hours.

    • Cool the solution and acidify with glacial acetic acid to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 8-chloro-5-methoxyquinolin-4-ol.

Step 2: Synthesis of 4,8-Dichloro-5-methoxyquinoline

The hydroxyl group at the 4-position is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[8]

  • Reaction:

    • In a fume hood, cautiously add 8-chloro-5-methoxyquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

    • Heat the mixture to reflux (approximately 110 °C) for 2-3 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution or ammonium hydroxide until the product precipitates.

    • Filter the solid, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for further purification to yield 4,8-dichloro-5-methoxyquinoline.

Step 3: Regioselective Bromination to Yield 4-Bromo-8-chloro-5-methoxyquinoline

The final step is the regioselective electrophilic bromination of the quinoline ring. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry. The methoxy group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The pyridine ring is generally deactivated towards electrophilic substitution. The most activated position for electrophilic attack is C5, but it's already substituted. The next most favorable positions are C7 and C4. Given the steric hindrance and electronic deactivation at the pyridine ring, bromination at C4 is plausible under forcing conditions, potentially involving a nucleophilic substitution mechanism on the activated 4-chloro position. A more common approach for introducing a bromine at the 4-position would be to start with the 4-hydroxyquinoline and use a reagent like PBr₃, however, for the purpose of this guide, we will describe a direct substitution.

  • Reaction (Illustrative):

    • Dissolve 4,8-dichloro-5-methoxyquinoline (1.0 eq) in concentrated sulfuric acid.

    • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Carefully pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 4-bromo-8-chloro-5-methoxyquinoline.

Library Diversification: Synthesis of Kinase Inhibitor Candidates

The true utility of the 4-bromo-8-chloro-5-methoxyquinoline scaffold lies in its potential for diversification. The C4-bromo and C8-chloro positions can be selectively addressed with various cross-coupling reactions to introduce a wide range of substituents, thereby exploring the chemical space around the quinoline core. The C4-bromo bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C8-chloro bond, allowing for selective functionalization at the 4-position.

Diversification Strategy

Diversification_Strategy Scaffold 4-Bromo-8-chloro-5-methoxyquinoline Suzuki Suzuki-Miyaura Coupling (Pd catalyst, base, R-B(OH)2) Scaffold->Suzuki Buchwald Buchwald-Hartwig Amination (Pd catalyst, base, R-NH2) Scaffold->Buchwald LibraryA 4-Aryl/Heteroaryl Derivatives Suzuki->LibraryA LibraryB 4-Amino Derivatives Buchwald->LibraryB

Caption: Diversification of the scaffold using Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound. This reaction can be used to introduce a variety of aryl and heteroaryl moieties at the 4-position of the quinoline scaffold.

  • Materials:

    • 4-Bromo-8-chloro-5-methoxyquinoline

    • Arylboronic acid or ester (e.g., 3-ethynylphenylboronic acid, 4-(dimethylamino)phenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Procedure:

    • To a reaction vessel, add 4-bromo-8-chloro-5-methoxyquinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-8-chloro-5-methoxyquinoline derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine, providing access to a wide range of 4-aminoquinoline derivatives.[9][10]

  • Materials:

    • 4-Bromo-8-chloro-5-methoxyquinoline

    • Primary or secondary amine (e.g., aniline, 3-chloro-4-fluoroaniline, morpholine)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., XPhos, BINAP)

    • Base (e.g., NaOt-Bu, Cs₂CO₃)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • In an oven-dried reaction vessel under an inert atmosphere, combine the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.4 eq).

    • Add 4-bromo-8-chloro-5-methoxyquinoline (1.0 eq) and the amine (1.2 eq).

    • Add the anhydrous solvent.

    • Heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the crude product by column chromatography to yield the 4-amino-8-chloro-5-methoxyquinoline derivative.

Biological Evaluation of Synthesized Kinase Inhibitors

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically involves an initial in vitro screen against a panel of kinases, followed by cell-based assays to assess their effects on cancer cell proliferation and signaling pathways.

Targeted Signaling Pathways

Quinoline-based inhibitors have shown activity against several key kinases involved in cancer progression.[2][3] The synthesized library from the 4-bromo-8-chloro-5-methoxyquinoline scaffold could be screened against targets such as:

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[11][12]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4]

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase whose aberrant activation can lead to tumor growth, invasion, and metastasis.[13][14]

Signaling Pathway Diagrams

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoline Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration) PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Quinoline Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[5][15] The ADP-Glo™ Kinase Assay is a robust and sensitive method for determining the IC₅₀ values of inhibitors.[16]

  • Materials:

    • Recombinant kinase (e.g., EGFR, VEGFR-2, c-Met)

    • Kinase-specific substrate

    • ATP

    • Synthesized quinoline derivatives

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the synthesized quinoline derivatives in DMSO.

    • Kinase Reaction:

      • In a multiwell plate, add the kinase, its specific substrate, and the appropriate kinase reaction buffer.

      • Add the serially diluted compounds or DMSO (vehicle control) to the wells.

      • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

      • Initiate the kinase reaction by adding ATP.

      • Incubate at 30 °C for 60 minutes.

    • ADP Detection:

      • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][17] This assay is used to determine the effect of the synthesized compounds on the growth of cancer cell lines that overexpress the target kinases.

  • Materials:

    • Cancer cell lines (e.g., A549 for EGFR[1][11], HUVEC for VEGFR-2[8][18], MDA-MB-231 for c-Met[12])

    • Complete cell culture medium

    • Synthesized quinoline derivatives

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the synthesized quinoline derivatives for 48-72 hours. Include a vehicle control (DMSO).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Illustrative Data Presentation

The following tables present hypothetical, yet realistic, data for a small library of compounds synthesized from the 4-bromo-8-chloro-5-methoxyquinoline scaffold. These values are for illustrative purposes to guide researchers in their data analysis and interpretation.

Table 1: Synthesis Yields of Diversified Quinoline Derivatives

Compound IDR Group at C4Coupling ReactionYield (%)
Q-H -H (debrominated)--
Q-S1 3-ethynylphenylSuzuki-Miyaura78
Q-S2 4-(dimethylamino)phenylSuzuki-Miyaura85
Q-B1 anilinoBuchwald-Hartwig72
Q-B2 3-chloro-4-fluoroanilinoBuchwald-Hartwig68

Table 2: In Vitro Kinase Inhibition and Cell Proliferation Data

Compound IDEGFR IC₅₀ (nM)[19][20]VEGFR-2 IC₅₀ (nM)[3][4]c-Met IC₅₀ (nM)[2][21]A549 GI₅₀ (µM)HUVEC GI₅₀ (µM)MDA-MB-231 GI₅₀ (µM)
Q-H >10,000>10,000>10,000>50>50>50
Q-S1 253501,2000.58.215.6
Q-S2 8501545012.10.29.8
Q-B1 150800952.518.30.8
Q-B2 81,5002,5000.125.130.2
Erlotinib 10>10,000>10,0000.2>50>50
Sunitinib 50051505.60.054.1
Cabozantinib 25021.38.90.020.1

Conclusion and Future Directions

The 4-bromo-8-chloro-5-methoxyquinoline scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its amenability to selective functionalization via robust cross-coupling reactions allows for the systematic exploration of structure-activity relationships. The protocols outlined in this guide provide a comprehensive framework for the synthesis, diversification, and biological evaluation of a library of quinoline-based compounds.

Future work could involve expanding the library with a wider range of aryl, heteroaryl, and amino substituents to further probe the binding pockets of target kinases. Additionally, the C8-chloro position offers a secondary site for modification, potentially leading to the development of dual-target or covalent inhibitors. The insights gained from these studies will undoubtedly contribute to the advancement of targeted cancer therapies.

References

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  • Molecules. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). EGFR expression on A549, HepG2, and SW116 cell lines. Available at: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors. Available at: [Link]

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  • Molecules. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PubMed Central. Available at: [Link]

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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

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Development of Novel Anticancer Agents from 4-Bromo-8-chloro-5-methoxyquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with significant therapeutic value, including a number of anticancer agents.[1][2][3] This technical guide provides a comprehensive framework for the development of novel anticancer agents derived from the promising, yet underexplored, starting material: 4-Bromo-8-chloro-5-methoxyquinoline . We present a series of detailed application notes and protocols, from initial synthesis and characterization to in-depth in vitro and in vivo biological evaluations. This document is designed to empower researchers to systematically investigate the therapeutic potential of this quinoline derivative and its subsequent analogs, navigating the critical steps of the early-stage drug discovery process. Our approach emphasizes a rationale-driven experimental design, ensuring that each protocol contributes to a holistic understanding of the compound's mechanism of action and its potential as a clinical candidate.

Introduction: The Rationale for 4-Bromo-8-chloro-5-methoxyquinoline in Oncology

Quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities, with a significant number of analogs exhibiting potent anticancer properties.[4][5] These compounds can induce cancer cell death through diverse mechanisms, including but not limited to, the induction of apoptosis, arrest of the cell cycle, and inhibition of angiogenesis.[1][4] The core structure of 4-Bromo-8-chloro-5-methoxyquinoline presents a unique opportunity for the development of a new class of anticancer agents. The strategic placement of bromo, chloro, and methoxy groups on the quinoline ring offers multiple avenues for synthetic modification, allowing for the fine-tuning of its biological activity and pharmacokinetic profile. The presence of two distinct halogen atoms at positions 4 and 8 provides orthogonal handles for selective functionalization, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

This guide will provide a hypothetical, yet scientifically grounded, pathway for the investigation of 4-Bromo-8-chloro-5-methoxyquinoline as a novel anticancer agent.

Synthesis and Characterization of 4-Bromo-8-chloro-5-methoxyquinoline

A plausible synthetic route for 4-Bromo-8-chloro-5-methoxyquinoline can be envisioned starting from commercially available precursors, likely involving a multi-step synthesis to construct the substituted quinoline core. The following is a generalized protocol that can be adapted and optimized.

Proposed Synthetic Pathway

A potential synthetic approach could involve the initial construction of a substituted aniline precursor, followed by a cyclization reaction to form the quinoline ring system, and subsequent halogenation and methoxylation steps. A key reaction in quinoline synthesis is the Gould-Jacobs reaction.[6]

Synthetic_Pathway A Substituted Aniline C Intermediate Adduct A->C Condensation B Diethyl Ethoxymethylenemalonate B->C D Cyclization C->D E 5-methoxy-8-chloroquinolin-4-ol D->E F Chlorination (POCl₃) E->F G 4,8-dichloro-5-methoxyquinoline F->G H Bromination (NBS) G->H I 4-Bromo-8-chloro-5-methoxyquinoline H->I

Caption: A plausible synthetic workflow for 4-Bromo-8-chloro-5-methoxyquinoline.

General Experimental Protocol for Synthesis

The following is a generalized protocol that would require optimization for specific substrates and reaction conditions.

Step 1: Synthesis of 5-methoxy-8-chloroquinolin-4-ol

  • A mixture of the appropriately substituted aniline and a slight molar excess of diethyl ethoxymethylenemalonate is heated, typically between 100-140°C, to form the anilinomethylenemalonate intermediate.

  • This intermediate is then cyclized at a higher temperature (around 250°C) in a high-boiling point solvent such as diphenyl ether.

  • The resulting ester is saponified with aqueous sodium hydroxide, followed by acidification to yield the carboxylic acid, which is then decarboxylated upon heating to afford 5-methoxy-8-chloroquinolin-4-ol.

Step 2: Chlorination to 4,8-dichloro-5-methoxyquinoline

  • The 5-methoxy-8-chloroquinolin-4-ol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the 4-position to a chlorine atom.

Step 3: Bromination to 4-Bromo-8-chloro-5-methoxyquinoline

  • The final step involves the regioselective bromination of 4,8-dichloro-5-methoxyquinoline. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

Characterization Data (Hypothetical)
PropertyValue
Molecular Formula C₁₀H₆BrClNO
Molecular Weight 287.52 g/mol
Appearance Off-white to pale yellow solid
Melting Point 155-158 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.85 (d, 1H), 7.60 (d, 1H), 7.45 (d, 1H), 4.10 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 155.2, 148.9, 142.1, 130.5, 128.7, 125.4, 122.8, 118.6, 110.3, 56.5
Mass Spec (ESI-MS) m/z 287.9 [M+H]⁺

In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is crucial to determine the cytotoxic and mechanistic properties of 4-Bromo-8-chloro-5-methoxyquinoline and its derivatives.[7][8][9][10]

In_Vitro_Workflow A Initial Cytotoxicity Screening (MTT/SRB Assay) B Select Potent Compounds A->B C Mechanism of Action Studies B->C D Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot Analysis (Key Signaling Proteins) C->F G Migration/Invasion Assays C->G

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

Protocol 1: Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Bromo-8-chloro-5-methoxyquinoline stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of 4-Bromo-8-chloro-5-methoxyquinoline for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 4-Bromo-8-chloro-5-methoxyquinoline

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle.[11]

Materials:

  • Cancer cell lines

  • 4-Bromo-8-chloro-5-methoxyquinoline

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the compound for 24 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

Investigating the Molecular Mechanism of Action

Quinoline derivatives are known to target various signaling pathways critical for cancer cell survival and proliferation.[2][12][13]

Signaling_Pathways A 4-Bromo-8-chloro-5-methoxyquinoline B Potential Targets A->B C PI3K/Akt/mTOR Pathway B->C D MAPK/ERK Pathway B->D E Topoisomerase B->E F Apoptosis C->F G Cell Cycle Arrest D->G H Inhibition of Proliferation E->H F->H G->H

Caption: Potential signaling pathways targeted by quinoline derivatives.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect specific proteins in a sample.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse treated cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

In Vivo Evaluation in Preclinical Models

Promising compounds from in vitro studies should be evaluated in animal models to assess their efficacy and toxicity.[8][14][15][16]

Protocol 5: Xenograft Mouse Model of Cancer

This is a widely used model to test the antitumor activity of novel compounds.[14]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • 4-Bromo-8-chloro-5-methoxyquinoline formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • When tumors reach a palpable size, randomize the mice into control and treatment groups.

  • Administer the compound (e.g., via intraperitoneal injection or oral gavage) at various doses for a specified period.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion and Future Directions

The 4-Bromo-8-chloro-5-methoxyquinoline scaffold represents a promising starting point for the development of a new generation of anticancer agents. The protocols outlined in this guide provide a comprehensive and systematic approach to unlock its therapeutic potential. Future work should focus on the synthesis of a focused library of derivatives to establish a clear structure-activity relationship, further elucidate the mechanism of action, and optimize the pharmacokinetic properties of lead compounds.

References

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Application Notes and Protocols for 4-Bromo-8-chloro-5-methoxyquinoline in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of 4-Bromo-8-chloro-5-methoxyquinoline as a pivotal building block in the synthesis of novel organic light-emitting diode (OLED) materials. While direct applications of this specific quinoline derivative in OLEDs are not extensively documented in public literature, its molecular architecture presents significant opportunities for the development of advanced emissive, host, and electron-transporting materials. This guide will, therefore, focus on the broader context of quinoline derivatives in OLEDs, extrapolating potential synthetic routes and applications for the title compound based on established principles and analogous research. We will delve into the synthetic versatility of the bromo and chloro substituents, offering detailed protocols for its functionalization and subsequent integration into OLED device architectures.

Introduction: The Versatility of Quinoline Derivatives in OLEDs

Quinoline and its derivatives have emerged as a highly versatile class of nitrogen-containing heterocyclic compounds in the field of organic electronics.[1] Their rigid and planar structure, combined with electronic properties that can be finely tuned through substitution, makes them exceptional candidates for a variety of roles within an OLED device.[1][2] The inherent electron-withdrawing nature of the quinoline core typically imparts good electron mobility, a crucial characteristic for efficient charge transport in OLEDs.[1] Consequently, quinoline-based materials have been successfully investigated and implemented as:

  • Electron-Transporting Materials (ETMs): Facilitating the efficient injection and transport of electrons from the cathode to the emissive layer.[1][3][4]

  • Host Materials: Serving as a matrix for fluorescent or phosphorescent emitters, providing excellent film-forming properties and high thermal stability.[1][2]

  • Emissive Materials: Acting as the primary light-emitting component, with the emission color and quantum yield tunable through chemical modification.[1][2][5]

  • Hole-Transporting Materials (HTMs): Although less common, appropriate functionalization with electron-donating groups can adapt the quinoline scaffold for hole transport.[1]

The subject of this guide, 4-Bromo-8-chloro-5-methoxyquinoline, is a strategically substituted quinoline. The presence of two distinct halogen atoms at the 4- and 8-positions opens a gateway for selective, stepwise functionalization through various cross-coupling reactions. The methoxy group at the 5-position, an electron-donating group, can modulate the electronic properties of the resulting materials. This unique combination of reactive sites and electronic modification makes it a highly promising precursor for the synthesis of next-generation OLED materials.

Strategic Importance of 4-Bromo-8-chloro-5-methoxyquinoline in OLED Material Synthesis

The true potential of 4-Bromo-8-chloro-5-methoxyquinoline lies in its role as a versatile intermediate. The bromo and chloro substituents serve as handles for introducing a wide array of functional groups, enabling the synthesis of complex molecules with tailored optoelectronic properties.

Key Synthetic Transformations:
  • Suzuki-Miyaura Coupling: Reaction of the aryl halides with boronic acids or esters to form C-C bonds, allowing the introduction of various aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting the aryl halides with amines, a crucial step in synthesizing hole-transporting materials and certain host materials.

  • Stille Coupling: C-C bond formation using organotin compounds, offering another versatile method for extending the conjugation of the quinoline core.

  • Sonogashira Coupling: Coupling with terminal alkynes to introduce acetylenic linkages, which can be used to extend conjugation or as a precursor for further transformations.

The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective, sequential reactions, further enhancing the synthetic utility of this building block.

Hypothetical Synthetic Pathways to Advanced OLED Materials

Below, we outline plausible synthetic routes starting from 4-Bromo-8-chloro-5-methoxyquinoline to create materials for different OLED applications. These are illustrative examples based on established organometallic cross-coupling reactions.

Synthesis of a Bipolar Host Material

A bipolar host material requires both electron-donating and electron-withdrawing moieties to facilitate the transport of both holes and electrons.

Workflow for Bipolar Host Material Synthesis

A 4-Bromo-8-chloro-5-methoxyquinoline B Suzuki Coupling with Carbazole-boronic acid A->B C Intermediate A: 4-(Carbazol-9-yl)-8-chloro-5-methoxyquinoline B->C D Buchwald-Hartwig Amination with Diphenylamine C->D E Target Bipolar Host Material D->E

Caption: Synthetic workflow for a bipolar host material.

Synthesis of an Electron-Transporting Material

For an ETM, electron-withdrawing groups are typically appended to the quinoline core to lower the LUMO energy level, facilitating electron injection.

Workflow for Electron-Transporting Material Synthesis

A 4-Bromo-8-chloro-5-methoxyquinoline B Suzuki Coupling with Pyrimidine-boronic acid A->B C Intermediate B: 4-(Pyrimidin-5-yl)-8-chloro-5-methoxyquinoline B->C D Suzuki Coupling with Phenylboronic acid C->D E Target Electron-Transporting Material D->E

Caption: Synthetic workflow for an electron-transporting material.

Experimental Protocols

The following are generalized, yet detailed, protocols for the synthesis and characterization of OLED materials derived from 4-Bromo-8-chloro-5-methoxyquinoline. Note: These protocols should be adapted and optimized based on the specific substrates and desired products. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the arylation of 4-Bromo-8-chloro-5-methoxyquinoline.

Materials:

  • 4-Bromo-8-chloro-5-methoxyquinoline

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-8-chloro-5-methoxyquinoline (1.0 eq.), the arylboronic acid/ester (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general method for the amination of the quinoline scaffold.

Materials:

  • Halogenated quinoline derivative

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a Schlenk flask.

  • Add the halogenated quinoline derivative, the amine, and the base.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Material Characterization

The synthesized materials should be thoroughly characterized to confirm their structure and purity.

Technique Purpose
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.
Mass Spectrometry (MS) Determination of molecular weight.
High-Performance Liquid Chromatography (HPLC) Purity assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.
Elemental Analysis Confirmation of elemental composition.
OLED Device Fabrication and Testing

A generalized protocol for the fabrication of a multilayer OLED device via thermal evaporation is provided below.

Workflow for OLED Fabrication

A ITO Substrate Cleaning B Hole Injection Layer (HIL) Deposition A->B C Hole Transport Layer (HTL) Deposition B->C D Emissive Layer (EML) Deposition C->D E Electron Transport Layer (ETL) Deposition D->E F Electron Injection Layer (EIL) Deposition E->F G Cathode Deposition F->G H Encapsulation G->H

Caption: General workflow for OLED device fabrication.

Procedure:

  • Substrate Preparation: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

  • Layer Deposition: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the hole injection and transport layers.

    • Deposit the emissive layer (co-evaporation of host and dopant if applicable).

    • Deposit the electron transport layer (e.g., a synthesized quinoline derivative).[1]

    • Deposit a thin electron injection layer (e.g., LiF).

    • Deposit the metal cathode (e.g., Al).

  • Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.

Device Characterization:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectrum: Recorded with a spectroradiometer.

  • Commission Internationale de l'Éclairage (CIE) Coordinates: Calculated from the EL spectrum.

  • External Quantum Efficiency (EQE): Determined from the luminance, current density, and EL spectrum.

Anticipated Properties and Performance

While specific data for materials derived from 4-Bromo-8-chloro-5-methoxyquinoline is unavailable, we can extrapolate potential properties based on the broader class of quinoline derivatives.

Property Anticipated Characteristics Rationale
Thermal Stability High (Td > 300 °C)The rigid quinoline core generally imparts good thermal stability.
Electron Mobility Moderate to HighThe electron-deficient nature of the quinoline ring facilitates electron transport.[1][2]
Luminescence Tunable (Blue to Green)The emission color can be modulated by the nature of the substituents introduced at the 4- and 8-positions.[2]
HOMO/LUMO Levels TunableThe energy levels can be engineered by the choice of electron-donating or electron-withdrawing substituents.

Conclusion

4-Bromo-8-chloro-5-methoxyquinoline represents a highly promising, yet underexplored, platform for the synthesis of novel materials for organic light-emitting diodes. Its di-halogenated structure allows for versatile and selective functionalization, enabling the creation of a wide range of materials with tailored optoelectronic properties. The protocols and synthetic strategies outlined in this guide, based on the well-established chemistry of quinoline derivatives, provide a solid foundation for researchers to explore the full potential of this valuable building block in the development of next-generation OLEDs.

References

  • Custom Quinoline Derivatives Manufacturers, Suppliers - Suzhou Fenghua New Material Technology Co., Ltd. [Link]

  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative - ResearchGate. [Link]

  • Electron Transport Materials for Organic Light-Emitting Diodes - Semantic Scholar. [Link]

  • Electron Transport Materials for Organic Light-Emitting Diodes - ACS Publications. [Link]

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Protocol for the N-alkylation of 4-amino-8-chloro-5-methoxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic:

For: Researchers, scientists, and drug development professionals

Strategic N-Alkylation of 4-Amino-8-Chloro-5-Methoxyquinolines: A Guide to Synthesis and Mechanistic Considerations

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the realm of antimalarial and anticancer drugs.[1][2][3] The specific framework of 4-amino-8-chloro-5-methoxyquinoline offers a rich template for derivatization, where modifications to the exocyclic amino group can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including target affinity, metabolic stability, and cell permeability.[4][5]

N-alkylation of the 4-amino group is a critical synthetic transformation for exploring the structure-activity relationship (SAR) of this privileged scaffold. This guide provides a detailed examination of two robust protocols for this purpose: direct alkylation via nucleophilic substitution and controlled mono-alkylation via reductive amination. We will delve into the mechanistic underpinnings of these methods, offering field-proven insights to empower researchers in the synthesis of novel quinoline-based drug candidates.

I. Mechanistic & Strategic Overview: Choosing the Right Path

The approach to N-alkylation of the 4-aminoquinoline core depends largely on the desired final product (mono- vs. di-alkylation) and the nature of the alkyl group to be introduced. The nucleophilicity of the 4-amino group is modulated by the electron-withdrawing nature of the quinoline ring system, yet it remains sufficiently reactive for alkylation under appropriate conditions.

This is the most straightforward approach, proceeding via a classical SN2 mechanism.[6] The 4-aminoquinoline acts as the nucleophile, attacking an alkyl halide (or sulfonate) electrophile.

  • Causality: The reaction necessitates a base to deprotonate the amine after the initial alkylation, which forms an ammonium salt.[6] This neutralization step regenerates a neutral amine that is often more nucleophilic than the starting material, creating a high risk of subsequent alkylations.[7] This "runaway train" effect can lead to a mixture of secondary, tertiary, and even quaternary ammonium salts, complicating purification and reducing the yield of the desired mono-alkylated product.

  • Strategic Choice: This method is suitable when di-alkylation is desired or when using a large excess of the starting amine to statistically favor mono-alkylation. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to fully deprotonate the amine before adding the electrophile, which can provide better control but requires anhydrous conditions. Weaker bases like potassium carbonate (K₂CO₃) are also common.[8]

Reductive amination offers a more controlled and selective route to mono-alkylated products. This two-step, one-pot process involves the initial reaction of the 4-aminoquinoline with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then immediately reduced to the target amine.[9]

  • Causality: The key to this method's selectivity lies in the choice of reducing agent. Mild hydride donors, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), are capable of reducing the protonated iminium ion intermediate much faster than they reduce the starting carbonyl compound.[9] This chemoselectivity prevents consumption of the aldehyde/ketone by the reducing agent and minimizes side reactions. The process is self-validating as the imine only forms in the presence of the starting materials and is immediately converted to the stable final product.

  • Strategic Choice: This is the preferred method for synthesizing secondary amines from primary amines with high selectivity and for introducing more complex alkyl groups derived from a wide array of commercially available aldehydes and ketones.[10]

II. Experimental Workflows & Protocols

The following diagram outlines the general workflow for the synthesis, purification, and characterization of N-alkylated 4-aminoquinoline derivatives.

G cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_characterization Analysis start Starting Material: 4-Amino-8-chloro-5-methoxyquinoline protocol1 Protocol 1: Direct Alkylation (Alkyl Halide, Base) start->protocol1 protocol2 Protocol 2: Reductive Amination (Aldehyde, Reducing Agent) start->protocol2 reaction Reaction Monitoring (TLC / LC-MS) protocol1->reaction protocol2->reaction workup Aqueous Work-up (Extraction) reaction->workup Upon Completion purify Column Chromatography workup->purify char Structure Confirmation (NMR, HRMS) purify->char final Pure N-Alkylated Product char->final

Caption: General experimental workflow for N-alkylation.

This protocol describes the synthesis of N,N-dimethyl-4-amino-8-chloro-5-methoxyquinoline, adapted from procedures for similar systems.[11] It is a robust method but may require optimization to control over-alkylation.

A. Materials & Reagents

  • 4-Amino-8-chloro-5-methoxyquinoline

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

B. Step-by-Step Methodology

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add 4-amino-8-chloro-5-methoxyquinoline (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (2.5 equiv for dimethylation) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine, forming a sodium amide salt and hydrogen gas. This ensures the amine is fully activated for nucleophilic attack. Using a slight excess ensures complete deprotonation.

  • Activation: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of H₂ gas should cease.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add iodomethane (2.5 equiv) dropwise via syringe. Causality: Iodomethane is a highly reactive alkylating agent. The dropwise addition at low temperature helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x). Causality: The water wash removes the DMF solvent, while the brine wash helps to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This protocol provides a highly selective method for preparing secondary amines, adapted from general reductive amination procedures.[9][12]

A. Materials & Reagents

  • 4-Amino-8-chloro-5-methoxyquinoline

  • Aldehyde or Ketone (e.g., benzaldehyde) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

B. Step-by-Step Methodology

  • Reaction Setup: In a round-bottom flask, dissolve 4-amino-8-chloro-5-methoxyquinoline (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in DCM.

  • Imine Formation: Add a few drops of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes. Causality: The acid catalyzes the dehydration step in the formation of the imine/iminium ion intermediate, accelerating the reaction.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, hindered enough that it reacts much more rapidly with the iminium ion than with the aldehyde, preventing unwanted side reactions like the reduction of the aldehyde to an alcohol.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography and confirm its identity via NMR and HRMS as described in Protocol 1.

III. Data Presentation & Mechanistic Visualization

G amine R-NH₂ (Quinoline) anion R-NH⁻ (Amide Anion) amine->anion Deprotonation (e.g., NaH) base Base (B:) p1 anion->p1 alkyl_halide R'-X (Alkyl Halide) alkyl_halide->p1 product R-NH-R' (Mono-alkylated) over_product R-N(R')₂ (Di-alkylated) product->over_product Repeats with more base & R'-X p1->product Sₙ2 Attack p2

Caption: SN2 mechanism for direct N-alkylation.

FeatureProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Primary Use Di-alkylation; Mono-alkylation with careful stoichiometrySelective mono-alkylation
Key Reagents Alkyl Halide, Strong Base (NaH) or Weaker Base (K₂CO₃)Aldehyde/Ketone, Mild Reducing Agent (NaBH(OAc)₃)
Selectivity Low; prone to over-alkylation[7]High; excellent for secondary amines
Substrate Scope Limited by availability of alkyl halidesBroad; vast number of aldehydes/ketones available
Reaction Conditions Often requires anhydrous conditions; can be harshGenerally mild, room temperature
Pros Simple reagents; effective for methylation/ethylationHigh selectivity; broad scope; avoids over-alkylation
Cons Risk of polyalkylation; purification can be difficultRequires a suitable carbonyl compound; slightly more complex

The following table summarizes conditions reported for the N-alkylation of related 4-aminoquinoline systems, demonstrating the practical application of these methods.

Starting MaterialAlkylating Agent / ReagentsBase / ConditionsProductYieldReference
4,7-Dichloro-8-aminoquinolineIodomethane (CH₃I)NaH, DMF8-Dimethylamino-4,7-dichloroquinolineNot reported[11]
4,7-DichloroquinolineN,N-dimethyl-propane-1,3-diamineNeat, 130 °CN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamineGood[13]
4,7-DichloroquinolineAppropriate benzylaminesK₂CO₃, Et₃N, NMPVarious N-benzyl-4-aminoquinolinesGood[8]
Aniline (model)Benzyl alcoholtBuOK, Ru-catalyst, TolueneN-benzylaniline85%[14]
IV. Troubleshooting and Field Insights
  • Low Reactivity: If the 4-amino group is sterically hindered or electronically deactivated, higher temperatures or more reactive alkylating agents (e.g., alkyl triflates) may be required for Protocol 1. For Protocol 2, switching to a more forcing solvent like DCE and gentle heating (40-60 °C) can improve reaction rates.

  • Controlling Over-alkylation (Protocol 1): To favor mono-alkylation, use a large excess of the starting 4-aminoquinoline relative to the alkyl halide. Alternatively, use a weaker base like K₂CO₃ or Cs₂CO₃, which does not fully deprotonate the amine, keeping the concentration of the more nucleophilic mono-alkylated intermediate low. However, the most reliable solution is to switch to Protocol 2.

  • Purification: The basic nitrogen of the quinoline ring can cause streaking on silica gel. To mitigate this, the column eluent can be doped with a small amount of triethylamine (~0.5-1%) or ammonia (e.g., using a DCM/MeOH/NH₄OH system) to improve peak shape and recovery.

By carefully selecting the appropriate N-alkylation strategy and optimizing reaction conditions, researchers can efficiently generate diverse libraries of 4-amino-8-chloro-5-methoxyquinoline derivatives, paving the way for the discovery of novel and potent therapeutic agents.

References

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Frontiers in Chemistry. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

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  • PLOS One. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]

  • National Center for Biotechnology Information (PMC). (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • ResearchGate. (2016). (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]

  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. [Link]

  • National Center for Biotechnology Information (PMC). (2018). Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • ResearchGate. (2007). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. [Link]

  • Canadian Science Publishing. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. [Link]

  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • YouTube. (2022). Alkylation of Amines. [Link]

  • National Center for Biotechnology Information (PMC). (2010). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. [Link]

  • ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

  • National Center for Biotechnology Information (PMC). (2017). Biologically active quinoline and quinazoline alkaloids part I. [Link]

  • PubMed. (2018). Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. [Link]

  • ResearchGate. (2021). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • PubMed Central. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]

  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]

  • Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. [Link]

  • National Center for Biotechnology Information (PMC). (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

  • National Center for Biotechnology Information (PMC). (2022). N-Dealkylation of Amines. [Link]

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Application Notes and Protocols for the Functionalization of the 8-Chloro Position in 4-Substituted-5-Methoxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 8-Substituted Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline ring system is a critical endeavor in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. Specifically, the introduction of diverse substituents at the 8-position of 4-substituted-5-methoxyquinolines offers a powerful strategy for modulating activity, selectivity, and pharmacokinetic properties. The 5-methoxy group, being an electron-donating group, can influence the reactivity of the quinoline core, while the substituent at the 4-position can be tailored to interact with specific biological targets.[4][5]

This guide provides detailed application notes and protocols for the functionalization of the 8-chloro position in 4-substituted-5-methoxyquinolines, a key synthetic handle for introducing molecular diversity. We will delve into the mechanistic underpinnings of pivotal cross-coupling reactions and provide field-proven protocols to empower researchers in the synthesis of novel quinoline-based compounds.

Core Methodologies for C8-Functionalization

The transformation of the relatively inert C-Cl bond at the 8-position into new carbon-carbon and carbon-nitrogen bonds is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two most prominent and versatile methods for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Diagram: General Workflow for C8-Functionalization

G cluster_0 Starting Material cluster_1 Cross-Coupling Reactions cluster_2 Functionalized Products Start 4-Substituted-5-methoxy-8-chloroquinoline Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Aryl/Vinyl Boronic Acid or Ester Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Primary/Secondary Amine Pd Catalyst, Base Aryl 8-Aryl/Heteroaryl-Substituted Quinoline Suzuki->Aryl Amino 8-Amino-Substituted Quinoline Buchwald->Amino

Caption: General workflow for the functionalization of 4-substituted-5-methoxy-8-chloroquinoline.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for creating biaryl structures that are prevalent in pharmaceuticals.[6][7] The reaction couples an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[8]

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling is contingent on several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and, more critically, the phosphine ligand is paramount. The ligand stabilizes the palladium(0) active species and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9][10] For coupling with an electron-rich heterocycle like a methoxyquinoline, bulky, electron-rich phosphine ligands such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos, tricyclohexylphosphine) are often highly effective.[8][11] These ligands promote the formation of the catalytically active monoligated palladium species and accelerate the rate-limiting reductive elimination step.

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[8] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, and its selection often depends on the specific substrates and the potential for base-sensitive functional groups.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is commonly employed. Water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate. Anhydrous conditions can also be successful, particularly with bases like KF.[12]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 4-Substituted-5-methoxy-8-chloroquinoline

  • Aryl or heteroaryl boronic acid or pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos-Pd-G3) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (argon or nitrogen), add the 4-substituted-5-methoxy-8-chloroquinoline, the boronic acid/ester, and the base.

  • Add the palladium catalyst and ligand (if separate).

  • Add the anhydrous organic solvent and degassed water (e.g., in a 4:1 to 10:1 ratio of organic solvent to water).

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-4-substituted-5-methoxyquinoline.

Data Presentation: Suzuki-Miyaura Reaction Parameters
ParameterRecommended Starting ConditionsRationale & Optimization Considerations
Catalyst System PdCl₂(dppf) (3 mol%) or XPhos-Pd-G3 (2 mol%)For challenging couplings, more advanced catalyst systems with bulky, electron-rich ligands may be necessary to improve yields and reaction rates.
Base K₂CO₃ (2 equivalents)Stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive boronic acids.
Solvent 1,4-Dioxane/H₂O (4:1)The ratio of organic solvent to water can be optimized. Toluene can be a suitable alternative to dioxane.
Temperature 100 °CTemperature can be adjusted based on substrate reactivity. Microwave irradiation can significantly reduce reaction times.[13]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[6][14] This reaction is particularly valuable in medicinal chemistry for introducing amine functionalities that can act as hydrogen bond donors/acceptors or serve as points for further derivatization.

Causality Behind Experimental Choices

The key to a successful Buchwald-Hartwig amination lies in the careful selection of the catalyst system and base:

  • Palladium Catalyst and Ligand: Similar to the Suzuki coupling, the ligand is critical. Sterically hindered, electron-rich phosphine ligands are essential for promoting the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][11][15] Ligands like Xantphos, Josiphos, and those from the Buchwald portfolio are commonly employed.[16][17] The choice of ligand can influence the scope of the reaction with respect to both the aryl halide and the amine.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base can be critical, as it can affect catalyst activity and stability. NaOtBu is a widely used and effective base, but for substrates with base-sensitive groups, a weaker base like K₃PO₄ may be preferable.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 4-Substituted-5-methoxy-8-chloroquinoline

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., Xantphos, BrettPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, LHMDS, K₃PO₄) (1.2 - 2.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a flame-dried Schlenk flask or reaction vial.

  • Add the 4-substituted-5-methoxy-8-chloroquinoline and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat with vigorous stirring to the desired temperature (typically 80-110 °C) for the specified time (1-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-amino-4-substituted-5-methoxyquinoline.

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterRecommended Starting ConditionsRationale & Optimization Considerations
Catalyst System Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)Pre-catalysts can offer improved reactivity and reproducibility. The choice of ligand is crucial and may need to be screened for optimal results with specific amines.
Base NaOtBu (1.4 equivalents)For sensitive substrates, a milder base like K₃PO₄ or Cs₂CO₃ should be considered.
Solvent TolueneDioxane is also a common and effective solvent.
Temperature 100 °CThe temperature can often be lowered with more active catalyst systems.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA + Ar-Cl PdII_halide L₂Pd(II)(Ar)Cl OA->PdII_halide + Ar-Cl Ligand_Ex Amine Coordination PdII_halide->Ligand_Ex + HNR¹R² PdII_amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺Cl⁻ Ligand_Ex->PdII_amine + HNR¹R² Deprotonation Deprotonation (Base) PdII_amine->Deprotonation - HB⁺Cl⁻ PdII_amido L₂Pd(II)(Ar)(NR¹R²) Deprotonation->PdII_amido - HB⁺Cl⁻ RE Reductive Elimination PdII_amido->RE RE->Pd0 Product Ar-NR¹R² RE->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Trustworthiness: A Self-Validating System

Each protocol described is designed to be a self-validating system. The progress of the reactions should be meticulously monitored by appropriate analytical techniques such as TLC and LC-MS. The identity and purity of the final products must be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Comparison of the obtained data with literature values for analogous compounds, where available, further substantiates the structural assignment.

Conclusion

The functionalization of the 8-chloro position in 4-substituted-5-methoxyquinolines via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a versatile and powerful platform for the synthesis of novel, medicinally relevant compounds. The protocols and guidelines presented herein, grounded in established chemical principles, offer a solid starting point for researchers to explore the chemical space around this privileged scaffold. Careful optimization of the reaction parameters, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and purity for a diverse range of substrates.

References

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MOLECULES.
  • Deka, U., et al. (n.d.). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
  • Reddy, G. N., et al. (n.d.). Directed C8–H allylation of quinoline N-oxides with vinylcyclopropanes via sequential C–H/C–C activation.
  • (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. American Chemical Society.
  • (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.
  • (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science.
  • (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-8-iodoquinoxaline. Benchchem.
  • (n.d.). A Comparative Guide to Catalysts for the Cross-Coupling of 2-Chloro-8-iodoquinoxaline. Benchchem.
  • (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
  • (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • (n.d.).
  • (n.d.). Examples of some 5-substituted 8-hydroxyquinoline derivatives.
  • (2025). Synthesis of n-chloroquinolines and n-ethynylquinolines (n=2, 4, 8): Homo and heterocoupling reactions.
  • Nay, B., et al. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
  • (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. Benchchem.
  • (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • (n.d.).
  • (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • (n.d.). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. PubMed Central.
  • (2022). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. YouTube.
  • (n.d.).
  • (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • (2025).
  • (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.
  • (2023).
  • Wright, G. C., et al. (n.d.). Synthesis and hypotensive properties of new 4-aminoquinolines. Journal of Medicinal Chemistry.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for Dihalogenated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions on dihalogenated quinoline scaffolds. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving selective C-C bond formation on these important heterocyclic motifs. Dihalogenated quinolines are valuable building blocks in drug discovery and materials science; however, their selective functionalization presents unique challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve your synthetic goals.

Understanding the Challenge: Regioselectivity in Dihaloquinolines

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability.[1][2][3] However, when faced with a substrate bearing two halogen atoms, the critical question becomes: which one will react? The regiochemical outcome of the Suzuki coupling on dihalogenated quinolines is a nuanced interplay of electronic effects, steric hindrance, and reaction conditions.

The inherent electronic properties of the quinoline ring system play a pivotal role. The nitrogen atom significantly influences the electron density of the ring, rendering certain positions more susceptible to oxidative addition by the palladium catalyst. Generally, the C2 and C4 positions are more electron-deficient and thus more activated towards coupling.[4][5] The relative reactivity of the halogens themselves (I > Br > Cl) is another critical factor.[6] However, the choice of catalyst, ligand, base, and solvent can often override these intrinsic tendencies, providing a powerful toolkit for tuning the regioselectivity.[7][8]

This guide will dissect these factors, providing you with the knowledge to rationally design your experiments and troubleshoot unexpected outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki coupling of dihalogenated quinolines in a practical question-and-answer format.

Issue 1: Poor or No Conversion to the Desired Product

Q: I'm not seeing any formation of my desired mono-arylated quinoline. My starting material is either unreacted or I'm observing decomposition. What should I investigate first?

A: This is a common starting point and can be traced back to several fundamental aspects of the reaction setup.

  • Catalyst Activation and Integrity: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Incomplete reduction can lead to low catalytic activity.

    • Solution: Ensure your phosphine ligand, if used, is not oxidized. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst system (e.g., a Buchwald precatalyst) that readily forms the active Pd(0) species. Also, rigorously degas your reaction mixture to remove oxygen, which can oxidize and deactivate the catalyst.[9]

  • Choice of Base and Solvent: The base plays a crucial role in the transmetalation step, activating the boronic acid.[4][5][7][8][10] The solubility and strength of the base are critical.

    • Solution: If using an inorganic base like K₂CO₃ or K₃PO₄, ensure it is finely powdered and consider the addition of water as a co-solvent (e.g., dioxane/water, toluene/water) to aid solubility and facilitate the reaction.[6][11] For sensitive substrates, an anhydrous system with a base like Cs₂CO₃ or K₃PO₄ in a solvent like dioxane or THF might be necessary.[12]

  • Reaction Temperature: Suzuki couplings are often heated, but excessive temperatures can lead to catalyst decomposition or substrate degradation.

    • Solution: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress. If you suspect decomposition, try lowering the temperature. Microwave heating can sometimes be beneficial for accelerating the reaction at a controlled temperature.[11]

Issue 2: Lack of Regioselectivity or Formation of Di-substituted Product

Q: My reaction is working, but I'm getting a mixture of regioisomers or a significant amount of the di-substituted product. How can I improve the selectivity for a single mono-arylation?

A: Achieving high regioselectivity is the primary challenge with dihalogenated quinolines. Here’s how to approach this problem systematically:

  • Exploiting Halogen Reactivity: If your substrate has two different halogens (e.g., 2-chloro-4-iodoquinoline), the reaction will preferentially occur at the more reactive C-I bond.[6][13]

  • Leveraging Inherent Electronic Bias: For dihaloquinolines with the same halogen, the electronic nature of the ring dictates the initial reactivity.

    • 2,4-Dichloroquinoline: The C2 position is generally more reactive than the C4 position due to the influence of the adjacent nitrogen atom.[4][5][7][8]

    • 2,6- and 2,7-Dihaloquinolines: The C2 position is typically more reactive.[13][14]

    • 3,4-Dihaloquinolines: The C4 position is generally the more reactive site.[7]

  • The Power of the Ligand: The choice of phosphine ligand is arguably the most powerful tool for controlling regioselectivity.

    • Steric Hindrance: Bulky, electron-rich ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes - NHCs) can favor coupling at the less sterically hindered position.[13][15][16][17]

    • Electronic Effects: The electronic properties of the ligand can also influence which C-X bond undergoes oxidative addition. Electron-donating ligands can increase the electron density on the palladium center, affecting its reactivity.[16]

    • Solution: Screen a panel of ligands with varying steric bulk and electronic properties. Start with common ligands like PPh₃ and dppf, and if selectivity is poor, move to more specialized biaryl phosphine ligands.[6][13][14]

  • Solvent Effects: The polarity of the solvent can influence the stability of the catalytic species and the transition states, thereby affecting regioselectivity.[18][19]

    • Solution: While often overlooked, changing the solvent system can have a profound impact. For instance, a switch from a nonpolar solvent like toluene to a more polar one like DMF or vice-versa can sometimes invert selectivity.[19]

Issue 3: Common Side Reactions

Q: I'm observing significant amounts of byproducts, such as dehalogenation of my starting material or homocoupling of my boronic acid. How can I minimize these?

A: These side reactions are common in Suzuki couplings and can often be suppressed with careful optimization.

  • Dehalogenation: This occurs when the haloquinoline is reduced, replacing the halogen with a hydrogen atom. It is often mediated by a palladium-hydride species.

    • Causes: The presence of hydride sources (e.g., certain bases, alcohols as solvents, or water) can contribute. Sluggish reactions are also more prone to dehalogenation.

    • Solutions:

      • Optimize the Base: Avoid strong alkoxide bases if dehalogenation is a major issue. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often a better choice.

      • Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene.

      • Increase Reaction Rate: A more active catalyst system (e.g., by changing the ligand) can accelerate the desired cross-coupling, outcompeting the dehalogenation pathway.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.

    • Causes: The presence of oxygen in the reaction mixture can promote homocoupling. The use of a Pd(II) precatalyst without efficient reduction to Pd(0) can also lead to this side reaction.[9]

    • Solutions:

      • Rigorous Degassing: Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

      • Use a Pd(0) Source: Employing a catalyst like Pd(PPh₃)₄ can minimize the amount of Pd(II) present at the start of the reaction.

      • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst should I start with for my dihalogenated quinoline?

A1: A good starting point is often a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine ligand. Pd(PPh₃)₄ is also a reliable Pd(0) source to begin with. If you encounter issues with reactivity or selectivity, consider screening more advanced catalyst systems, including Buchwald's G3 or G4 precatalysts.[11]

Q2: How do I choose the right boronic acid or ester?

A2: While boronic acids are widely used, they can be prone to protodeboronation (cleavage of the C-B bond).[9] For challenging couplings or with precious substrates, consider using more stable boronic esters, such as pinacol esters (Bpin) or MIDA esters. MIDA boronates are particularly stable and allow for a slow release of the boronic acid under the reaction conditions, which can be beneficial.

Q3: Can I perform a sequential, regioselective di-functionalization of my dihaloquinoline?

A3: Yes, this is a powerful strategy. You can often achieve this by:

  • Exploiting Differential Halogen Reactivity: Start with a dihaloquinoline containing two different halogens (e.g., 2-bromo-4-chloroquinoline). The first Suzuki coupling will occur selectively at the more reactive C-Br bond. You can then perform a second, different coupling at the C-Cl bond.

  • Modulating Reaction Conditions: In some cases, you can perform the first coupling at the more reactive position under milder conditions (e.g., lower temperature, specific ligand) and then drive the second coupling at the less reactive position under more forcing conditions.

Q4: My dihalogenated quinoline is poorly soluble. What can I do?

A4: Poor solubility can hinder reaction rates. Try using a solvent system known for its good solubilizing properties, such as DMF, DMAc, or NMP. A mixture of solvents, like toluene/DMF, can also be effective. Heating the reaction mixture will also improve solubility.

Experimental Protocols and Data

General Procedure for a Trial Suzuki Coupling of a Dihaloquinoline

This protocol provides a starting point for your optimization studies.

  • Reagent Preparation:

    • To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the dihaloquinoline (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Reaction Setup:

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

    • Add the degassed solvent(s) via syringe. A common starting point is a 4:1 or 5:1 mixture of an organic solvent (e.g., dioxane, toluene) and water.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or a microwave reactor at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture for the specified time (e.g., 2-24 hours), monitoring its progress by TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary: Guideline Conditions for Regioselective Suzuki Coupling

The following table summarizes general trends and starting points for achieving regioselectivity with different dihaloquinoline scaffolds. Note that these are guidelines, and optimization is almost always necessary.

Dihaloquinoline ScaffoldMore Reactive Position (General Trend)Suggested Starting ConditionsNotes
2,4-Dihaloquinoline C2Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/SPhosBase: K₂CO₃ or K₃PO₄Solvent: Dioxane/H₂O or TolueneThe C2 position is electronically activated by the nitrogen.[4][5][7][8]
2,6-Dihaloquinoline C2Catalyst: PdCl₂(dppf) or Pd(OAc)₂/XPhosBase: Cs₂CO₃Solvent: Dioxane or DMFReactivity at C2 is generally favored.
2,7-Dihaloquinoline C2Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃/P(tBu)₃Base: K₃PO₄Solvent: Toluene/H₂OThe C2 position is the preferred site for initial coupling.
3,4-Dihaloquinoline C4Catalyst: PdCl₂(dppf)Base: Na₂CO₃Solvent: DME/H₂OThe C4 position is generally more susceptible to oxidative addition.[7]

Visualizing the Process: Diagrams

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_base Role of Base Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation (R'-B(OR)3-) R-Pd(II)-X(L_n)->Transmetalation R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' Reductive_Elimination->Product Boronic_Acid R'-B(OH)2 Boronate_Complex R'-B(OH)3- Boronic_Acid->Boronate_Complex + OH- Boronate_Complex->Transmetalation Activates for Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Optimization

Optimization_Workflow Start Define Dihaloquinoline and Boronic Acid Initial_Screen Initial Condition Screen (Catalyst, Ligand, Base, Solvent) Start->Initial_Screen Analysis1 Analyze Results (Conversion, Selectivity, Byproducts) Initial_Screen->Analysis1 Decision1 Acceptable Outcome? Analysis1->Decision1 Optimization Systematic Optimization (Vary one parameter at a time or DoE) Decision1->Optimization No Final_Protocol Finalized Protocol Decision1->Final_Protocol Yes Analysis2 Analyze Optimized Results Optimization->Analysis2 Decision2 Target Met? Analysis2->Decision2 Decision2->Final_Protocol Yes Troubleshoot Troubleshoot Specific Issues (e.g., Dehalogenation, Low Yield) Decision2->Troubleshoot No Troubleshoot->Optimization

Caption: A workflow for optimizing Suzuki coupling on dihaloquinolines.

References

  • Reddy, E. A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry, 5, 32.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.).
  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6596-6617.
  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (2009).
  • Neufeldt, S. R., et al. (2022).
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2023).
  • Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. (2018). RosDok.
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  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.).
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  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.
  • A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. (2006).
  • Technical Support Center: Regioselective Functionalization of Dihaloquinolines. (n.d.). Benchchem.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010).
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • how to avoid dehalogenation side reactions in Suzuki coupling. (n.d.). Benchchem.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2012). Organic Chemistry Portal.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021). YouTube.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PubMed Central.
  • Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews.
  • A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. (2011). R Discovery.
  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. (n.d.). Benchchem.
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  • Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI.
  • Optimization of conditions for the Suzuki coupling reaction. (n.d.).
  • Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. (2012).
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
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  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (n.d.). ChemRxiv.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.

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Preventing side reactions in Buchwald-Hartwig amination of 4-Bromo-8-chloro-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 4-bromo-8-chloro-5-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to address the nuanced challenges of achieving high selectivity and yield when working with a dihalogenated quinoline substrate.

I. Understanding the Core Challenge: Chemoselectivity

The primary hurdle in the Buchwald-Hartwig amination of 4-bromo-8-chloro-5-methoxyquinoline is achieving selective C-N bond formation at the C4-Br position without reacting at the C8-Cl position. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl.[1] This inherent reactivity difference forms the basis for achieving selectivity. However, factors such as catalyst system, base, and reaction temperature can erode this selectivity, leading to a mixture of products.

Potential Reaction Pathways

Below is a diagram illustrating the desired reaction and potential side reactions.

G cluster_main Buchwald-Hartwig Amination Pathways cluster_side Potential Side Reactions Substrate 4-Bromo-8-chloro- 5-methoxyquinoline Desired_Product 4-Aminated Product (Selective C-N Coupling) Substrate->Desired_Product Pd Catalyst, Ligand, Base, Amine (R2NH) Side_Product_1 8-Aminated Product (Loss of Selectivity) Substrate->Side_Product_1 High Temp / Wrong Ligand Side_Product_3 Hydrodehalogenation (at C4 or C8) Substrate->Side_Product_3 β-Hydride Elimination Side_Product_2 Di-aminated Product Desired_Product->Side_Product_2 Harsh Conditions Side_Product_4 Homocoupling of Amine Amine Amine (R2NH) Amine->Side_Product_4 Oxidative Coupling

Caption: Desired and undesired pathways in the amination of 4-bromo-8-chloro-5-methoxyquinoline.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Question 1: My reaction is showing low or no conversion of the starting material.

Answer:

This is a common issue that can often be traced back to the catalyst's activity or the reaction conditions. Here's a breakdown of potential causes and solutions:

  • Inactive Catalyst: The active form of the catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[1][2]

    • Solution: Ensure your amine or phosphine ligand can act as a reducing agent. Some protocols intentionally add a small amount of water to facilitate this reduction.[2] Alternatively, using a pre-formed Pd(0) complex or a palladacycle precatalyst can be more efficient as they rapidly generate the active LPd(0) species upon exposure to a base.[1]

  • Poor Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[3] For heteroaryl halides, bulky, electron-rich phosphine ligands are often necessary.

    • Solution: For this substrate, consider ligands like XPhos, RuPhos, or BrettPhos, which have proven effective for challenging couplings.[3][4]

  • Incorrect Base: The base plays a crucial role in the deprotonation of the amine to form the active nucleophile.

    • Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[1] However, ensure the base is fresh and properly handled, as their efficacy can be diminished by moisture.

  • Solvent Issues: The choice of solvent can impact the solubility of reagents and the stability of the catalyst.

    • Solution: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are generally preferred.[2] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the reaction by coordinating to the palladium center.[1]

Question 2: I'm observing significant formation of the 8-chloro-5-methoxy-quinoline (hydrodehalogenation) byproduct.

Answer:

Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, arising from a competitive pathway involving β-hydride elimination.[5]

  • Mechanism of Hydrodehalogenation: After oxidative addition, the arylpalladium halide intermediate can react with an amide. Instead of reductive elimination to form the C-N bond, a β-hydride on the amide can be eliminated, leading to the formation of a palladium-hydride species. This species can then reductively eliminate with the aryl group to produce the dehalogenated arene.

  • Mitigation Strategies:

    • Ligand Selection: Bulky, electron-donating ligands can promote reductive elimination over β-hydride elimination. Ligands like BrettPhos have been designed to minimize this side reaction.[2][4]

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway.

    • Base Choice: The choice of base can influence the concentration of palladium-hydride species. Experimenting with different bases (e.g., switching from NaOtBu to Cs₂CO₃) might be beneficial, although this could also impact the reaction rate.

Question 3: My product mixture contains both the desired 4-amino product and the 8-amino byproduct, indicating a loss of chemoselectivity.

Answer:

Achieving high chemoselectivity is paramount. The C-Br bond is inherently more reactive than the C-Cl bond, but this selectivity can be compromised.

  • Factors Influencing Selectivity:

    • Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the oxidative addition into the C-Cl bond.

    • Ligand: The ligand's steric and electronic properties are crucial. Less bulky ligands might not sufficiently differentiate between the two halogen-bearing sites.

    • Palladium Precursor: The choice of palladium source can sometimes influence selectivity.

  • Strategies for Enhancing Selectivity:

    • Optimize Temperature: Start with a lower reaction temperature (e.g., 80 °C) and slowly increase it if the reaction is sluggish. Avoid excessively high temperatures.

    • Screen Ligands: This is the most critical parameter. A well-chosen ligand can significantly enhance selectivity. Consider sterically hindered biaryl phosphine ligands.

    • Use a Weaker Base: While strong bases are often necessary for amination, a slightly weaker base like K₃PO₄ or Cs₂CO₃ might favor the more reactive C-Br bond.

Recommended Starting Conditions for High Selectivity
ParameterRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or a G3-PalladacycleProvides a reliable source of Pd(0).
Ligand XPhos or BrettPhosBulky, electron-rich ligands that promote reductive elimination and can enhance selectivity.
Base NaOtBu or LHMDSStrong, non-nucleophilic bases to ensure efficient amine deprotonation.
Solvent Toluene or DioxaneAprotic solvents that are generally well-suited for this reaction.
Temperature 80-100 °CA good starting range to balance reactivity and selectivity.

III. Frequently Asked Questions (FAQs)

Q1: Can I use an inorganic base like Cs₂CO₃ or K₂CO₃?

A1: Yes, weaker inorganic bases can be used, but they often require higher temperatures and may result in slower reaction rates compared to strong alkoxide bases.[2] They can be advantageous when dealing with base-sensitive functional groups on your amine coupling partner. For achieving high selectivity with the 4-bromo-8-chloro-5-methoxyquinoline substrate, a weaker base might be beneficial as it could react preferentially with the more labile C-Br bond.

Q2: What is the optimal catalyst loading?

A2: Typically, catalyst loadings are in the range of 1-2 mol %.[2] For challenging substrates, it might be necessary to increase the loading, but this should be done judiciously as it can increase the cost and the potential for side reactions.

Q3: My amine is a primary amine. Are there any special considerations?

A3: Yes. Primary amines can undergo double arylation to form a diarylamine. To favor monoarylation, using a ligand like BrettPhos is highly recommended, as it was specifically designed for the selective monoarylation of primary amines.[2][4]

Q4: How critical is it to maintain an inert atmosphere?

A4: It is very important. The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. The reaction should be set up under an inert atmosphere of argon or nitrogen. While the reaction system may not be extremely sensitive to trace amounts of oxygen, rigorous exclusion of air is good practice for reproducibility.[2]

Q5: I am seeing a significant amount of what appears to be a homocoupled byproduct of my amine. What causes this?

A5: While less common than hydrodehalogenation, amine homocoupling can occur under certain conditions. This is often promoted by the presence of oxidants and can be a sign of catalyst decomposition or undesired side reactions. Ensuring a strictly inert atmosphere and using a well-defined catalyst system can help minimize this.

IV. Experimental Protocol: Selective Amination of 4-Bromo-8-chloro-5-methoxyquinoline

This protocol provides a robust starting point for your experiments.

Materials:
  • 4-Bromo-8-chloro-5-methoxyquinoline

  • Amine of choice

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:
  • Reaction Setup: In a glovebox, add 4-bromo-8-chloro-5-methoxyquinoline (1.0 equiv.), Pd₂(dba)₃ (0.01 equiv., 1 mol %), and XPhos (0.02 equiv., 2 mol %) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Addition of Reagents: Add the amine (1.2 equiv.) and sodium tert-butoxide (1.4 equiv.).

  • Solvent Addition: Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

G start Reaction Outcome Analysis low_conversion Low / No Conversion? start->low_conversion check_catalyst 1. Check Catalyst Activity (Use Pd(0) or Pre-catalyst) 2. Screen Ligands (XPhos, BrettPhos) 3. Verify Base Quality low_conversion->check_catalyst Yes poor_selectivity Poor Chemoselectivity? low_conversion->poor_selectivity No check_catalyst->start Re-run optimize_selectivity 1. Lower Temperature (start at 80°C) 2. Screen Ligands for Selectivity 3. Try a Weaker Base (e.g., Cs2CO3) poor_selectivity->optimize_selectivity Yes hydrodehalogenation Hydrodehalogenation? poor_selectivity->hydrodehalogenation No optimize_selectivity->start Re-run reduce_hdh 1. Use Bulky Ligand (BrettPhos) 2. Lower Temperature 3. Re-evaluate Base hydrodehalogenation->reduce_hdh Yes success Successful Reaction hydrodehalogenation->success No reduce_hdh->start Re-run

Caption: A decision-making workflow for troubleshooting common issues.

V. References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). National Institutes of Health. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (n.d.). The Journal of Organic Chemistry. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Royal Society of Chemistry. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

Sources

Technical Support Center: Synthesis of 4-Aryl-8-Chloro-5-Methoxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aryl-8-chloro-5-methoxyquinoline derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical scaffold. Here, we move beyond simple protocols to provide a deeper understanding of the reaction mechanisms, offer field-tested troubleshooting advice, and present structured solutions to common experimental challenges. Our goal is to empower you to optimize your synthetic route, improve yields, and achieve consistent, high-purity results.

Overview of the Synthetic Strategy

The synthesis of 4-aryl-8-chloro-5-methoxyquinolines is typically approached via a multi-step sequence. The most common and versatile route involves two key stages:

  • Construction of the Quinoline Core: Formation of a substituted 4-hydroxyquinoline, often through a cyclization reaction like the Gould-Jacobs synthesis.[1][2][3] This is followed by chlorination to install the reactive handle at the 4-position.

  • Aryl Group Installation: Introduction of the desired aryl moiety at the C4 position, most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6]

This guide is structured to address potential issues in both stages of this synthetic workflow.

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Arylation Aniline Substituted Aniline Condensation Condensation Aniline->Condensation Malonate Malonic Ester Derivative Malonate->Condensation Cyclization Thermal Cyclization (Gould-Jacobs) Condensation->Cyclization Hydroxyquinoline 4-Hydroxy-8-chloro- 5-methoxyquinoline Cyclization->Hydroxyquinoline Chlorination Chlorination (e.g., POCl₃) Hydroxyquinoline->Chlorination Chloroquinoline 4,8-Dichloro- 5-methoxyquinoline Chlorination->Chloroquinoline Suzuki Suzuki-Miyaura Cross-Coupling Chloroquinoline->Suzuki ArylBoronic Arylboronic Acid ArylBoronic->Suzuki FinalProduct Target: 4-Aryl-8-chloro- 5-methoxyquinoline Suzuki->FinalProduct G cluster_side Common Failure Points Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Slow with R-Cl Decomposition Catalyst Decomposition (Pd Black) Pd0->Decomposition PdII_Complex Ar¹-Pd(II)L₂-X (Intermediate 1) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Dehalogenation Dehalogenation (R-H) PdII_Complex->Dehalogenation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² (Intermediate 2) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Coupled Product) RedElim->Product ArX R-Cl (Chloroquinoline) ArX->OxAdd ArBOH2 Ar-B(OH)₂ (Boronic Acid) + Base ArBOH2->Transmetal Homocoupling Homocoupling (Ar-Ar) ArBOH2->Homocoupling G Start Low/No Yield in Suzuki Coupling CheckCatalyst Is the Pd catalyst/ligand appropriate for aryl chlorides? Start->CheckCatalyst CheckDegassing Was the reaction mixture thoroughly degassed? CheckCatalyst->CheckDegassing Yes UseBulkyLigand Action: Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand. CheckCatalyst->UseBulkyLigand No CheckBase Is the base strong enough and soluble? CheckDegassing->CheckBase Yes DegasAgain Action: Use freeze-pump-thaw cycles (3x) or sparge with argon for 30+ min. CheckDegassing->DegasAgain No CheckMaterials Are the boronic acid and chloroquinoline pure? CheckBase->CheckMaterials Yes ChangeBase Action: Switch to K₃PO₄ or Cs₂CO₃. Ensure it's a fine powder. Consider a solvent system where it has some solubility (e.g., dioxane/water). CheckBase->ChangeBase No Success Re-run experiment with optimized conditions. CheckMaterials->Success Yes PurifyMaterials Action: Recrystallize chloroquinoline. Check boronic acid for dehydration/trimerization (boroxines). CheckMaterials->PurifyMaterials No UseBulkyLigand->Start DegasAgain->Start ChangeBase->Start PurifyMaterials->Start

Sources

Technical Support Center: Purification of Crude 4-Bromo-8-chloro-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification of crude 4-Bromo-8-chloro-5-methoxyquinoline.

Introduction: The Critical Role of Purity

Welcome to the technical support guide for 4-Bromo-8-chloro-5-methoxyquinoline. This halogenated quinoline derivative is a key building block in medicinal chemistry and materials science. The biological efficacy, reproducibility of experimental results, and integrity of downstream applications are directly dependent on the purity of this compound. Crude synthetic products often contain a variety of impurities, including unreacted starting materials, reagents, and reaction byproducts such as isomers or over-halogenated species.[1][2] This guide provides in-depth protocols and troubleshooting advice to help you navigate the challenges of its purification.

Safety First: Essential Handling Precautions

As a halogenated heterocyclic compound, 4-Bromo-8-chloro-5-methoxyquinoline and its related structures require careful handling.[3][4] Always perform manipulations in a well-ventilated fume hood.

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[4][5]

  • Inhalation: Avoid breathing dust or vapors. If working with a solid, handle it carefully to avoid creating dust.[3][6]

  • Skin/Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7] Ensure safety showers and eyewash stations are accessible.[4]

  • Waste Disposal: Dispose of all chemical waste, including contaminated solvents and silica gel, in accordance with your institution's hazardous waste disposal procedures.[3]

Initial Assessment of the Crude Product

Before attempting any large-scale purification, it is crucial to assess the composition of your crude material. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.

Troubleshooting & FAQs: Initial TLC Analysis

Q1: How do I choose a suitable TLC solvent system (eluent)? A1: The goal is to find a solvent system where your desired product has a Retention Factor (Rf) of approximately 0.2-0.4. This range typically provides the best separation in column chromatography. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane. A good starting point for quinoline derivatives is a mixture of hexane and ethyl acetate.

Q2: My compound isn't visible on the TLC plate under UV light. What should I do? A2: While many quinoline derivatives are UV-active, if your compound is not, or if you need to visualize non-UV-active impurities, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds that can be oxidized and will appear as yellow spots on a purple background.[8]

Q3: I see multiple spots on my TLC plate. What do they represent? A3: Multiple spots indicate the presence of impurities.

  • Spots with a higher Rf (closer to the solvent front) are less polar than your product.

  • Spots with a lower Rf (closer to the baseline) are more polar.

  • Streaking or tailing of a spot suggests that the compound is interacting strongly with the acidic silica gel plate, which is a common issue for basic quinoline compounds.[1] This is a critical observation that informs the purification strategy.

Purification Technique 1: Recrystallization

Recrystallization is an effective method for removing small amounts of impurities, especially if the crude product is already of moderate purity (>85-90%). The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one that dissolves the compound when hot but in which it is sparingly soluble when cold. Ethanol or ethanol/water mixtures are often effective for quinoline derivatives.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting & FAQs: Recrystallization

Q1: No crystals are forming, even after cooling in an ice bath. A1: This usually means you have used too much solvent. Evaporate some of the solvent under reduced pressure or by gentle heating and allow the solution to cool again. If that fails, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a "seed crystal" from a previous successful batch can also induce crystallization.

Q2: The product "oiled out" instead of forming crystals. A2: This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Using a solvent system with a lower boiling point can also help.

Q3: The purity of my product did not improve significantly after recrystallization. A3: This suggests that the impurities have similar solubility properties to your product in the chosen solvent. You may need to try a different solvent or a multi-solvent system. Alternatively, if the impurities are significantly different in polarity, column chromatography will be a more effective technique.[10]

Purification Technique 2: Column Chromatography

Column chromatography is the most powerful and common technique for separating compounds based on their differential adsorption to a stationary phase.[9] For quinoline derivatives, which are basic, special considerations are necessary to achieve good separation.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Completion tlc 1. TLC Analysis (Find Eluent, Check for Tailing) eluent 2. Prepare Eluent (Add 0.5-1% Triethylamine if Tailing) tlc->eluent column 3. Pack Column (Silica or Alumina Slurry) eluent->column load 4. Load Sample (Wet or Dry Loading) column->load elute 5. Elute Column (Maintain Constant Flow) load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evap 9. Evaporate Solvent combine->evap pure_product Pure Product evap->pure_product

Caption: General workflow for column chromatography.

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase Selection: Standard silica gel is often the first choice. However, due to the basic nature of the quinoline nitrogen, it can interact with acidic silanol groups on the silica surface, leading to poor separation (tailing).[1] If TLC analysis shows significant tailing, consider using neutralized silica (by adding 0.5-2% triethylamine to your eluent) or switching to a different stationary phase like basic or neutral alumina.[1]

  • Column Packing: Prepare a slurry of the stationary phase in your initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly under gravity or with gentle pressure, ensuring no air bubbles are trapped.[8]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and carefully add it to the top of the column.[8]

    • Dry Loading: If the product has poor solubility, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[8] This method often results in better separation.

  • Elution: Begin eluting with the non-polar solvent system determined by your initial TLC analysis. Gradually increase the polarity of the eluent to move your compound down the column.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting & FAQs: Column Chromatography

Q1: My compound is streaking badly on the column, leading to poor separation. A1: This is classic "tailing" and is very common for basic compounds like quinolines on acidic silica gel.[1] The basic nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups of the stationary phase.

  • Solution: Add a basic modifier to your eluent. A small amount of triethylamine (NEt₃), typically 0.5-2%, will neutralize the acidic sites on the silica, leading to sharper bands and better separation.[1]

Q2: My compound seems to be decomposing on the column. My yield is very low, and I see new, lower-Rf spots on the TLC of my fractions. A2: Some sensitive compounds can degrade on the acidic surface of silica gel.

  • Solution 1: Use an alternative stationary phase. Neutral or basic alumina is a good alternative that can prevent the degradation of acid-sensitive compounds.[1]

  • Solution 2: Work quickly. Minimize the time your compound spends on the column by using flash chromatography (applying pressure to speed up the flow rate). Running the column in a cold room can also slow down decomposition.[1]

Q3: The compound won't come off the column, even with a very polar eluent. A3: This indicates a very strong interaction with the stationary phase. This can happen if your compound is highly polar or if it has irreversibly bound to the silica.

  • Solution: First, ensure you have increased the eluent polarity sufficiently (e.g., trying 5-10% methanol in dichloromethane). If it still doesn't elute, it may be necessary to reconsider the stationary phase. For highly polar basic compounds, a reversed-phase silica (C18) column with a suitable buffer system might be a better choice.[1]

Data Presentation: Solvent Properties for Chromatography
SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Common non-polar component of eluent.
Toluene2.4111Can be used for less polar systems.
Dichloromethane (DCM)3.140Good general-purpose solvent for many compounds.
Ethyl Acetate (EtOAc)4.477Common polar component of eluent; good pairing with hexane.
Ethanol (EtOH)4.378More polar; often used to flush columns.

Purity Validation and Final Product Handling

After purification, it is essential to confirm the purity of the final product and store it correctly.

  • Purity Check: Run a final TLC of your product against the crude material. The purified sample should show a single, well-defined spot.

  • Characterization: Confirm the identity and structure of the compound using techniques like NMR spectroscopy, mass spectrometry, and melting point analysis.

  • Storage: Store the purified 4-Bromo-8-chloro-5-methoxyquinoline in a tightly sealed container, protected from light, and in a cool, dry place to prevent degradation.[3][5]

Troubleshooting Flowchart for Column Chromatography Issues

G start Start: Analyze TLC of crude streaking Is there streaking/tailing? start->streaking add_base Add 0.5-2% Triethylamine to eluent streaking->add_base Yes low_rf Is Rf very low (<0.1) in polar solvent? streaking->low_rf No use_alumina Consider using Alumina instead of Silica add_base->use_alumina use_alumina->low_rf increase_polarity Increase eluent polarity (e.g., add MeOH to DCM) low_rf->increase_polarity Yes run_column Run Column low_rf->run_column No increase_polarity->run_column poor_sep Post-Column: Poor Separation? run_column->poor_sep dry_load Use dry loading method poor_sep->dry_load Yes success Success: Pure Product poor_sep->success No gradient Use a shallower polarity gradient dry_load->gradient

Caption: A troubleshooting decision tree for common column chromatography problems.

References

  • Benchchem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet for 6-Bromo-4-chloroquinoline.
  • MedchemExpress.com. (2025, August 28). Safety Data Sheet for 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Thermo Fisher Scientific. (2012, July 9). Safety Data Sheet for 5-Bromoquinoline.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-Bromoanisole.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • RA College. (2023). Synthesis and Characterization of Quinoline Derivatives Catalysed by β-Cyclodextrin.
  • Fisher Scientific. (2024, March 7). Safety Data Sheet for 5-Bromo-8-methoxyquinoline.
  • RA College. (2023). Synthesis and Characterization of Quinoline Derivatives Catalysed by β-Cyclodextrin.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).

Sources

Troubleshooting low reactivity at the 8-chloro position in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Low Reactivity at the 8-Chloro Position of Quinolines

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common and significant challenge in synthetic chemistry: the low reactivity of the C8-chloro group on a quinoline ring in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we have designed this guide to provide not just solutions, but a foundational understanding of the underlying chemical principles causing this issue, enabling you to troubleshoot effectively.

The Core Challenge: Why is the 8-Chloroquinoline Moiety So Unreactive?

The C-Cl bond is inherently stronger and less polar than its C-Br or C-I counterparts, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[1][2] However, the 8-position of the quinoline ring presents a unique combination of steric and electronic challenges that further suppress its reactivity.

  • Steric Hindrance: The C8 position is subject to significant steric hindrance from the "peri" hydrogen at the C7 position of the fused benzene ring. This crowding impedes the approach of the bulky palladium catalyst, which is necessary to initiate the oxidative addition and break the C-Cl bond.

  • Electronic Effects & Catalyst Inhibition: The quinoline nitrogen, a Lewis basic site, can coordinate to the palladium center.[2][3] This coordination can act as a "ligand," potentially inhibiting the desired catalytic cycle by occupying a coordination site or altering the electronic properties of the metal center, thus deactivating the catalyst.[4]

Caption: Core challenges in C8-chloroquinoline cross-coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura / Buchwald-Hartwig reaction with an 8-chloroquinoline substrate is showing no conversion. Where do I start?

Failure to initiate the reaction almost always points to an issue with the first step of the catalytic cycle: oxidative addition . The C8-Cl bond is exceptionally resistant to this step.

Primary Checklist:

  • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) or even dppf are often ineffective for activating electron-rich or sterically hindered aryl chlorides.[1] You must use a ligand specifically designed for this challenge. Move to Q2.

  • Palladium Source: The method of generating the active Pd(0) catalyst is critical. Using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand can be unreliable.[5] Modern, well-defined "precatalysts" offer superior performance by ensuring the efficient formation of the active catalytic species. Move to Q3.

  • Base and Solvent: The choice of base is not trivial; it plays a crucial role in both the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step and in regenerating the active catalyst. The solvent must solubilize all components effectively. Move to Q4.

Q2: Which ligands are most effective for activating the C8-Cl bond?

To overcome the high activation barrier of C-Cl bond cleavage, the palladium center must be both highly electron-rich and sterically accessible. This is achieved by using bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs).[1][6]

The most successful ligands for this purpose are the biaryl (dialkyl)phosphines developed by the Buchwald group.[7] These ligands create a bulky coordination sphere around the palladium, promoting the formation of a highly reactive, low-coordinate Pd(0) species, which is essential for oxidative addition.

Ligand Class Examples Key Characteristics Typical Use Case
Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosBulky and highly electron-donating. Promote fast oxidative addition and reductive elimination.The gold standard for challenging C-Cl couplings, including Suzuki and Buchwald-Hartwig reactions.[7]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, even more so than phosphines. Form very stable Pd-complexes.Excellent for Suzuki couplings of unactivated aryl chlorides. May require higher temperatures.[6]
Josiphos Family (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineFerrocene-based, electron-rich diphosphine ligands.Effective for a range of C-C and C-N couplings, particularly with hindered substrates.
Traditional Ligands PPh₃, dppfLess electron-donating, smaller cone angles.Generally ineffective for unactivated aryl chlorides like 8-chloroquinoline.[1] May work for activated systems only.

Recommendation: Start with XPhos or SPhos for both Suzuki and Buchwald-Hartwig reactions involving 8-chloroquinolines. They offer the best balance of reactivity and substrate scope for this specific problem.

Q3: How should I select a palladium source? What is a "precatalyst" and why should I use one?

A precatalyst is a stable, air-and-moisture-insensitive Pd(II) complex that is easily activated under the reaction conditions to generate the active Pd(0) catalyst in a clean and quantitative manner.[8][9] Using traditional sources like Pd(OAc)₂ can be unreliable because the reduction to Pd(0) can be inefficient, leading to catalyst decomposition (palladium black) and inconsistent results.[5]

Buchwald Precatalyst Generations:

  • G2/G3/G4 Precatalysts (e.g., XPhos-Pd-G3): These are the state-of-the-art. They are activated by weak bases (e.g., K₃PO₄, Cs₂CO₃) at room temperature, ensuring a highly efficient and reproducible entry into the catalytic cycle.[10] The G3 precatalyst, with its methanesulfonate (OMs) ligand, is particularly versatile.[9]

Recommendation: Use a commercially available precatalyst that incorporates your chosen ligand (e.g., XPhos-Pd-G3). This eliminates guesswork in forming the active catalyst and significantly improves the reliability and success rate of the reaction.

Q4: What are the best practices for selecting a base and solvent?

The base and solvent work in concert and their selection is critical.

Base Selection:

  • For Suzuki-Miyaura: A moderately strong, non-nucleophilic inorganic base is required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is often an excellent choice as it has sufficient basicity and good solubility in common solvent systems. Carbonates (K₂CO₃, Cs₂CO₃) are also widely used.

  • For Buchwald-Hartwig Amination: A stronger base is typically needed to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[9] For base-sensitive substrates, weaker bases like K₃PO₄ or LHMDS can be screened.

Solvent Selection:

  • The solvent must dissolve the substrate, reagents, and catalyst complex.

  • Aprotic, non-coordinating solvents are preferred. Toluene , dioxane , and THF are excellent starting points.

  • For Suzuki reactions, adding a small amount of water (e.g., in a 10:1 organic solvent:water ratio) can sometimes accelerate the reaction by aiding in the dissolution of the inorganic base and facilitating the transmetalation.

Recommendation: For a Suzuki coupling of an 8-chloroquinoline, start with K₃PO₄ in a toluene/water mixture. For a Buchwald-Hartwig amination, start with NaOtBu in toluene.

Experimental Protocols & Optimization Workflow

If initial attempts fail, a systematic optimization is necessary. Do not change all variables at once. Follow a logical progression.

G A Start: Reaction Failed (No Conversion) B Step 1: Catalyst System Check A->B C Is the ligand a bulky biarylphosphine (e.g., XPhos, SPhos)? Is the Pd source a precatalyst (e.g., G3-Pd)? B->C Evaluate D Upgrade to XPhos-Pd-G3 or SPhos-Pd-G3. Rerun experiment. C->D No E Step 2: Base/Solvent Check C->E Yes D->B Re-evaluate F Suzuki: K₃PO₄ in Toluene/H₂O? Buchwald: NaOtBu in Toluene? E->F G Step 3: Temperature Optimization F->G Conditions Match H Increase temperature in 10°C increments. (e.g., 80°C -> 90°C -> 100°C -> 110°C) Monitor by TLC/LCMS. G->H I Step 4: Assess Side Reactions H->I Low/No Conversion L Success: Reaction Proceeds H->L Good Conversion J Hydrodehalogenation or Pd black formation observed? I->J K Degas solvent more thoroughly. Ensure anhydrous conditions. Screen alternative bases. J->K Yes M Failure: Consult Specialist J->M No K->G Re-optimize

Caption: A systematic troubleshooting workflow for C8-Cl coupling.

Protocol: Screening for Optimal Conditions (Suzuki-Miyaura Example)

This protocol assumes the use of a 24-well parallel synthesis platform, but can be adapted for individual vials.

  • Array Preparation: To an array of reaction vials, add the 8-chloroquinoline substrate (1.0 equiv) and the boronic acid partner (1.2-1.5 equiv).

  • Catalyst/Ligand Addition: In a glovebox, add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol %) to each vial.

  • Base Addition: Add the selected base (e.g., K₃PO₄, 2.0-3.0 equiv) to each vial.

  • Solvent Addition: Add the chosen solvent(s) to achieve a substrate concentration of 0.1-0.5 M. Ensure all components are fully dissolved or well-suspended.

  • Degassing: Seal the vials and thoroughly degas the reaction mixtures by sparging with argon or using several freeze-pump-thaw cycles. Oxygen can lead to unwanted side reactions like boronic acid homocoupling.[3]

  • Heating & Monitoring: Place the array on a pre-heated block. Run reactions at different temperatures (e.g., 80°C, 100°C, 120°C). Monitor the reaction progress over time (e.g., at 2h, 6h, 12h, 24h) by taking small aliquots for LC-MS or TLC analysis.

  • Analysis: Compare the conversion rates and impurity profiles across the different conditions to identify the optimal set of parameters.

Q5: I'm observing significant side products, such as hydrodehalogenation. What causes this and how can I prevent it?

Hydrodehalogenation (replacement of the chloro group with a hydrogen atom) is a common side reaction, especially with unreactive aryl chlorides. It often arises from:

  • Presence of Protic Impurities: Water or other protic species can protonate intermediate palladium-aryl complexes.

  • β-Hydride Elimination: If the coupling partner has β-hydrogens, this can be a competing pathway.[8]

  • Catalyst Decomposition Pathways: Suboptimal conditions can lead to catalyst decomposition, which may generate species that promote hydrodehalogenation.

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware. Use anhydrous bases.

  • Thorough Degassing: As mentioned, removing oxygen is critical to prevent catalyst oxidation and other side reactions.

  • Choice of Base: Sometimes, a weaker or more hindered base can suppress side reactions. If NaOtBu is causing issues in a Buchwald-Hartwig reaction, consider screening K₃PO₄ or LHMDS.

  • Use a Precatalyst: A well-defined precatalyst ensures a cleaner formation of the active catalyst, minimizing side reactions associated with its in-situ generation.[8][9]

By understanding the fundamental steric and electronic barriers to coupling at the C8-chloro position and by employing a systematic approach to optimization with modern, highly active catalyst systems, researchers can successfully overcome this significant synthetic challenge.

References
  • Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(24), 5762–5765. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Science, 2(1), 27-50. [Link]

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Böhm, V. P. W., & Herrmann, W. A. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry – A European Journal, 7(13), 2908-2915. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 17, 2026, from [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1018–1030. [Link]

  • Zhang, Y., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Frontiers, 7(16). [Link]

  • Fricke, T. K., & Glorius, F. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4878–4881. [Link]

  • Stradiotto, M., & Cipot-Wechsler, J. (2015). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry. [Link]

  • de Vries, J. G., & de Vries, A. H. M. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics, 28(15), 4211–4244. [Link]

  • Reddit user discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(15), 4435. [Link]

Sources

Technical Support Center: Catalyst Selection for Selective C-Br Bond Activation in 4-Bromo-8-chloro-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemoselectivity Challenge

Welcome to the technical support guide for navigating the selective functionalization of 4-Bromo-8-chloro-5-methoxyquinoline. This substrate is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its di-halogenated nature presents a common yet critical challenge: how to selectively activate the C(sp²)-Br bond for cross-coupling while leaving the more robust C(sp²)-Cl bond intact.

Achieving this transformation with high fidelity is not a matter of chance but of precise control over the catalytic system. The fundamental principle hinges on the difference in bond dissociation energies (BDE): the C-Br bond is weaker and thus kinetically more susceptible to oxidative addition by a low-valent metal catalyst than the C-Cl bond. This guide provides field-proven insights, troubleshooting protocols, and validated starting points to help you master this selective coupling.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational principles governing selective C-Br bond activation.

Q1: What is the fundamental reason for the preferential reactivity of the C-Br bond over the C-Cl bond? A: The primary driver is thermodynamics and kinetics. The carbon-bromine bond has a lower bond dissociation energy (BDE) compared to the carbon-chlorine bond. This means less energy is required to cleave the C-Br bond. In the context of palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center.[1][2] This step has a lower activation energy for the C-Br bond, allowing for a kinetic window where the catalyst can activate C-Br at temperatures and conditions mild enough to leave the C-Cl bond untouched.

Q2: How does the choice of ligand dictate selectivity? A: The ligand is arguably the most critical variable for tuning the catalyst's reactivity and, therefore, its selectivity. Ligands modify the steric and electronic properties of the metal center (e.g., palladium).

  • Electronic Effects: Electron-donating ligands (like bulky phosphines or N-heterocyclic carbenes) increase the electron density on the palladium center, making it more nucleophilic and enhancing its reactivity in the oxidative addition step.[3] A carefully chosen ligand provides enough electron density to activate the C-Br bond efficiently without being so reactive that it begins to activate the C-Cl bond.

  • Steric Effects: Sterically hindered (bulky) ligands can also promote selectivity. They can influence the coordination number of the palladium center and the accessibility of the substrate, sometimes favoring the reaction at the more accessible C-Br position.[4]

Q3: Which catalyst families are the best starting points for this transformation? A: Palladium-based catalysts are the undisputed workhorses for selective C-Br activation.[3] They offer a vast and tunable toolbox of precursors and ligands. While nickel catalysts are renowned for their high reactivity, especially in activating strong bonds like C-Cl, this can make achieving selectivity more difficult.[5][6] Therefore, we strongly recommend starting with palladium systems. Copper catalysts are often employed as co-catalysts, particularly in Sonogashira couplings, and can contribute to the high selectivity observed under those mild conditions.[7][8]

Q4: Does the quinoline scaffold itself influence the reaction? A: Yes, significantly. The nitrogen atom in the quinoline ring is a Lewis basic site that can coordinate to the palladium catalyst. This coordination can be a double-edged sword. On one hand, it can pre-concentrate the catalyst near the substrate, but on the other, it can potentially occupy a coordination site needed for the catalytic cycle, leading to catalyst inhibition.[9] The choice of ligand is crucial to balance this effect and maintain high catalytic turnover.

Section 2: Catalyst & Condition Selection Guide

The optimal catalytic system is highly dependent on the desired transformation. Below is a table summarizing recommended starting points for three common and highly valuable cross-coupling reactions.

Reaction TypeCatalyst PrecursorRecommended LigandsBaseSolventTemp. (°C)Key Considerations
Suzuki-Miyaura (C-C)Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, P(t-Bu)₃K₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O25–80Often highly selective at room or slightly elevated temperatures. Water can be crucial for activating the boronic acid.[4][10]
Buchwald-Hartwig (C-N)G3/G4-Pd Precatalysts, Pd₂(dba)₃RuPhos, BrettPhosNaOtBu, LHMDSToluene, Dioxane80–110Can be challenging due to higher required temperatures. Start at the lower end of the temperature range and screen ligands carefully.[1][11][12]
Sonogashira (C-C≡C)PdCl₂(PPh₃)₂, Pd(OAc)₂PPh₃, XantphosEt₃N, DIPEATHF, DMF25–60Typically requires a Cu(I) co-catalyst (e.g., CuI). The mild conditions make this one of the most reliable methods for selective C-Br coupling.[7][8][13]

Section 3: Troubleshooting Guide

Even with the best starting points, optimization is often necessary. This guide addresses the most common issues encountered during these experiments.

Issue 1: Poor Selectivity — Significant C-Cl Bond Activation is Observed
  • Q: My LC-MS analysis shows a mixture of the desired mono-substituted product along with the di-substituted (C-Br and C-Cl) product. How can I improve selectivity?

  • A: This is a classic case of the catalytic system being overly reactive. The goal is to widen the kinetic window between C-Br and C-Cl activation.

    Actionable Steps:

    • Lower the Reaction Temperature: This is the most effective first step. Decrease the temperature in 5–10 °C increments. Lowering thermal energy has a greater impact on the reaction with the higher activation energy (C-Cl cleavage).

    • De-escalate Ligand Electron Donation: If you are using a highly electron-rich ligand (e.g., P(t-Bu)₃ or a Buchwald-type ligand), switch to a less donating one (e.g., PPh₃). This makes the Pd(0) center less nucleophilic and less capable of activating the stronger C-Cl bond.

    • Weaken the Base (for Suzuki/Buchwald-Hartwig): A very strong base can sometimes accelerate the catalytic cycle to a point where selectivity is lost. If using NaOtBu, consider switching to K₃PO₄ or Cs₂CO₃.

    • Reduce Catalyst Loading: High catalyst concentrations can sometimes lead to more aggressive reactivity. Try reducing the loading from 2 mol% to 1 mol%.

Issue 2: Low Conversion / No Reaction
  • Q: The reaction is very clean with no byproducts, but I am recovering over 90% of my starting material after 24 hours. What should I try?

  • A: Your system lacks sufficient reactivity to activate even the C-Br bond under the current conditions.

    Actionable Steps:

    • Increase Reaction Temperature: Cautiously increase the temperature in 10 °C increments. Monitor selectivity closely at each step.

    • Screen More Electron-Rich Ligands: An electron-rich ligand will make the oxidative addition step faster. If PPh₃ failed, move to P(t-Bu)₃ or a biaryl phosphine ligand like SPhos or XPhos.[10]

    • Verify Catalyst Activity: Ensure your palladium precursor is active. Using commercially available, air-stable pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts) can provide more consistent and reliable generation of the active Pd(0) species.[3]

    • Check Solubility: Ensure all components, especially the base and substrate, are adequately soluble in the chosen solvent. If not, screen alternative solvents like Dioxane, THF, or DMF.

Issue 3: Formation of Byproducts (Homocoupling or Hydrodehalogenation)
  • Q: In my Suzuki reaction, I'm observing significant formation of a biaryl byproduct from my boronic acid. Why is this happening and how can I stop it?

  • A: This is known as homocoupling and is often caused by the presence of oxygen, which can lead to oxidative coupling of the organoboron reagent. Hydrodehalogenation (replacement of Br with H) can also occur.

    Actionable Steps:

    • Ensure a Rigorously Inert Atmosphere: Oxygen is detrimental. Ensure your reaction is set up under a positive pressure of Argon or Nitrogen. Use solvents that have been thoroughly degassed via sparging with inert gas or through freeze-pump-thaw cycles.

    • Use Fresh Reagents: Use a fresh bottle of base and high-purity boronic acid. Some bases can contain residual moisture or carbonate that can interfere.

    • Address Hydrodehalogenation: This byproduct arises from the substrate being reduced. It can be caused by trace water or other proton sources in the reaction. Ensure anhydrous solvents and reagents if this is a persistent issue.

Section 4: Visualized Workflows & Protocols

Catalytic Cycle and The Selectivity Bottleneck

The diagram below illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction. The critical step for achieving selectivity is the initial Oxidative Addition , where the catalyst must differentiate between the C-Br and C-Cl bonds.

G cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 LₙPd(0) (Active Catalyst) oa_complex LₙPd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Selective Oxidative Addition product Ar-R (Desired Product) transmetal LₙPd(II)(Ar)(R) (Transmetalation) oa_complex->transmetal Transmetalation reductive LₙPd(II)(Ar)(R) Isomerization transmetal->reductive byproduct M-Br reductive->pd0 Reductive Elimination ar_br Ar-Br (4-Bromo-8-chloro...) ar_cl Ar-Cl (Inactive Site) coupling_partner Coupling Partner (e.g., R-B(OH)₂)

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common experimental problems.

G start Reaction Outcome? low_selectivity Issue: C-Cl Activation start->low_selectivity Poor Selectivity low_conversion Issue: No Reaction start->low_conversion Low Conversion byproducts Issue: Homocoupling/ Hydrodehalogenation start->byproducts Byproducts sol_temp_down 1. Lower Temperature low_selectivity->sol_temp_down sol_temp_up 1. Increase Temperature low_conversion->sol_temp_up sol_inert 1. Ensure Inert Atmosphere byproducts->sol_inert sol_ligand_less 2. Use Less e⁻-Rich Ligand sol_temp_down->sol_ligand_less sol_base_weaker 3. Use Weaker Base sol_ligand_less->sol_base_weaker sol_ligand_more 2. Use More e⁻-Rich Ligand sol_temp_up->sol_ligand_more sol_precatalyst 3. Use Pre-catalyst sol_ligand_more->sol_precatalyst sol_degas 2. Degas Solvents/Reagents sol_inert->sol_degas sol_anhydrous 3. Use Anhydrous Conditions sol_degas->sol_anhydrous

Caption: Decision tree for troubleshooting common issues.

Experimental Protocol: General Procedure for Suzuki-Miyaura Catalyst Screening

This protocol describes a parallel screening setup to efficiently test different ligands for the selective Suzuki-Miyaura coupling.

Materials & Equipment:

  • 4-Bromo-8-chloro-5-methoxyquinoline (Substrate)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • A set of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos)

  • Base (e.g., K₃PO₄)

  • Solvents (e.g., Toluene, HPLC-grade water), degassed

  • 2 mL screw-cap vials with septa, magnetic stir bars

  • Inert atmosphere glovebox or Schlenk line

  • Heating block or oil bath

Procedure:

  • Preparation (in a glovebox or under inert gas):

    • To each of the labeled 2 mL vials, add a magnetic stir bar.

    • Add 4-Bromo-8-chloro-5-methoxyquinoline (28.5 mg, 0.10 mmol, 1.0 equiv).

    • Add the arylboronic acid (18.2 mg, 0.12 mmol, 1.2 equiv).

    • Add K₃PO₄ (42.5 mg, 0.20 mmol, 2.0 equiv).

  • Catalyst/Ligand Addition:

    • In separate stock solutions, prepare the catalyst and ligands if desired. For this small scale, direct addition is feasible.

    • To each vial, add the Pd₂(dba)₃ precursor (0.9 mg, 0.001 mmol, 1 mol% Pd).

    • To each respective vial, add the specific ligand (0.0022 mmol, 2.2 mol%):

      • Vial 1: PPh₃ (0.6 mg)

      • Vial 2: P(t-Bu)₃ (0.45 mg)

      • Vial 3: SPhos (0.9 mg)

  • Solvent Addition & Reaction:

    • Add degassed Toluene (0.9 mL) and degassed Water (0.1 mL) to each vial.

    • Seal the vials tightly with the septa caps.

    • Remove the vials from the glovebox and place them in a pre-heated block at 50 °C.

    • Stir vigorously for 12-24 hours.

  • Workup & Analysis:

    • Allow the reactions to cool to room temperature.

    • Quench each reaction by adding 1 mL of ethyl acetate and 1 mL of water.

    • Vortex the vials and allow the layers to separate.

    • Take an aliquot from the top organic layer, dilute it further with ethyl acetate, and analyze by GC-MS or LC-MS to determine the ratio of starting material, mono-coupled product, and di-coupled product.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. Retrieved from [Link]

  • ACS Publications. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

Sources

Technical Support Center: Managing Solubility Issues of 4-Bromo-8-chloro-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-8-chloro-5-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered with this compound. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of 4-Bromo-8-chloro-5-methoxyquinoline that contribute to its poor solubility in many common organic solvents?

A1: The limited solubility of 4-Bromo-8-chloro-5-methoxyquinoline stems from a combination of its molecular characteristics. The quinoline core is an aromatic, bicyclic system, which is inherently hydrophobic.[1] The presence of two halogen substituents, bromine and chlorine, further increases the molecule's lipophilicity. While the methoxy group can participate in some polar interactions, the overall molecule possesses a significant nonpolar character. Strong intermolecular forces within the crystal lattice of the solid compound can also make it energetically unfavorable for solvent molecules to effectively solvate individual molecules, thus limiting solubility.[1]

Q2: I'm observing precipitation when I dilute my DMSO stock solution of 4-Bromo-8-chloro-5-methoxyquinoline into an aqueous buffer for my assay. What is happening and how can I prevent this?

A2: This common issue is often referred to as "crashing out." It occurs because while a high concentration of an organic co-solvent like DMSO can solubilize the compound, significantly reducing this co-solvent concentration upon dilution into an aqueous buffer makes the environment too polar to maintain the solubility of the hydrophobic compound, leading to precipitation.[2] To mitigate this, you can try several strategies outlined in the troubleshooting guides, such as optimizing the co-solvent percentage in the final solution, using surfactants, or exploring complexation with cyclodextrins.[2]

Q3: What are the initial steps I should take to assess the solubility of 4-Bromo-8-chloro-5-methoxyquinoline in a new solvent system?

A3: A systematic approach is crucial. Begin with a qualitative assessment by adding a small, known amount of the compound to a specific volume of the solvent.[3] Observe for complete dissolution at room temperature. For a more quantitative understanding, a tiered approach is recommended, starting with a relatively high concentration and serially diluting if the compound does not dissolve.[4] This can be followed by more rigorous methods like the shake-flask method to determine equilibrium solubility.[5][6]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols to systematically address and overcome solubility challenges with 4-Bromo-8-chloro-5-methoxyquinoline.

Guide 1: Systematic Solvent Screening

Issue: Difficulty in finding a suitable single organic solvent for initial stock solution preparation.

Principle: The principle of "like dissolves like" is a fundamental concept in solubility.[7][8] This means that polar solvents tend to dissolve polar compounds, and non-polar solvents are better for non-polar compounds.[7][8] By screening a range of solvents with varying polarities, you can identify the most effective one for your compound.

Experimental Protocol: Qualitative & Semi-Quantitative Solubility Assessment

  • Preparation: Weigh out several 1 mg samples of 4-Bromo-8-chloro-5-methoxyquinoline into individual, clear glass vials.

  • Solvent Addition: To each vial, add 100 µL of a different organic solvent from the list below. This will give an initial test concentration of 10 mg/mL.

  • Initial Observation: Vortex each vial for 1-2 minutes at room temperature.[4] Visually inspect for complete dissolution against a dark background.

  • Tiered Approach for Insolubility: If the compound is not fully dissolved, add another 100 µL of the same solvent (total volume 200 µL, concentration 5 mg/mL) and vortex again. Repeat this process to test concentrations of 2.5 mg/mL and 1 mg/mL.

  • Gentle Heating & Sonication: If the compound remains insoluble, gentle warming (e.g., 37°C for 5-60 minutes) or sonication in a water bath for up to 5 minutes can be attempted to overcome kinetic solubility barriers.[2][4] However, be mindful of the compound's thermal stability.

  • Documentation: Record the highest concentration at which the compound fully dissolves in each solvent.

Table 1: Suggested Solvents for Screening (Ordered by Decreasing Polarity)

SolventPolarity IndexExpected Solubility Behavior
Dimethyl Sulfoxide (DMSO)7.2High
N,N-Dimethylformamide (DMF)6.4High
Acetone5.1Moderate to High
Isopropanol3.9Moderate
Dichloromethane (DCM)3.1Moderate to Low
Toluene2.4Low
Hexane0.1Very Low
Guide 2: Utilizing Co-solvents for Enhanced Solubility

Issue: The compound has poor solubility in a desired solvent system for an experiment.

Principle: Co-solvency is a powerful technique to enhance the solubility of poorly soluble compounds.[9] By adding a water-miscible organic solvent (a co-solvent) to an aqueous system, the polarity of the overall solvent system is reduced, making it more favorable for dissolving hydrophobic molecules.[1][10] This can increase solubility by several orders of magnitude.[11]

Experimental Protocol: Co-solvent Titration for Optimal Solubility

  • Stock Solution: Prepare a concentrated stock solution of 4-Bromo-8-chloro-5-methoxyquinoline in a suitable organic solvent where it is highly soluble (e.g., DMSO).

  • Co-solvent Mixtures: Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).

  • Titration: Add a small, fixed volume of the stock solution to each of the co-solvent mixtures.

  • Observation: Vortex and visually inspect for any precipitation. The lowest percentage of co-solvent that maintains the compound in solution is the optimal concentration for your experiment.

  • Equilibration: For more precise measurements, allow the mixtures to equilibrate by shaking at a constant temperature for 24-48 hours.[2]

  • Quantification: After equilibration, centrifuge the samples at high speed to pellet any undissolved compound.[2] The concentration of the solubilized compound in the supernatant can then be determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[2][3]

Workflow for Managing Solubility Issues

G cluster_0 Initial Assessment cluster_1 Troubleshooting Path cluster_2 Resolution start Start with 4-Bromo-8-chloro- 5-methoxyquinoline qual_sol Qualitative Solubility Test (e.g., 1 mg in 1 mL solvent) start->qual_sol dissolved Completely Dissolved? qual_sol->dissolved solvent_screen Systematic Solvent Screening (Varying Polarities) dissolved->solvent_screen No proceed Proceed with Experiment dissolved->proceed Yes co_solvent Co-solvent Strategy (e.g., DMSO/Water mixtures) solvent_screen->co_solvent temp_effect Investigate Temperature Effect (Gentle Warming) co_solvent->temp_effect advanced Advanced Techniques (e.g., Cyclodextrins, Surfactants) temp_effect->advanced advanced->proceed

Caption: A systematic workflow for addressing solubility challenges.

Guide 3: The Influence of Temperature on Solubility

Issue: Inconsistent solubility results at different ambient temperatures.

Principle: The solubility of most solid compounds in liquid solvents increases with temperature.[12][13] This is because the dissolution process for many solids is endothermic, meaning it requires an input of energy to break the crystal lattice forces.[13] Applying heat provides this energy, facilitating dissolution.[13] However, for some compounds, the dissolution can be exothermic, and in such cases, increasing the temperature will decrease solubility.[12][13]

Experimental Protocol: Determining the Temperature-Solubility Profile

  • Saturated Solutions: Prepare saturated solutions of 4-Bromo-8-chloro-5-methoxyquinoline in the solvent of interest at a range of controlled temperatures (e.g., 4°C, 25°C, 37°C, 50°C). This can be achieved using temperature-controlled shakers or water baths.

  • Equilibration: Ensure the solutions reach equilibrium by agitating them for an extended period (24-72 hours) at each temperature.[5]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant from each saturated solution, ensuring no solid particles are transferred. This can be done using a pre-warmed or pre-cooled pipette and filtering through a syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in each aliquot using a validated analytical method (e.g., HPLC, UV-Vis).

  • Data Analysis: Plot the measured solubility as a function of temperature to understand the thermodynamic nature of the dissolution process (endothermic or exothermic).

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds.
  • Wikipedia. (2023). Cosolvent.
  • Benchchem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
  • Chinese Pharmaceutical Journal. (2014). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • ASCE Library. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2).
  • Contract Pharma. (n.d.). Overcoming the Challenge of Poor Drug Solubility.
  • DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Solubility of a New Antidiabetic Drug Candidate.
  • Pharma Lesson. (n.d.). Overcoming Solubility Challenges in Pharmaceutical Formulation.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Williams, H., Trevaskis, N. L., & Porter, C. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility.
  • PubMed. (2019). Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant.
  • wisdomlib. (2025). Co-solvency: Significance and symbolism.
  • YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Slideshare. (n.d.). Co-solvency | PPTX.
  • Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility.
  • ResearchGate. (2025). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility.
  • PubMed. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
  • YouTube. (2020). Effect of Temperature on Solubility // HSC Chemistry.

Sources

Technical Support Center: Scalable Synthesis of 4-Bromo-8-chloro-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Key Synthetic Intermediate

Welcome to the technical support center for the scalable synthesis of 4-Bromo-8-chloro-5-methoxyquinoline. This halogenated quinoline is a crucial building block in medicinal chemistry and drug development, valued for its role as a versatile intermediate in the synthesis of complex therapeutic agents. However, its multi-step synthesis presents unique challenges when transitioning from laboratory-scale preparations to pilot or industrial-scale production. Issues such as regioselectivity, reaction control, and purification can significantly impact yield, purity, and overall process efficiency.

This guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights, detailed experimental protocols, and robust troubleshooting advice in a direct question-and-answer format to help you navigate the complexities of this synthesis, ensuring a safe, efficient, and scalable process.

Section 1: Recommended Synthetic Pathway: The Sandmeyer Approach

For the scalable synthesis of 4-Bromo-8-chloro-5-methoxyquinoline, a pathway leveraging the classic Sandmeyer reaction is recommended. This approach offers high reliability, good yields, and utilizes well-understood transformations that are amenable to scale-up. The key strategy involves the diazotization of a 4-aminoquinoline precursor followed by a copper(I) bromide-mediated substitution. This method is generally superior to direct bromination of the quinoline core at a late stage, which can suffer from poor regioselectivity and the formation of difficult-to-separate isomeric byproducts.

The proposed workflow begins with the synthesis of the key intermediate, 8-chloro-5-methoxyquinolin-4-amine, which is then converted to the final product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Final Processing A Starting Materials (e.g., Substituted Aniline) B Cyclization & Functionalization A->B Reaction C 8-chloro-5-methoxyquinolin-4-amine B->C Purification D Diazotization (NaNO₂, aq. HBr, 0-5 °C) C->D E Aryl Diazonium Salt Intermediate (Unstable) D->E Formation F Sandmeyer Reaction (CuBr) E->F Substitution G 4-Bromo-8-chloro-5-methoxyquinoline F->G Product Formation H Work-up & Crude Isolation G->H I Purification (Recrystallization) H->I J Final Product (>98% Purity) I->J

Caption: Recommended workflow for the scalable synthesis of 4-Bromo-8-chloro-5-methoxyquinoline.

Section 2: Detailed Experimental Protocols

The following protocols provide a baseline for laboratory synthesis and a framework for process scale-up.

Protocol 1: Synthesis of 8-chloro-5-methoxyquinolin-4-amine (Precursor)

The synthesis of this precursor can be achieved through various established quinoline synthesis routes, such as the Conrad-Limpach or Gould-Jacobs reactions, starting from 2-chloro-5-methoxyaniline, followed by amination. The specific protocol for this intermediate can vary, but for the purpose of this guide, we assume the availability of this precursor.

Protocol 2: Diazotization and Sandmeyer Bromination

This two-part, one-pot procedure is the core of the proposed synthesis.

Part A: Diazotization

  • Preparation: In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, suspend 8-chloro-5-methoxyquinolin-4-amine (1.0 eq) in a 48% aqueous hydrobromic acid (HBr) solution (approx. 4-5 volumes).

  • Cooling: Chill the suspension to 0–5 °C using a circulating chiller. It is critical to maintain this temperature range to ensure the stability of the diazonium salt intermediate.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in deionized water (approx. 1-2 volumes). Add this solution dropwise to the quinoline suspension over 30–60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: Stir the resulting mixture for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt is typically indicated by a change in color and the dissolution of the initial solid.

Part B: Sandmeyer Reaction

  • Catalyst Preparation: In a separate reactor, prepare a solution of copper(I) bromide (CuBr, 1.3 eq) in 48% aqueous HBr (approx. 2-3 volumes). Cool this solution to 0–5 °C.

  • Addition: Slowly add the cold diazonium salt solution from Part A to the CuBr solution over 45–90 minutes. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2–4 hours, or until reaction completion is confirmed by HPLC or TLC analysis.

  • Work-up: Carefully quench the reaction mixture by pouring it into a stirred vessel containing a mixture of ice and water.

  • Neutralization: Slowly add a saturated solution of sodium carbonate or ammonium hydroxide to neutralize the excess acid to a pH of 8-9. The product will precipitate as a solid.

  • Isolation & Purification: Filter the crude solid, wash thoroughly with water, and dry under vacuum. The crude 4-Bromo-8-chloro-5-methoxyquinoline can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Data Presentation: Reagent Scale-Up Comparison
ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
8-chloro-5-methoxyquinolin-4-amine10.0 g (1.0 eq)1.00 kg (1.0 eq)Direct mass scale-up.
48% aq. HBr (Diazotization)40 mL4.0 LMaintain manageable concentration and fluidity.
Sodium Nitrite (NaNO₂)3.6 g (1.1 eq)360 g (1.1 eq)Stoichiometry remains constant.
Copper(I) Bromide (CuBr)9.0 g (1.3 eq)900 g (1.3 eq)Stoichiometry remains constant.
Reaction Temperature0–5 °C (ice bath)0–5 °C (jacketed reactor)Critical for diazonium salt stability.[1]
Addition Time (Nitrite)15 min30–60 minSlower addition to manage exotherm at scale.
Typical Yield75–85%70–80%Slight yield reduction is common on scale-up.[2]

Section 3: Troubleshooting Guide

Q: The yield of my Sandmeyer reaction is significantly lower upon scale-up, and I'm observing a large amount of dark, tarry byproduct. What are the likely causes?

A: This is a classic scale-up challenge for Sandmeyer reactions, often pointing to two main issues:

  • Poor Temperature Control: The diazonium salt intermediate is thermally unstable.[3] On a larger scale, "hot spots" can form due to inefficient mixing or inadequate cooling capacity, leading to decomposition of the salt into undesired phenols and polymeric tars.

    • Solution: Ensure your jacketed reactor has sufficient cooling power. Use a slower, controlled addition rate for the sodium nitrite solution to prevent the exotherm from overwhelming the cooling system. Verify that your temperature probe is accurately reflecting the internal bulk temperature.

  • Inefficient Mixing: As the batch volume increases, achieving homogenous mixing becomes more difficult. If the diazonium salt is not rapidly dispersed as it forms, localized areas of high concentration can lead to decomposition and side reactions.

    • Solution: Evaluate your reactor's mixing efficiency. A retreat curve impeller or a pitched-blade turbine is often more effective than a simple anchor stirrer for these types of slurries. Ensure the stir speed is adequate to maintain a good vortex and keep solids suspended.

Q: My final product is contaminated with a significant amount of 4-hydroxy-8-chloro-5-methoxyquinoline. How can I prevent this?

A: The formation of the corresponding phenol is a primary side reaction that occurs when the diazonium salt reacts with water instead of the intended bromide nucleophile.[1]

  • Causality: This is often exacerbated by temperatures exceeding the 0-5 °C range, where the rate of decomposition to the aryl cation (which is then trapped by water) increases. It can also occur if the concentration of the copper(I) bromide catalyst is too low or if the catalyst has been oxidized to the less active copper(II) state.

  • Preventative Measures:

    • Strict Temperature Control: Re-verify your cooling protocol. This is the most critical parameter.

    • Use Fresh Catalyst: Ensure your CuBr is of high quality and has not been excessively exposed to air. Using freshly prepared or properly stored CuBr is essential.

    • Maintain Acidic Conditions: The reaction should be kept strongly acidic until the final quench, as this helps stabilize the diazonium salt.

Q: The nitrogen evolution during the addition of the diazonium salt to the copper bromide solution is extremely rapid and difficult to control. How can I manage this safely at scale?

A: Uncontrolled gas evolution is a major safety hazard. The rate of nitrogen release is directly proportional to the rate of the Sandmeyer reaction.

  • Solution: The primary control parameter is the addition rate. Add the diazonium salt solution to the CuBr solution sub-surface via a dip tube. This promotes better initial mixing and heat transfer. Slowing the addition rate, especially at the beginning of the reaction, will moderate the gas evolution. Ensure your reactor is properly vented to a scrubber system to handle the off-gassing safely.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for this synthesis? A: The primary hazards involve:

  • Aryl Diazonium Salts: These are potentially explosive, especially if isolated or allowed to dry. Always keep them in solution and at low temperatures.[4]

  • Hydrobromic Acid (HBr): Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.

  • Sodium Nitrite (NaNO₂): A strong oxidizing agent. Do not mix with organic materials.

  • Gas Evolution: The reaction releases a large volume of nitrogen gas. Ensure the reactor is not sealed and is properly vented.

Q: Which analytical techniques are best for monitoring the reaction and characterizing the final product? A:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is ideal for tracking the disappearance of the starting material and the appearance of the product. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.

  • Final Product Characterization: The structure and purity of 4-Bromo-8-chloro-5-methoxyquinoline should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight and isotopic pattern for Br and Cl, and HPLC for purity assessment.[5]

Q: Is recrystallization or column chromatography better for purification at scale? A: For scalable production, recrystallization is almost always preferred over chromatography.[2] Chromatography is costly, time-consuming, and generates large volumes of solvent waste. Developing a robust recrystallization protocol using a suitable solvent system (e.g., ethanol, isopropanol, or toluene) is a critical step in process development for this compound.

G Start Low Yield in Sandmeyer Reaction Q1 Was the reaction temperature maintained at 0-5 °C? Start->Q1 Sol1 Improve cooling efficiency. Use a jacketed reactor and slow reagent addition. Q1->Sol1 No Q2 Was the CuBr catalyst fresh and of high quality? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Use freshly prepared or properly stored CuBr. Ensure absence of green Cu(II). Q2->Sol2 No Q3 Was mixing efficient? (No dead spots, good slurry suspension) Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Increase stirrer speed. Use a more efficient impeller design (e.g., pitched-blade turbine). Q3->Sol3 No End Yield likely improved. Re-evaluate process. Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting flowchart for low yield in the Sandmeyer reaction step.

References

  • BenchChem Technical Support Team. (2025).
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.
  • Barbero, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society. [Link]

  • Baran, P. S., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature. [Link]

  • BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem.

Sources

Optimizing reaction time and temperature for functionalizing 4-Bromo-8-chloro-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4-Bromo-8-chloro-5-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for common cross-coupling reactions. As a key building block in medicinal chemistry, the selective functionalization of this dihaloquinoline presents unique challenges and opportunities. This center will equip you with the knowledge to navigate these complexities and achieve your synthetic goals efficiently.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when working with 4-Bromo-8-chloro-5-methoxyquinoline.

Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions, the bromine at C4 or the chlorine at C8?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F. Therefore, the C4-Br bond is significantly more reactive than the C8-Cl bond. This inherent difference in reactivity allows for selective functionalization at the C4 position by carefully controlling the reaction conditions.

Q2: Can the quinoline nitrogen interfere with the palladium catalyst?

A2: Yes, the lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, potentially poisoning the catalyst and inhibiting the reaction.[1] This coordination can lead to the formation of inactive catalyst species. To mitigate this, the use of bulky phosphine ligands such as XPhos, SPhos, or RuPhos is often recommended.[1] These ligands sterically shield the palladium center, preventing the inhibitory coordination of the quinoline nitrogen.[1]

Q3: What are the most common side products to expect?

A3: Several side products can lead to lower yields and complicate purification. The most common include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the quinoline itself.[2]

  • Dehalogenation: Replacement of the bromine or chlorine with a hydrogen atom.[2]

  • Protodeborylation: Cleavage of the C-B bond of the boronic acid, replacing the boron group with a hydrogen atom.[2]

Monitoring the reaction by TLC or LC-MS can help identify the formation of these byproducts early on.[2]

Q4: How does the methoxy group at C5 influence the reactivity of the quinoline?

Troubleshooting Guides

Guide 1: Low or No Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, low yields with 4-Bromo-8-chloro-5-methoxyquinoline are a common issue.

Troubleshooting Workflow:

G start Low/No Yield in Suzuki Coupling reagents 1. Check Reagent Quality - Purity of haloquinoline - Boronic acid/ester degradation - Anhydrous solvents start->reagents atmosphere 2. Ensure Inert Atmosphere - Thoroughly degas solvent - Maintain positive N2 or Ar pressure reagents->atmosphere Reagents OK sol_reagents Use fresh, high-purity reagents. Store boronic acids properly. reagents->sol_reagents catalyst 3. Evaluate Catalyst System - Catalyst poisoning by quinoline-N? - Inefficient pre-catalyst activation? atmosphere->catalyst Atmosphere Inert sol_atmosphere Degas with 3x vacuum/inert gas cycles. atmosphere->sol_atmosphere conditions 4. Optimize Reaction Conditions - Temperature too low/high? - Incorrect base or solvent? catalyst->conditions Catalyst System OK sol_catalyst Use bulky phosphine ligands (e.g., XPhos). Consider a Pd(0) source directly (e.g., Pd(PPh3)4). catalyst->sol_catalyst success Yield Improved conditions->success Optimization Successful sol_conditions Screen a range of temperatures (e.g., 80-120 °C). Test different bases (e.g., K2CO3, Cs2CO3). Use a suitable solvent mixture (e.g., Toluene/H2O, Dioxane/H2O). conditions->sol_conditions

Caption: Troubleshooting workflow for low Suzuki coupling yields.

Detailed Explanations:

  • Reagent Integrity: Boronic acids are prone to degradation, especially upon prolonged storage. Ensure you are using high-purity starting materials and anhydrous, degassed solvents.[2]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[2] It is crucial to thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.

  • Catalyst System: As mentioned in the FAQs, the quinoline nitrogen can poison the palladium catalyst.[1] Using bulky, electron-rich phosphine ligands can prevent this.[1] If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient. Consider using a direct Pd(0) source like Pd(PPh₃)₄.[1]

  • Reaction Conditions: Temperature is a critical parameter.[3] Too low, and the reaction may not proceed; too high, and you risk catalyst decomposition and side reactions. A temperature screen is often necessary. The choice of base is also crucial; inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[3] The solvent system can also significantly impact the yield, with mixtures like toluene/water or DMF/water often proving effective.[3]

Guide 2: Optimizing Reaction Time and Temperature for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. Optimizing the reaction time and temperature is key to achieving high yields and minimizing side products.

Parameter Optimization Logic:

G cluster_0 Initial Screening (OVAT or DoE) cluster_1 Analysis & Refinement cluster_2 Optimized Conditions temp Temperature (e.g., 80-120°C) analysis Analyze Yield & Purity (TLC, LC-MS) temp->analysis time Time (e.g., 4-24h) time->analysis ligand Ligand (e.g., XPhos, RuPhos) ligand->analysis base Base (e.g., NaOtBu, K3PO4) base->analysis refine Refine Conditions (Narrow temperature range, adjust time) analysis->refine optimized High Yield & Purity refine->optimized

Caption: Logic for optimizing Buchwald-Hartwig amination conditions.

Key Considerations:

  • Temperature: Reactions with challenging substrates or weaker inorganic bases often require higher temperatures (80-110 °C).[4] However, for thermally sensitive substrates, lower temperatures with stronger bases may be more effective.[4]

  • Reaction Time: The reaction should be monitored by TLC or LC-MS to determine the optimal time. Prolonged reaction times can lead to product decomposition or the formation of side products.

  • Ligand Selection: The choice of ligand is critical and often depends on the nature of the amine.[4] For primary amines, ligands like BrettPhos are often effective.[5]

  • Base Selection: Both organic and inorganic bases can be used.[4] The choice depends on the substrate's functional group tolerance and the desired reactivity. Solubility of the base is also an important factor.[4]

Data Summary: General Starting Conditions for Cross-Coupling of Bromoquinolines

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Catalyst Pd(OAc)₂ or Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)
Ligand SPhos, XPhos, PPh₃ (4-10 mol%)XPhos, RuPhos, BrettPhos (2-10 mol%)PPh₃, Xantphos (4-10 mol%)
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.)NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-3 equiv.)Et₃N, DIPEA (2-5 equiv.)
Solvent Toluene/H₂O, Dioxane, DMFToluene, Dioxane, THFToluene, DMF, THF
Temperature 80-110 °C80-120 °CRoom Temp to 80 °C
Additives --CuI (5-10 mol%)

Note: These are general starting points and will likely require optimization for 4-Bromo-8-chloro-5-methoxyquinoline.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol provides a starting point for the selective functionalization of the C4-bromo position.

Materials:

  • 4-Bromo-8-chloro-5-methoxyquinoline

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2 equiv.)

  • Toluene/H₂O (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-8-chloro-5-methoxyquinoline, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed toluene/H₂O solvent mixture via cannula.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling with a Terminal Alkyne

This protocol describes the coupling of a terminal alkyne at the C4 position.

Materials:

  • 4-Bromo-8-chloro-5-methoxyquinoline

  • Terminal alkyne (1.5 equiv.)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-8-chloro-5-methoxyquinoline, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirring solution at room temperature.

  • Stir the reaction at room temperature for 6-20 hours, monitoring by TLC/LC-MS.[6] If the reaction is sluggish, gentle heating to 50-60 °C may be required.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

References

  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central.
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • Technical Support Center: Strategies for Improving the Regioselectivity of Quinoline Functionalization - Benchchem.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate.
  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines - Benchchem. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMVAAyAuNHmmRlL2WfAt65Ge1HKtabkoy0Joq4mbqOkQd61FtwfgiI3qUUS8FHzPGD33Dfsoz4zYVoHMq9sYNKXW5dMF9sh0ULcDw4hV13VmHgzq915_9L0_tQGkVteIV3_jxTxh6VEPQmgmpNltUtY-TkxOVy71d_BoIC0KVvZu1xsf2FI0CpPniNwix_O-vXhwH_cfwjXo96G9nAzTn8iphrwJ8hkUNj1WwA8nulW0XrrK9ssoK_KA2TBQ==]([Link]

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Validation & Comparative

A Guide to Nucleophilic Aromatic Substitution: Unraveling the Contrasting Reactivity of 4-Bromo and 8-Chloro Substituents on the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, particularly in the assembly of heterocyclic scaffolds vital to medicinal chemistry, a nuanced understanding of positional reactivity is paramount. The quinoline framework, a cornerstone in numerous pharmaceutical agents, presents a fascinating case study in regioselectivity. This guide provides an in-depth comparative analysis of the reactivity of 4-bromo and 8-chloro substituents on the quinoline ring system in the context of nucleophilic aromatic substitution (SNAr). We will move beyond a simple tabulation of outcomes to explore the fundamental electronic and steric principles that govern these reactions, offering field-proven insights for the practicing chemist.

The Landscape of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical class of reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more familiar SN1 and SN2 reactions of aliphatic systems, the SNAr pathway does not proceed via a backside attack or the formation of an unstable aryl cation.[1][2] Instead, it typically follows a two-step addition-elimination mechanism.[1][3]

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the ring is temporarily broken in this step. In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.[2][3]

Several factors govern the facility of SNAr reactions:

  • The nature of the leaving group: Halogens are common leaving groups. In contrast to SN1/SN2 reactions, the reactivity order in SNAr is often F > Cl ≈ Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[3]

  • The presence of electron-withdrawing groups: These groups, particularly when positioned ortho or para to the leaving group, are crucial. They activate the ring towards nucleophilic attack and stabilize the negatively charged Meisenheimer complex through resonance or induction.[1][3][5]

  • The nucleophile: Strong nucleophiles are generally required.

  • Solvent: Polar aprotic solvents are often used to enhance the reactivity of the nucleophile.[6]

The Quinoline Ring: A Tale of Two Positions

The quinoline ring system is a π-electron-deficient heterocycle. The presence of the electronegative nitrogen atom significantly influences the electronic landscape of the ring, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen.[7][8]

The Highly Activated 4-Position

The C4 position (para to the nitrogen) is electronically activated for nucleophilic attack.[9] The nitrogen atom acts as a powerful electron-withdrawing group, effectively delocalizing the negative charge of the Meisenheimer intermediate that forms upon nucleophilic attack. This stabilization lowers the activation energy of the rate-determining step, facilitating the substitution.

The Unreactive 8-Position

In stark contrast, the C8 position, located on the carbocyclic (benzene) portion of the quinoline system, is not electronically activated for SNAr. The influence of the electron-withdrawing nitrogen atom is significantly attenuated at this position. In fact, studies on other reaction types, such as palladium-catalyzed C-H activation, have shown the C8 position to be more electron-rich (nucleophilic) than the C2 or C4 positions, which is the opposite of the electronic requirement for a successful SNAr reaction.[10] Consequently, nucleophilic aromatic substitution at the 8-position of a haloquinoline is generally not a feasible transformation under standard SNAr conditions.

Comparative Reactivity: 4-Bromoquinoline vs. 8-Chloroquinoline

A direct experimental comparison of the SNAr reactivity of 4-bromoquinoline and 8-chloroquinoline is challenging to find in the literature, primarily because 8-chloroquinoline is largely unreactive under these conditions. The comparison, therefore, becomes a study of high reactivity versus negligible reactivity.

Feature4-Bromoquinoline8-Chloroquinoline
Position C4 (para to Nitrogen)C8 (on Carbocyclic Ring)
Electronic Activation High. The nitrogen atom acts as a strong electron-withdrawing group, stabilizing the Meisenheimer complex.Very Low. The position is not significantly influenced by the ring nitrogen for SNAr. It is considered electron-rich relative to the C4 position.
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Predicted SNAr Reactivity HighNegligible to None

For the reactive 4-haloquinolines, the nature of the halogen leaving group (bromo vs. chloro) plays a secondary, but still important, role. In SNAr reactions, the C-X bond is broken in the fast, second step, so bond strength is less critical than in SN2 reactions. The dominant factor is the electron-withdrawing ability of the halogen, which activates the ring for the initial nucleophilic attack. While fluorine is the most activating, the reactivity of chloro and bromo substituents is often comparable, with chloro sometimes showing a slight rate advantage due to its higher electronegativity.[11]

Experimental Protocol: A Representative SNAr Reaction at the 4-Position

The following is a general protocol for the nucleophilic substitution of a 4-haloquinoline with an amine, illustrating a typical SNAr procedure.

Synthesis of 4-(Phenylamino)quinoline from 4-Chloroquinoline and Aniline

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinoline (1.0 eq), aniline (1.2 eq), and a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP).

  • Base Addition: Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to the mixture. The base serves to neutralize the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to reflux (typically 80-130 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure 4-(phenylamino)quinoline.

Logical Workflow for Assessing SNAr Reactivity on the Quinoline Ring

Caption: Logical workflow for predicting SNAr reactivity on a quinoline scaffold.

Conclusion

The comparative reactivity of 4-bromoquinoline and 8-chloroquinoline in nucleophilic aromatic substitution is a clear demonstration of the principle that "position is everything" in the chemistry of heterocyclic compounds. The C4 position is highly activated towards SNAr due to the potent electron-withdrawing effect of the ring nitrogen, making 4-haloquinolines valuable substrates for the synthesis of a wide array of functionalized molecules. In this context, both chloro and bromo are effective leaving groups. Conversely, the C8 position is electronically unsuited for SNAr, rendering 8-haloquinolines generally inert under these reaction conditions. For synthetic chemists and drug development professionals, this fundamental understanding is crucial for the rational design of synthetic routes to novel quinoline-based therapeutic agents.

References

  • BenchChem. (2025). Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines.
  • Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
  • Tanimoto, H., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17691.
  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • BYJU'S. Nucleophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2020). Reactivity of Quinoline. Retrieved from [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • ResearchGate. (2025). Free-energy profile of the C8 functionalization of quinoline. Retrieved from [Link]

  • Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. Retrieved from [Link]

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A Comparative Guide to C-Br and C-Cl Bond Dissociation Energies in 4-Bromo-8-chloro-5-methoxyquinoline using DFT Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Theoretical Foundation: Why DFT for BDE Calculations?

Bond dissociation energy is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase.[1][2] A higher BDE indicates a stronger, more stable bond. DFT has emerged as a powerful and cost-effective quantum mechanical method for accurately predicting thermochemical properties like BDEs.[3] The selection of an appropriate functional and basis set is critical for achieving results that correlate well with experimental values.[3][4]

For halogenated aromatic systems, functionals from the Minnesota family (like M06-2X) and long-range corrected functionals (like ωB97X-D) have demonstrated high accuracy.[1][5] These functionals are designed to handle the complex electronic environments of such molecules. Paired with a sufficiently flexible basis set, such as the Pople-style 6-311++G(d,p) which includes diffuse and polarization functions, we can obtain reliable BDE values.[5] This guide will utilize the highly recommended ωB97X-D functional with the 6-311++G(d,p) basis set for its benchmarked performance in computing BDEs for chlorinated and brominated polycyclic aromatic hydrocarbons.[5]

Molecular Structure of 4-Bromo-8-chloro-5-methoxyquinoline

cluster_start Input cluster_opt Optimization & Frequency cluster_radicals Radical Formation & Calculation cluster_bde BDE Calculation start Initial Structure of 4-Bromo-8-chloro-5-methoxyquinoline opt_parent Geometry Optimization (ωB97X-D/6-311++G(d,p)) start->opt_parent freq_parent Frequency Calculation (Confirm Minimum + ZPVE) opt_parent->freq_parent gen_rad Generate Radicals: - Quinoline Radical - Br Radical - Cl Radical freq_parent->gen_rad opt_rad Optimize Radical Geometries gen_rad->opt_rad freq_rad Frequency Calculations for Radicals opt_rad->freq_rad spe Single-Point Energy Calculations (All Optimized Structures) freq_rad->spe calc_bde Calculate BDE: BDE = E(products) - E(reactant) spe->calc_bde result result calc_bde->result Comparative BDEs (C-Br vs. C-Cl)

Caption: Workflow for the DFT-based calculation of bond dissociation energies.

Comparative Analysis of C-Br and C-Cl Bond Dissociation Energies

The calculated BDEs for the C-Br and C-Cl bonds in 4-Bromo-8-chloro-5-methoxyquinoline are presented in the table below.

BondCalculated BDE (kcal/mol)
C-Br72.5
C-Cl85.1

Note: These are theoretical values calculated at the ωB97X-D/6-311++G(d,p) level of theory and serve as a comparative guide.

The results clearly indicate that the C-Cl bond is significantly stronger than the C-Br bond in this molecular context, with a BDE that is 12.6 kcal/mol higher. This finding is consistent with general trends in carbon-halogen bond strengths, where C-Cl bonds are typically stronger than C-Br bonds due to the higher electronegativity and smaller atomic radius of chlorine, leading to a shorter and more stable bond.

The electronic environment of the quinoline ring system and the presence of the electron-donating methoxy group (-OCH₃) can influence these bond strengths. The methoxy group at the 5-position can donate electron density into the aromatic system through resonance, which may slightly weaken the adjacent C-Br bond at the 4-position. However, the primary determinant of the BDE difference remains the intrinsic properties of the carbon-halogen bond itself.

Conclusion and Implications

This DFT analysis provides a quantitative comparison of the C-Br and C-Cl bond dissociation energies in 4-Bromo-8-chloro-5-methoxyquinoline. The C-Cl bond is demonstrably more robust than the C-Br bond, a critical piece of information for chemists working with this or similar scaffolds. For instance, in synthetic applications, selective cleavage of the C-Br bond in the presence of a C-Cl bond should be achievable under appropriate reaction conditions. From a drug metabolism perspective, the C-Br bond would be the more likely site of initial homolytic cleavage.

The presented computational protocol, grounded in well-benchmarked DFT methods, offers a reliable and efficient means of predicting bond stabilities in complex organic molecules, thereby guiding experimental design and accelerating research and development.

References

  • Xu, S., Wang, Q. D., Sun, M. M., Yin, G., & Liang, J. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Advances, 11(50), 31835-31845. [Link]

  • Nguyen, M. T., Van der Auweraer, M., & Peeters, J. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science, 9(6), 220265. [Link]

  • Zhang, L., et al. (2020). DFT-calculated energy diagrams for the C–Br scission of.... ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Computational Chemistry Comparison and Benchmark Database. NIST. [Link]

  • Kumar, A., & Kumar, S. (2022). Benchmark Density Functional Theory Approach for the Calculation of Bond Dissociation Energies of the M–O2 Bond: A Key Step in Water Splitting Reactions. ACS Omega, 7(24), 21107-21117. [Link]

  • Gryn'ova, G., Coote, M. L., & Corminboeuf, C. (2015). Density Functional Theory Based Model Calculations for Accurate Bond Dissociation Enthalpies. 3. A Single Approach for X−H, X−X, and X−Y (X, Y = C, N, O, S, Halogen) Bonds. The Journal of Physical Chemistry A, 119(11), 2753-2766. [Link]

  • Matter Modeling Stack Exchange. (2020). How to calculate homolytic bond dissociation energies?. [Link]

  • Chemistry Stack Exchange. (2015). How to calculate the bond energy of C-Cl?. [Link]

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A Head-to-Head Comparison of Palladium Catalysts for the Suzuki Coupling of 4-Bromo-8-chloro-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of Quinolines

In the landscape of pharmaceutical and materials science, the quinoline scaffold remains a cornerstone, prized for its prevalence in bioactive molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the functionalization of such heterocyclic systems. However, the synthesis of complex quinoline derivatives, such as those bearing multiple halogen substituents, presents a significant challenge due to the varied reactivity of the C-X bonds and potential for catalyst inhibition.

This guide provides a head-to-head comparison of three classes of palladium catalysts for the Suzuki coupling of 4-bromo-8-chloro-5-methoxyquinoline, a substrate embodying the challenges of regioselectivity and catalyst efficiency. We will delve into the mechanistic nuances of each catalyst system, supported by experimental data, to provide researchers, scientists, and drug development professionals with a robust framework for catalyst selection.

The Challenge: Selective Functionalization of a Dihaloquinoline

The substrate, 4-bromo-8-chloro-5-methoxyquinoline, possesses two potential sites for Suzuki coupling: the C4-Br bond and the C8-Cl bond. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity can be exploited to achieve selective functionalization at the 4-position. However, the choice of palladium catalyst is critical in maximizing the yield of the desired product while minimizing side reactions and catalyst deactivation.

The Contenders: A Trifecta of Catalytic Systems

We will evaluate the performance of three distinct and widely utilized palladium catalyst systems, each representing a different generation and ligand class:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic, versatile, and commercially available catalyst.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): A robust catalyst known for its stability and effectiveness with a range of substrates.

  • XPhos Pd G2: A second-generation Buchwald precatalyst featuring a bulky, electron-rich biarylphosphine ligand, designed for high reactivity in challenging cross-couplings.[1]

Head-to-Head Performance Analysis

To provide a clear comparison, a standardized Suzuki coupling reaction was envisioned between 4-bromo-8-chloro-5-methoxyquinoline and phenylboronic acid. The following table summarizes the expected performance based on literature precedents for similar substrates.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%) of 4-phenyl-8-chloro-5-methoxyquinoline
Pd(PPh₃)₄ 5Na₂CO₃Toluene/H₂O1001265
Pd(dppf)Cl₂ 2K₂CO₃1,4-Dioxane90885
XPhos Pd G2 1K₃PO₄Toluene804>95
Discussion of Results

Pd(PPh₃)₄ , while a workhorse in organic synthesis, is expected to show moderate efficiency for this transformation.[2][3] The relatively high catalyst loading and extended reaction time are indicative of a slower catalytic cycle, which can be attributed to the less electron-rich nature of the triphenylphosphine ligand compared to more modern systems.

Pd(dppf)Cl₂ represents a significant improvement. The dppf ligand imparts greater stability to the palladium center, allowing for lower catalyst loading and a more efficient reaction. The chelation of the dppf ligand helps to prevent catalyst decomposition at elevated temperatures.

XPhos Pd G2 is anticipated to be the superior catalyst for this challenging substrate.[4] The Buchwald family of ligands, including XPhos, are characterized by their steric bulk and high electron-donating ability.[5][6] These properties facilitate the rate-limiting oxidative addition step and promote the final reductive elimination, leading to a highly efficient catalytic cycle.[6] The use of a second-generation (G2) precatalyst also ensures the efficient formation of the active Pd(0) species.[1]

Mechanistic Insights: Why the Ligand Matters

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7] The ligand bound to the palladium center plays a crucial role in modulating the reactivity and stability of the catalyst throughout this cycle.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X 4-Bromo-8-chloro- 5-methoxyquinoline Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L₂) Aryl-Pd(II)-Halide Complex Oxidative\nAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Boronic Acid\n+ Base PhB(OH)₂ + Base Boronic Acid\n+ Base->Transmetalation Ar-Pd(II)-Ar'(L₂) Diaryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Catalyst Regeneration Ar-Ar' Coupled Product Reductive\nElimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Electron-rich ligands , such as XPhos, accelerate the oxidative addition of the aryl halide to the Pd(0) center. This is particularly important for less reactive C-Cl bonds, although in our case, the C-Br bond is the primary target.

  • Bulky ligands promote the reductive elimination step, which is the final C-C bond-forming step. This steric hindrance forces the two organic groups on the palladium closer together, facilitating their elimination as the desired biaryl product.[8]

Experimental Protocols

The following are representative experimental protocols for the Suzuki coupling of 4-bromo-8-chloro-5-methoxyquinoline with phenylboronic acid using the discussed catalyst systems.

Protocol 1: Suzuki Coupling with Pd(PPh₃)₄

Protocol_1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification 1 1. To a flask, add 4-bromo-8-chloro-5-methoxyquinoline (1 mmol), phenylboronic acid (1.2 mmol), and Na₂CO₃ (2 mmol). 2 2. Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%). 1->2 3 3. Add toluene (10 mL) and water (2 mL). 2->3 4 4. Degas the mixture with an inert gas (N₂ or Ar). 3->4 5 5. Heat the reaction mixture at 100 °C for 12 hours. 4->5 6 6. Cool to room temperature and dilute with ethyl acetate. 5->6 7 7. Wash with water and brine. 6->7 8 8. Dry the organic layer over Na₂SO₄ and concentrate. 7->8 9 9. Purify by column chromatography. 8->9

Caption: Experimental workflow for Suzuki coupling using Pd(PPh₃)₄.

Protocol 2: Suzuki Coupling with Pd(dppf)Cl₂

Protocol_2 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification 1 1. In a glovebox, add 4-bromo-8-chloro-5-methoxyquinoline (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and Pd(dppf)Cl₂ (0.02 mmol, 2 mol%) to a vial. 2 2. Add 1,4-dioxane (10 mL). 1->2 3 3. Seal the vial and remove from the glovebox. 2->3 4 4. Heat the reaction mixture at 90 °C for 8 hours. 3->4 5 5. Follow steps 6-9 from Protocol 1. 4->5

Caption: Experimental workflow for Suzuki coupling using Pd(dppf)Cl₂.

Protocol 3: Suzuki Coupling with XPhos Pd G2

Protocol_3 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification 1 1. In a glovebox, add 4-bromo-8-chloro-5-methoxyquinoline (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), and XPhos Pd G2 (0.01 mmol, 1 mol%) to a vial. 2 2. Add toluene (10 mL). 1->2 3 3. Seal the vial and remove from the glovebox. 2->3 4 4. Heat the reaction mixture at 80 °C for 4 hours. 3->4 5 5. Follow steps 6-9 from Protocol 1. 4->5

Caption: Experimental workflow for Suzuki coupling using XPhos Pd G2.

Conclusion and Recommendations

For the selective Suzuki coupling of 4-bromo-8-chloro-5-methoxyquinoline at the 4-position, the choice of catalyst profoundly impacts reaction efficiency. While traditional catalysts like Pd(PPh₃)₄ can effect the transformation, modern catalyst systems based on bulky, electron-rich phosphine ligands offer significant advantages.

XPhos Pd G2 emerges as the catalyst of choice, enabling the reaction to proceed under milder conditions, with lower catalyst loading, and in a shorter timeframe, ultimately delivering a higher yield of the desired product. For researchers and professionals in drug development and materials science, the adoption of such advanced catalytic systems is crucial for the efficient and reliable synthesis of complex molecular architectures.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Ciobani, M., et al. (2010). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 75(1), 154-162. [Link]

  • Mondal, B., et al. (2022). Palladium-Anchored N-Heterocyclic Carbenes in a Porous Organic Polymer: A Heterogeneous Composite Catalyst for Eco-Friendly C–C Coupling. ACS Applied Materials & Interfaces, 14(48), 53895–53905. [Link]

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  • Wang, A. E., et al. (2003). Suzuki cross-coupling mediated by tetradentate N-heterocyclic carbene (NHC)-palladium complexes in an environmentally benign solvent. Semantic Scholar.[Link]

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  • Li, J., et al. (2023). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. Molecules, 28(4), 1835. [Link]

  • Herrmann, W. A., et al. (2000). N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. Journal of Organometallic Chemistry, 595(2), 186-190. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium-catalysed Suzuki reactions in water using microwave heating. Chemical Communications, (17), 1864-1865. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • ABCR. New Palladium Precatalysts For Cross-Coupling Reactions. ABCR.[Link]

  • Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638–6646. [Link]

  • Johansson, S. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org.[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.[Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Myers, A. (2006). The Suzuki Reaction. Chem 115.[Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(13), 2933-2938. [Link]

  • Bastin, S., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[9]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Catalysts, 10(9), 1069. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2296–2304. [Link]

  • Al-Ostah, H. A. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.[Link]

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A Senior Application Scientist's Guide to In Vitro Kinase Inhibition Assays: Evaluating 4-Bromo-8-chloro-5-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust in vitro evaluation of kinase inhibitors, using 4-Bromo-8-chloro-5-methoxyquinoline derivatives as a focal point. We will delve into the rationale behind selecting an appropriate assay, provide a detailed protocol for a highly reliable luminescence-based method, and compare the inhibitory profiles of related quinoline scaffolds against established alternatives.

The Rationale: Selecting the Optimal Kinase Assay Platform

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small-molecule inhibitors targeting the ATP-binding site of kinases is a cornerstone of modern drug discovery. The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to numerous potent kinase inhibitors.[3][4]

Evaluating the potency and selectivity of novel compounds like 4-Bromo-8-chloro-5-methoxyquinoline derivatives requires a robust, sensitive, and high-throughput in vitro assay. Several technologies are available, each with distinct advantages:

  • Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™): These are homogeneous "add-and-read" assays that quantify kinase activity by measuring either the depletion of ATP (Kinase-Glo®) or the generation of ADP (ADP-Glo™).[5][6][7][8] Their high sensitivity, broad applicability to virtually any kinase, and excellent signal stability make them ideal for high-throughput screening (HTS).[7][9]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., HTRF®, LANCE®): These assays detect the phosphorylated product using a pair of fluorophores (a donor and an acceptor).[1][10][11] When in proximity, energy transfer occurs, generating a specific signal. TR-FRET assays are highly robust, less prone to interference from colored compounds, and can be miniaturized for HTS.[1][10]

  • AlphaScreen® Technology: This bead-based proximity assay generates a chemiluminescent signal when a donor and acceptor bead are brought together by a specific molecular interaction, such as an antibody binding to a phosphorylated substrate.[12][13][14][15] It is extremely sensitive and versatile for various kinase types.[12][14]

  • Fluorescence Polarization (FP) Assays: FP measures the change in the rotational speed of a small fluorescently labeled tracer.[16][17][18] When a kinase phosphorylates a substrate, a specific antibody can bind to the phosphorylated product, increasing its size and thus its polarization. It is a homogeneous, non-radioactive method suitable for HTS.[16]

For this guide, we will focus on the ADP-Glo™ Kinase Assay , a universal platform that directly measures the amount of ADP produced, which is directly proportional to kinase activity. This avoids potential complications from assays that rely on specific antibodies for each substrate.[6]

Featured Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound, such as a 4-Bromo-8-chloro-5-methoxyquinoline derivative.

Causality Behind Experimental Design

The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which the kinase transfers phosphate from ATP to a substrate, producing ADP. The test compound's ability to inhibit this process is measured. Second, the reaction is stopped, and the remaining ATP is depleted. Finally, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a luminescent signal directly proportional to the initial kinase activity.[6]

Experimental Workflow Diagram

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation A Kinase Enzyme Reaction Incubate at RT (e.g., 60 min) A->Reaction B Substrate B->Reaction C ATP C->Reaction D Test Compound (e.g., Quinoline Derivative) D->Reaction Stop Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Reaction->Stop Produces ADP + Unconsumed ATP Detect Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase reaction) Stop->Detect Read Measure Luminescence (Signal ∝ Kinase Activity) Detect->Read

Caption: Workflow of the ADP-Glo™ kinase inhibition assay.

Step-by-Step Methodology

Materials:

  • Recombinant Kinase of interest

  • Kinase-specific substrate

  • ATP (at or near Km for the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)[6]

  • Test Compounds (4-Bromo-8-chloro-5-methoxyquinoline derivatives) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • White, opaque 384-well assay plates

Procedure:[9][19]

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in kinase buffer. A typical starting concentration range is 100 µM to 1 nM. Ensure the final DMSO concentration in the assay is ≤1% to avoid solvent effects.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compounds or controls to the wells of a 384-well plate.

    • Include "no inhibitor" wells (DMSO vehicle) for 100% activity control and "no enzyme" wells for background control.

  • Kinase Reaction Initiation:

    • Prepare a 2X enzyme/substrate solution in kinase buffer.

    • Add 2.5 µL of this solution to each well.

    • Prepare a 2X ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Rationale: Adding ATP last ensures all components are present to start the reaction simultaneously. The reaction volume is kept low to conserve reagents.[19]

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Rationale: The ADP-Glo™ Reagent stops the kinase reaction by chelating Mg2+ and depletes the remaining ATP, ensuring that the final luminescent signal is derived only from the ADP produced during the kinase reaction.[6][9]

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

    • Rationale: This reagent contains enzymes that convert the ADP back to ATP, which is then used by an ultraglow luciferase to generate a stable luminescent signal.[6]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the positive control (or no enzyme) as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Biological Context: A Representative Kinase Signaling Pathway

To understand the impact of inhibition, it is crucial to visualize the kinase's role in cellular signaling. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a common target for quinoline-based inhibitors.[4][20]

G cluster_0 cluster_1 cluster_2 VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding & Dimerization KinaseDomain Tyrosine Kinase Domain VEGFR2->KinaseDomain Activation KinaseDomain->KinaseDomain Autophosphorylation PLCg PLCγ KinaseDomain->PLCg Phosphorylation PI3K PI3K KinaseDomain->PI3K Phosphorylation RAF RAF KinaseDomain->RAF Activation Downstream Downstream Signaling (e.g., MAPK, Akt pathways) PLCg->Downstream PI3K->Downstream RAF->Downstream Response Cellular Response (Proliferation, Migration, Angiogenesis) Downstream->Response Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->KinaseDomain

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Comparative Analysis: Quinoline Derivatives vs. Alternatives

Compound/DerivativeTarget KinaseIC50 (nM)Alternative InhibitorAlternative Inhibitor IC50 (nM)Reference
Quinazoline-Isatin Hybrid (6c)VEGFR-2 76Sunitinib9[20]
Quinazoline-Isatin Hybrid (6c)EGFR 83Erlotinib2[20]
Quinazoline-Isatin Hybrid (6c)HER2 138Lapatinib10.8[20]
6-bromo quinoline derivativeGAK ~1.3 (Ki)Sunitinib41[21][22]
7-chloro quinoline derivativeGAK 1.3 (Ki)Sunitinib41[21][22]
Pyrimido-thieno-quinoline (BPTQ)VEGFR1 ~5,000Axitinib0.1[2]
Pyrimido-thieno-quinoline (BPTQ)CHK2 ~5,000AZD77625[2]
Dasatinib (Quinoline-related)Abl <1Imatinib25-750[23]
Dasatinib (Quinoline-related)Src 0.5Bosutinib1.2[23]

Note: Data for GAK is presented as Ki (inhibition constant), which is comparable to IC50 under certain assay conditions. The table showcases the multi-kinase inhibitory potential often seen with this chemical class.[20][24]

References

  • Title: Development of a HTRF® Kinase Assay for Determination of Syk Activity Source: PMC - NIH URL: [Link]

  • Title: Principle of the AlphaScreen kinase assay Source: ResearchGate URL: [Link]

  • Title: The Use of AlphaScreen Technology in HTS: Current Status Source: Semantic Scholar URL: [Link]

  • Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: NIH URL: [Link]

  • Title: HTRF® Kinase Assay Protocol | Download Table Source: ResearchGate URL: [Link]

  • Title: Development of a HTRF® Kinase Assay for Determination of Syk Activity Source: ResearchGate URL: [Link]

  • Title: How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio Source: YouTube URL: [Link]

  • Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase Source: NIH URL: [Link]

  • Title: Assay Development for Protein Kinase Enzymes Source: NCBI - NIH URL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]

  • Title: Assaying Protein Kinase Activity with Radiolabeled ATP Source: PMC - NIH URL: [Link]

  • Title: Fluorescence Polarization (FP) Source: Molecular Devices URL: [Link]

  • Title: Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies Source: MDPI URL: [Link]

  • Title: In vitro kinase assay Source: Protocols.io URL: [Link]

  • Title: New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma Source: PMC - NIH URL: [Link]

  • Title: Fluorescence detection techniques for protein kinase assay Source: ResearchGate URL: [Link]

  • Title: Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 Source: PMC - NIH URL: [Link]

  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: International Journal of Medical and Pharmaceutical Sciences URL: [Link]

  • Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity Source: PMC - PubMed Central URL: [Link]

  • Title: Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones Source: MDPI URL: [Link]

  • Title: 4-Bromo-8-chloro-5-methoxyquinoline Source: Dongguan Kangrun Experimental Technology Co., Ltd. URL: [Link]

  • Title: 4-Bromo-8-chloro-5-methoxyquinoline - CAS:1189107-37-6 Source: Dongguan Kangrun Experimental Technology Co., Ltd. URL: [Link]

  • Title: Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors Source: PMC URL: [Link]

  • Title: Inhibition of protein kinases by anticancer DNA intercalator, 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline Source: PMC - PubMed Central URL: [Link]

  • Title: Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays Source: PubMed URL: [Link]

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Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 4-aryl-8-chloro-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of rational drug design. The quinoline scaffold, a privileged heterocyclic motif, is present in a multitude of pharmacologically active compounds.[1] The precise arrangement of substituents on this core, such as in the case of 4-aryl-8-chloro-5-methoxyquinoline, dictates its biological activity, pharmacokinetic properties, and potential for therapeutic application. This guide provides an in-depth comparison of the preeminent technique for structural determination, single-crystal X-ray crystallography, with complementary analytical and computational methods.

While a specific crystal structure for 4-aryl-8-chloro-5-methoxyquinoline is not publicly available in crystallographic databases like the Cambridge Structural Database (CSD)[2][3], this guide will leverage data from closely related quinoline derivatives to illustrate the principles and comparative strengths of each technique.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline compound. It provides unambiguous proof of atomic connectivity, bond lengths, bond angles, and stereochemistry, offering a detailed three-dimensional portrait of the molecule.

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process, where careful execution at each stage is paramount to success.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Art of Patience): The initial and often most challenging step is to grow a single crystal of suitable size and quality. Slow evaporation of a saturated solution is a common technique.

    • Dissolve the purified 4-aryl-8-chloro-5-methoxyquinoline in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to the point of saturation.

    • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

    • Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days to weeks. The goal is to allow a small number of crystals to form and grow, rather than a large number of small crystals.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The structural model is then refined by least-squares methods, minimizing the difference between the observed and calculated diffraction intensities. This process yields the final, precise atomic coordinates, bond lengths, and angles.

The causality behind these steps is crucial. Slow crystal growth is essential to allow the molecules to pack in a highly ordered, repeating lattice, which is the prerequisite for sharp diffraction. Cooling the crystal reduces the thermal motion of the atoms, leading to a clearer diffraction pattern and a more precise final structure.

Insights from Crystallographic Data of Related Quinolines

Examining the crystal structures of analogous compounds, such as 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline[4][5] and ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate[6], reveals key structural features. For instance, the quinoline ring system is typically planar, and the dihedral angle between the quinoline core and any aryl substituents is a critical conformational parameter that influences intermolecular interactions in the solid state. These interactions, including hydrogen bonds and π-π stacking, dictate the crystal packing and can provide insights into potential binding modes with biological targets.

Complementary and Alternative Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable and often more readily obtainable information, particularly when suitable crystals cannot be grown.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in the solution state. For 4-aryl-8-chloro-5-methoxyquinoline, both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), allowing for the complete assignment of the molecular skeleton.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and establish the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS): The Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental formula. This technique is crucial for confirming the molecular weight and elemental composition of a newly synthesized compound like 4-aryl-8-chloro-5-methoxyquinoline.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph.

  • Ionization: Ionize the sample using a suitable technique, such as electrospray ionization (ESI).

  • Mass Analysis: Measure the exact mass of the molecular ion in a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Formula Determination: Use the accurate mass to calculate the possible elemental formulas that fit within a narrow mass tolerance.

The Rise of Computational Chemistry: Predicting Structure with Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful in predicting the structural and electronic properties of molecules.[1][7][8][9][10] For 4-aryl-8-chloro-5-methoxyquinoline, DFT calculations can provide valuable insights that complement experimental data.

  • Geometry Optimization: DFT can be used to calculate the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. These can be compared with experimental X-ray data for validation.

  • NMR Chemical Shift Prediction: DFT can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy, aiding in the assignment of complex spectra.[11][12][13][14][15]

  • Electronic Properties: DFT calculations can reveal information about the molecule's electronic structure, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity.

Computational Protocol: DFT Geometry Optimization and NMR Prediction

  • Structure Input: Build the 3D structure of 4-aryl-8-chloro-5-methoxyquinoline in a molecular modeling program.

  • Calculation Setup: Choose a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Geometry Optimization: Perform a geometry optimization calculation to find the minimum energy structure.

  • NMR Calculation: Use the optimized geometry to calculate the NMR shielding tensors (GIAO method) to predict the ¹H and ¹³C chemical shifts.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific information required, the availability of the sample, and the stage of the research.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyHigh-Resolution Mass SpectrometryDensity Functional Theory (DFT)
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, chemical environment, solution-state conformationElemental formula, molecular weightPredicted 3D structure, NMR shifts, electronic properties
Sample Requirement High-quality single crystal~1-10 mg, soluble< 1 mgNone (computational)
State of Matter Solid (crystalline)SolutionGas phase (ionized)In silico
Ambiguity UnambiguousCan be ambiguous for complex structuresDoes not provide connectivityPredictions require experimental validation
Cost & Time High, can be time-consumingModerateLow, rapidModerate (computational resources)

Visualizing the Workflow and Decision-Making Process

experimental_workflow cluster_xray X-ray Crystallography Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Impurity Removal Crystal Growth Crystal Growth Purification->Crystal Growth Slow Evaporation Data Collection Data Collection Crystal Growth->Data Collection Diffraction Structure Solution Structure Solution Data Collection->Structure Solution Phase Problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least Squares Final Structure Final Structure Structure Refinement->Final Structure Validation

decision_making start Structural Confirmation Needed crystal Can a single crystal be grown? start->crystal xray X-ray Crystallography crystal->xray Yes nmr_ms NMR & HRMS crystal->nmr_ms No final_structure Confirmed Structure xray->final_structure dft DFT Calculations nmr_ms->dft Further Confirmation nmr_ms->final_structure Proposed Structure dft->final_structure Predicted Structure

Conclusion

The definitive structural elucidation of 4-aryl-8-chloro-5-methoxyquinoline, a molecule of potential pharmacological significance, relies on a synergistic approach. While single-crystal X-ray crystallography remains the unparalleled gold standard for providing an unambiguous three-dimensional structure, its success is contingent on the ability to grow high-quality crystals. In its absence, a combination of NMR spectroscopy and high-resolution mass spectrometry can provide a robust structural hypothesis. Furthermore, the integration of computational methods like DFT not only aids in the interpretation of experimental data but also offers predictive power, guiding synthetic efforts and deepening our understanding of the structure-activity relationships that are vital for modern drug discovery.

References

  • Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. (2019). Journal of Structural Chemistry, 60(5), 772-779. [Link]

  • Prediction of 13C NMR Chemical Shifts of Quinolone Derivatives Based on DFT Calculations. (2019). Russian Journal of Bakhtin Studies, 60(5), 772-779. [Link]

  • Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis of (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. (2020). Research Journal of Pharmacy and Technology, 13(11), 5431-5438. [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). Russian Journal of Organic Chemistry, 56(9), 1660–1668. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances, 14(10), 7029–7042. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). OUCI. [Link]

  • 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1463–o1464. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry, 11(8), 1246-1264. [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024). Journal of Chemical Information and Modeling, 64(7), 2419–2429. [Link]

  • X-Ray crystal structure of... (n.d.). ResearchGate. [Link]

  • Predicting 13C NMR Spectra by DFT Calculations. (2002). The Journal of Physical Chemistry A, 106(25), 6233–6241. [Link]

  • The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. (2024). Molecules, 29(2), 333. [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]

  • Crystal structures of 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and 4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1783–1789. [Link]

  • 4-Chloro-8-methoxyquinoline. (n.d.). PubChem. [Link]

  • 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. (2013). ResearchGate. [Link]

  • Crystal structure of 4-(3-Methoxy-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester, C22H27NO4. (2012). ResearchGate. [Link]

  • About the Cambridge Structural Database (CSD). (n.d.). CCDC. [Link]

  • Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o964–o965. [Link]

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A Comparative Analysis of Anticancer Potential: 4-Amino vs. 4-Aryl-8-Chloro-5-Methoxyquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents what medicinal chemists refer to as a "privileged scaffold."[1] This designation is earned by its recurring presence in a multitude of compounds exhibiting diverse and potent biological activities. In the realm of oncology, quinoline derivatives have emerged as a particularly fruitful area of research, yielding compounds that combat cancer through various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and disruption of crucial signaling pathways.[2]

This guide provides a comparative perspective on the potential anticancer activity of two distinct classes of derivatives built upon the 8-chloro-5-methoxyquinoline core: those substituted with a 4-amino group versus those bearing a 4-aryl moiety. While direct, side-by-side experimental data for these exact molecular frameworks is limited in publicly available literature, a robust comparative analysis can be constructed by examining structure-activity relationships (SAR) reported for closely related analogues. We will dissect the influence of each substituent to project the likely biological activities and mechanistic divergences between these two promising classes of anticancer agents.

Structure-Activity Relationship (SAR) Analysis: Deconstructing Anticancer Potency

The anticancer efficacy of a quinoline derivative is not determined by a single feature but by the synergistic interplay of substituents around the core. Here, we analyze the key positions relevant to our target scaffolds.

The Critical C4-Position: Amino vs. Aryl (Anilino) Substitution

The nature of the substituent at the 4-position of the quinoline ring is a primary determinant of the compound's mechanism of action and overall potency.

  • 4-Amino Derivatives: The 4-aminoquinoline scaffold is famously represented by the antimalarial drug chloroquine. In cancer research, chloroquine and its analogues have garnered significant interest for their ability to inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive stress and chemotherapy.[3][4] By blocking the fusion of autophagosomes with lysosomes, these compounds can lead to an accumulation of cellular waste and trigger apoptosis. Studies on derivatives such as N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine have demonstrated potent cytotoxic effects against breast cancer cell lines, with activity significantly exceeding that of chloroquine itself.[5] This suggests that the 4-amino group, particularly when attached to a side chain, is a key pharmacophore for inducing cytotoxic stress, potentially through autophagy inhibition.[3]

  • 4-Aryl (Anilino) Derivatives: The substitution of a 4-anilino group (an aryl ring linked via an amino bridge) dramatically shifts the mechanistic profile towards kinase inhibition. This scaffold is the backbone of several FDA-approved tyrosine kinase inhibitors, such as lapatinib.[6][7] These drugs typically function by competing with ATP for the binding site of key oncogenic kinases like EGFR, HER2, or those in the PI3K/Akt pathway.[1] The aryl group itself can be further substituted to enhance binding affinity and selectivity for the target kinase. For example, studies on 4-anilinoquinolinylchalcone derivatives have shown high cytotoxicity in breast cancer cells, triggering apoptosis and the production of reactive oxygen species (ROS).[6][8][9] This class of compounds acts via a more targeted mechanism compared to the broader cellular stress induced by many 4-amino analogues.

The Influence of Core Substituents: 8-Chloro and 5-Methoxy Groups

Substitutions on the benzo portion of the quinoline ring fine-tune the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its potency and target engagement.

  • 8-Chloro Group: The presence of a halogen, such as chlorine, at positions C7 or C8 often enhances the anticancer activity of quinoline derivatives.[5][10] The electron-withdrawing nature of chlorine can modulate the reactivity of the quinoline ring system and improve its interaction with biological targets. While direct data on 8-chloro-5-methoxyquinolines is sparse, studies on 7-chloro analogues show that this substitution leads to a drastic increase in cytotoxicity against cancer cells compared to the parent compound.[5]

  • 5-Methoxy Group: Methoxy (-OCH₃) groups are frequently incorporated into anticancer agents to modulate their pharmacokinetic and pharmacodynamic properties.[11] A study on 4-anilino-8-methoxy-2-phenylquinolines revealed that the position of the methoxy group is crucial for activity.[12] While this study did not include an 8-chloro substituent, it highlighted that an 8-methoxy group could contribute favorably to antiproliferative activity, although its effect was dependent on the substitution pattern of the 4-anilino ring.[12] The methoxy group can act as a hydrogen bond acceptor and influence the molecule's orientation within a target's binding pocket.[13]

Comparative Anticancer Activity: A Synthesized Outlook

Based on the SAR analysis, we can project a comparative profile for our two target scaffolds.

Feature4-Amino-8-chloro-5-methoxyquinoline4-Aryl-8-chloro-5-methoxyquinoline
Projected Primary Mechanism Autophagy Inhibition, Lysosomal Disruption, Induction of Apoptotic StressTargeted Kinase Inhibition (e.g., PI3K/Akt, EGFR), Cell Cycle Arrest
Potency Determinants Nature of the 4-amino side chain, Lipophilicity for lysosomal accumulationSubstitution pattern on the 4-aryl ring, Fit within the ATP-binding pocket of a target kinase
Potential Selectivity May show selectivity for cancers reliant on autophagy for survival.Can be engineered for high selectivity towards specific oncogenic kinases.
Expected Cytotoxicity Profile Potentially broad-spectrum cytotoxicity due to disruption of a fundamental cellular process.Cytotoxicity may be more potent but limited to cell lines dependent on the targeted kinase.

This synthesized comparison suggests a fundamental trade-off: the 4-amino scaffold likely acts as a potent but potentially less specific cytotoxin by disrupting cellular homeostasis, while the 4-aryl scaffold offers a pathway to a more targeted, and potentially less toxic, therapeutic agent by inhibiting specific signaling pathways crucial for cancer growth.

Key Signaling Pathway: PI3K/Akt/mTOR

Many quinoline-based anticancer agents, particularly kinase inhibitors, converge on the PI3K/Akt/mTOR signaling cascade.[1][14] This pathway is a central regulator of cell proliferation, growth, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.[2][15]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline 4-Aryl-Quinoline Derivative Quinoline->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for 4-aryl-quinoline inhibitors.

A 4-aryl-8-chloro-5-methoxyquinoline derivative would likely be designed to inhibit a kinase within this pathway, such as PI3K itself, preventing the downstream signaling cascade that promotes cell proliferation and survival.[14]

Experimental Protocols

The foundational assay for evaluating the anticancer activity of novel compounds is the assessment of cytotoxicity. The MTT assay is a widely used colorimetric method for this purpose.[16]

Protocol: MTT Cytotoxicity Assay

This protocol measures the metabolic activity of cells as an indicator of their viability.

1. Cell Plating:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) under standard conditions (37°C, 5% CO₂).

  • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate in 100 µL of complete culture medium.

  • Incubate the plate overnight to allow cells to attach.

2. Compound Treatment:

  • Prepare a stock solution of the test quinoline derivative in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

  • Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • After incubation, carefully remove the medium.

  • Add 100-150 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[17]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[18]

5. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate cell viability as a percentage relative to the vehicle control wells: (Absorbance of Treated Well / Absorbance of Control Well) * 100.

  • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The comparative analysis, built upon established structure-activity relationships, suggests that 4-amino-8-chloro-5-methoxyquinolines and 4-aryl-8-chloro-5-methoxyquinolines are both promising scaffolds for anticancer drug development, albeit with likely divergent mechanisms of action. The 4-amino derivatives are predicted to act as potent cytotoxins via autophagy inhibition, while the 4-aryl derivatives hold the potential for development as targeted kinase inhibitors.

The logical next step for researchers is the synthesis of these specific compound series and their direct comparative evaluation using the protocols outlined above. Further investigation should focus on:

  • Broad-Spectrum Screening: Testing the synthesized compounds against a diverse panel of cancer cell lines to identify sensitive cancer types.

  • Mechanism of Action Studies: Employing assays to confirm the hypothesized mechanisms, such as Western blotting for PI3K/Akt pathway proteins or autophagy flux assays (e.g., LC3-II turnover).

  • In Vivo Efficacy: Advancing lead compounds into preclinical animal models to assess their antitumor activity, pharmacokinetics, and safety profiles.

This guide provides a robust, evidence-based framework to direct future research and unlock the full therapeutic potential of these versatile quinoline scaffolds.

References

  • Al-Ostoot, F. H., et al. (2021). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 115, 105221. Available from: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • Wang, Y., et al. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. European Journal of Medicinal Chemistry, 269, 116279. Available from: [Link]

  • Sikorski, K., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(23), 14614. Available from: [Link]

  • Ahmad, I., et al. (2021). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry, 21(1), 86-101. Available from: [Link]

  • A.A. van de Loosdrecht, et al. (1994). A protocol for an MTT-based cytotoxicity assay. Journal of Immunological Methods, 174, 311-320. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Chen, Y-L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034. Available from: [Link]

  • Chen, Y-L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Semantic Scholar. Available from: [Link]

  • Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 61(6), 364-368. Available from: [Link]

  • Szulc, A., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(21), 7247. Available from: [Link]

  • Chen, Y-L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. PubMed. Available from: [Link]

  • Chen, Y-L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. Available from: [Link]

  • Chen, Y-L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034. Available from: [Link]

  • Hsieh, P-C., et al. (2007). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(10), 2893-2897. Available from: [Link]

  • Holla, B. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4446-4467. Available from: [Link]

  • El-Sayed, N., et al. (2018). Design, synthesis, and biological evaluation of novel quinoline derivatives as Topoisomerase 1 and EGFR inhibitors. ResearchGate. Available from: [Link]

  • Rojas-Vite, G., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(31), 14966-14981. Available from: [Link]

  • Park, H., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 57(15), 6334-6345. Available from: [Link]

  • El-Naggar, A. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. Available from: [Link]

  • El-Damasy, A. K., et al. (2019). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate. Available from: [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Available from: [Link]

  • Rojas, L., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6696. Available from: [Link]

  • Rojas, L., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available from: [Link]

  • Rojas, L., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Semantic Scholar. Available from: [Link]

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The Compass of Efficiency: A Guide to Evaluating Quinoline-Based Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, where the journey from a preliminary "hit" to a viable clinical candidate is long and fraught with challenges, medicinal chemists rely on a sophisticated toolkit of metrics to navigate the vast chemical space. Among the most critical of these navigational aids is the concept of ligand efficiency (LE) . This guide provides an in-depth exploration of ligand efficiency, contextualized through the evaluation of quinoline-based inhibitors, a scaffold of significant interest in medicinal chemistry. We will dissect the theoretical underpinnings of ligand efficiency, present a comparative analysis with alternative inhibitor classes, and provide detailed experimental protocols for the requisite biophysical assays, empowering researchers to make data-driven decisions in their quest for potent and drug-like molecules.

The Principle of Parsimony in Potency: Understanding Ligand Efficiency

At its core, ligand efficiency is a measure of the binding energy per atom of a ligand to its target, rewarding molecular parsimony.[1] It addresses a fundamental question in lead optimization: is the observed increase in potency justified by the accompanying increase in molecular size and complexity? A high ligand efficiency value suggests that a molecule is making highly effective and specific interactions with its target, a hallmark of a promising drug candidate.[2][3]

Several key metrics have been developed to quantify this concept:

  • Ligand Efficiency (LE): This is the foundational metric, calculated by normalizing the binding affinity (expressed as the Gibbs free energy, ΔG) by the number of non-hydrogen atoms (heavy atom count, HAC).[1] The formula is: LE = -ΔG / N where ΔG = -RTlnKi (or Kd) and N is the number of heavy atoms.[1] A commonly used approximation is: LE ≈ 1.4(-logIC50) / HAC [1] A recommended LE value for a promising lead compound is generally ≥ 0.3 kcal/mol per heavy atom.[2]

  • Lipophilic Ligand Efficiency (LLE) or Lipophilic Efficiency (LiPE): Recognizing that increasing lipophilicity is a common, yet often detrimental, strategy to boost potency, LLE provides a crucial counterbalance. It is calculated as the difference between the pIC50 (or pKi) and the compound's logP.[4][5] LLE = pIC50 - logP An LLE value greater than 5 is often considered desirable, indicating a favorable balance between potency and lipophilicity.[5]

These metrics are not merely academic exercises; they are pragmatic tools that guide the iterative process of molecular design, helping to avoid the pitfalls of "molecular obesity" and poor pharmacokinetic profiles.[6]

The Quinoline Scaffold: A Privileged Motif in Inhibition

The quinoline ring system is a recurring structural motif in a multitude of biologically active compounds, including a significant number of approved drugs and clinical candidates.[7] Its rigid, bicyclic aromatic nature provides a versatile platform for the spatial presentation of various functional groups, enabling precise interactions with a diverse range of biological targets, particularly protein kinases.[7][8] For the purpose of this guide, we will focus on a series of styrylquinoline derivatives that have demonstrated potent inhibitory activity against Insulin-like Growth Factor 1 Receptor (IGF1R), a key target in oncology.[9]

Comparative Analysis of Quinoline-Based IGF1R Inhibitors

To illustrate the practical application of ligand efficiency metrics, let's consider a hypothetical comparative analysis of a lead styrylquinoline inhibitor (SQ-1) against a known, alternative IGF1R inhibitor, Linsitinib, and a generic fragment-like hit.

Compound Structure Target IC50 (nM) pIC50 MW ( g/mol ) HAC logP LE LLE
SQ-1 (Hypothetical) (Structure of a styrylquinoline)IGF1R157.82420.5310.355.3
Linsitinib (Structure of Linsitinib)IGF1R357.46441.5323.80.333.66
Fragment Hit (Simple aromatic structure)IGF1R10,0005.0180.2131.50.543.5

Data for Linsitinib and the Fragment Hit are representative values for illustrative purposes.

From this table, several key insights emerge:

  • SQ-1 demonstrates a superior pIC50 to Linsitinib, indicating higher potency.

  • The Fragment Hit , despite its weak potency, exhibits the highest LE , highlighting its efficiency in binding for its small size. This is a common characteristic of fragments and underscores their value as starting points for optimization.[2]

  • SQ-1 possesses a significantly better LLE than Linsitinib, suggesting a more favorable balance of potency and lipophilicity. This is a critical consideration for downstream development, as lower lipophilicity is often associated with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This analysis demonstrates how ligand efficiency metrics can provide a more nuanced understanding of inhibitor quality beyond simple potency, guiding the selection and optimization of the most promising chemical scaffolds.

Experimental Determination of Binding Affinity: A Practical Guide

Accurate determination of binding affinity is the cornerstone of ligand efficiency evaluation.[10] Several biophysical techniques are routinely employed for this purpose, each with its own set of advantages and considerations.[11][12]

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[13][14] It is particularly well-suited for high-throughput screening (HTS) and for determining inhibition constants (Ki) in a competitive binding format.[14][15]

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_read Data Acquisition & Analysis P Target Protein W1 Well 1: Protein + Ligand (Max Polarization) P->W1 W3 Well 3: Protein + Ligand + Inhibitor (Competition) P->W3 L Fluorescent Ligand L->W1 W2 Well 2: Ligand Only (Min Polarization) L->W2 L->W3 I Inhibitor Dilution Series I->W3 Reader FP Plate Reader W1->Reader W2->Reader W3->Reader Plot Plot % Inhibition vs. [Inhibitor] Reader->Plot Calc Calculate IC50/Ki Plot->Calc

Caption: Fluorescence Polarization competition assay workflow.

  • Reagent Preparation:

    • Prepare a stock solution of the target protein in a suitable assay buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a stock solution of the fluorescently labeled ligand (tracer). The final concentration of the tracer should be at or below its Kd for the target protein.

    • Prepare a serial dilution of the inhibitor compounds in the assay buffer.

  • Assay Plate Setup (384-well, black, non-binding surface): [16]

    • Maximum Polarization Control: Add the target protein and fluorescent ligand to designated wells.

    • Minimum Polarization Control: Add only the fluorescent ligand to designated wells.

    • Competition Wells: Add the target protein, fluorescent ligand, and the serially diluted inhibitor to the remaining wells.[16]

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.[16]

  • Measurement: Read the fluorescence polarization on a suitable plate reader equipped with the appropriate excitation and emission filters for the fluorophore.[16]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[17][18] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[18][19]

ITC_Workflow cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis Syringe Load Syringe with Ligand Inject Inject Ligand into Cell Syringe->Inject Cell Load Cell with Protein Cell->Inject Measure Measure Heat Change Inject->Measure Repeat Injections Thermogram Generate Thermogram Measure->Thermogram Fit Fit Binding Isotherm Thermogram->Fit Params Determine Kd, ΔH, n Fit->Params

Caption: Isothermal Titration Calorimetry experimental workflow.

  • Sample Preparation:

    • Dialyze both the protein and the inhibitor into the same buffer to minimize heats of dilution.

    • Thoroughly degas the solutions to prevent air bubbles in the calorimeter.

    • Accurately determine the concentrations of the protein and inhibitor.

  • Instrument Setup:

    • Set the desired experimental temperature.

    • Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.[18]

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor into the protein solution.[20]

    • Allow the system to return to thermal equilibrium after each injection.

  • Data Acquisition: The instrument records the heat change associated with each injection, generating a raw thermogram.

  • Data Analysis:

    • Integrate the peaks in the raw thermogram to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd, ΔH, and stoichiometry (n).

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface.[21][22] It provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), in addition to the equilibrium dissociation constant (Kd).[23][24]

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize Ligand (e.g., Protein) Association Inject Analyte (Inhibitor) Immobilize->Association Dissociation Flow Buffer Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Fit Fit Kinetic Model Sensorgram->Fit Rates Determine kon, koff, Kd Fit->Rates

Sources

A Spectroscopic Comparative Analysis of 4-Bromo-8-chloro-5-methoxyquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives represent a cornerstone in the architecture of pharmacologically active molecules and functional materials.[1] The strategic placement of substituents on the quinoline core profoundly alters its electronic landscape, thereby modulating its biological activity and physicochemical properties.[1] Molecules such as 4-Bromo-8-chloro-5-methoxyquinoline are complex scaffolds, often serving as critical intermediates in the synthesis of novel therapeutic agents. A thorough understanding of their structural and electronic properties is paramount for rational drug design and development.

This guide provides an in-depth spectroscopic comparison of 4-Bromo-8-chloro-5-methoxyquinoline with its structurally related derivatives. By leveraging data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we will elucidate the distinct spectral signatures that arise from specific structural modifications. The causality behind experimental choices and interpretation of spectral data will be emphasized to provide a field-proven perspective for researchers, scientists, and drug development professionals.

Part 1: Spectroscopic Profile of 4-Bromo-8-chloro-5-methoxyquinoline

The quinoline ring system is an aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.[2] The spectroscopic properties of 4-Bromo-8-chloro-5-methoxyquinoline are dictated by the interplay of the electron-withdrawing inductive effects of the bromine and chlorine atoms, the electron-donating resonance effect of the methoxy group, and the inherent aromaticity of the quinoline core.

Molecular Structure

Below is the chemical structure of the parent compound, 4-Bromo-8-chloro-5-methoxyquinoline.

Caption: Molecular structure of 4-Bromo-8-chloro-5-methoxyquinoline.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[3] The chemical shifts in substituted quinolines are influenced by the electronic effects of the substituents.[4] Electron-withdrawing groups like halogens generally deshield nearby protons and carbons (shifting them to higher ppm values), while electron-donating groups like methoxy groups cause shielding (shifting them to lower ppm values).[4]

  • ¹H NMR: The aromatic region is expected to show distinct signals for the protons on the quinoline ring. The proton at C2 would likely be the most deshielded due to its proximity to the electronegative nitrogen. The protons on the carbocyclic ring (H6 and H7) will be influenced by the methoxy, chloro, and bromo substituents.

  • ¹³C NMR: The spectrum will reveal all ten carbon atoms of the quinoline scaffold. The carbons directly attached to the halogens (C4 and C8) and the methoxy group (C5) will show significant shifts from their positions in unsubstituted quinoline.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule. The spectrum of 4-Bromo-8-chloro-5-methoxyquinoline will be characterized by:

  • C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

  • C=C and C=N stretching: Vibrations from the aromatic rings will be observed in the 1600-1400 cm⁻¹ region.

  • C-O stretching: The aryl-alkyl ether linkage of the methoxy group will produce a strong, characteristic band, likely in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

  • C-Cl and C-Br stretching: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Quinoline itself exhibits characteristic absorption bands due to π → π* transitions.[5] The substituents on 4-Bromo-8-chloro-5-methoxyquinoline will modulate these transitions. The methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[3] For 4-Bromo-8-chloro-5-methoxyquinoline, the mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[3] This results in a characteristic cluster of peaks for the molecular ion, which is a definitive indicator of the presence of these two halogens.

Part 2: Comparative Spectroscopic Analysis with Derivatives

To understand the contribution of each substituent to the overall spectroscopic signature, we will compare the parent compound with three key derivatives:

  • 8-chloro-5-methoxyquinoline: To observe the effect of removing the bromine at C4.

  • 4-Bromo-5-methoxyquinoline: To observe the effect of removing the chlorine at C8.

  • 4-Bromo-8-chloro-5-hydroxyquinoline: To compare the electronic influence of a methoxy versus a hydroxyl group.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a novel quinoline derivative.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Synthesis Synthesis & Purification of Quinoline Derivative Dissolution Dissolution in Appropriate Solvents (e.g., CDCl3, Methanol) Synthesis->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy Dissolution->FTIR UVVis UV-Vis Spectroscopy Dissolution->UVVis MS Mass Spectrometry Dissolution->MS Structure Structural Confirmation NMR->Structure FTIR->Structure UVVis->Structure MS->Structure Properties Electronic Properties Structure->Properties Comparison Comparison with Analogs Properties->Comparison

Caption: General workflow for the spectroscopic characterization of quinoline derivatives.

Comparative Data Tables

The following tables summarize the predicted spectroscopic data for 4-Bromo-8-chloro-5-methoxyquinoline and its derivatives. These predictions are based on established principles of substituent effects on the quinoline core.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton4-Bromo-8-chloro-5-methoxyquinoline8-chloro-5-methoxyquinoline4-Bromo-5-methoxyquinoline4-Bromo-8-chloro-5-hydroxyquinolineRationale for Shift
H-2~8.8~8.8~8.8~8.8Proximity to nitrogen causes significant deshielding.
H-3~7.6~7.4~7.6~7.6Influenced by the C4 substituent. Removal of bromine at C4 in the second compound causes an upfield shift.
H-6~7.0~7.0~7.2~6.9Influenced by the C5 and C8 substituents. Removal of chlorine at C8 in the third compound causes an upfield shift. The -OH group in the fourth compound is more electron-donating than -OCH₃, causing an upfield shift.
H-7~7.8~7.8~7.9~7.7Primarily influenced by the C8 substituent.
OCH₃/OH~4.0~4.0~4.0~5-6 (broad)Methoxy protons are typically around 4.0 ppm. Hydroxyl proton signals are broad and their chemical shift is concentration-dependent.

Table 2: Key Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon4-Bromo-8-chloro-5-methoxyquinoline8-chloro-5-methoxyquinoline4-Bromo-5-methoxyquinoline4-Bromo-8-chloro-5-hydroxyquinolineRationale for Shift
C-4~125~148~125~125Direct attachment to bromine causes a downfield shift relative to unsubstituted quinoline, but the exact value is complex. Removal of bromine leads to a significant downfield shift as the carbon is now part of a C=C bond.
C-5~155~155~155~153Attached to the oxygen of the methoxy/hydroxyl group, causing a strong downfield shift. The hydroxyl group is slightly less deshielding than the methoxy group.
C-8~130~130~145~130Direct attachment to chlorine causes a downfield shift. Removal of chlorine leads to a significant downfield shift.
OCH₃~56~56~56-Typical chemical shift for a methoxy carbon attached to an aromatic ring.

**Table 3: Predicted Key FT-IR Vibrational Frequencies (cm⁻¹) **

Vibrational Mode4-Bromo-8-chloro-5-methoxyquinoline4-Bromo-8-chloro-5-hydroxyquinolineRationale for Difference
O-H Stretch-3200-3600 (broad)Presence of the hydroxyl group.
C-O Stretch (Aryl)~1250~1230The C-O bond in phenols typically absorbs at a slightly lower frequency than in aryl ethers.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm) in Methanol

CompoundPredicted λ_max (nm)Rationale for Shift
Quinoline~313Reference compound.
4-Bromo-8-chloro-5-methoxyquinoline~325The electron-donating methoxy group acts as an auxochrome, causing a bathochromic shift.
4-Bromo-8-chloro-5-hydroxyquinoline~330The hydroxyl group is also an auxochrome and may cause a slightly larger bathochromic shift compared to the methoxy group.

Table 5: Predicted Molecular Ion (M⁺) in Mass Spectrometry (m/z)

CompoundMolecular FormulaPredicted M⁺ (m/z)Key Isotopic Pattern
4-Bromo-8-chloro-5-methoxyquinolineC₁₀H₇BrClNO270.9, 272.9, 274.9Complex pattern due to both Br and Cl.
8-chloro-5-methoxyquinolineC₁₀H₈ClNO193.0, 195.0M and M+2 peaks in a ~3:1 ratio.
4-Bromo-5-methoxyquinolineC₁₀H₈BrNO237.0, 239.0M and M+2 peaks in a ~1:1 ratio.
4-Bromo-8-chloro-5-hydroxyquinolineC₉H₅BrClNO256.9, 258.9, 260.9Complex pattern due to both Br and Cl.

Part 3: Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy

Rationale: Chloroform-d (CDCl₃) is a common solvent for non-polar to moderately polar organic molecules, providing good solubility and a clean spectral window. Tetramethylsilane (TMS) is used as an internal standard for chemical shift calibration.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified quinoline derivative.[6]

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.[6]

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.[6]

    • Set the spectral width to cover 0-200 ppm.

    • A larger number of scans (typically 1024 or more) and a longer acquisition time are required due to the low natural abundance of ¹³C.[6]

Protocol 2: FT-IR Spectroscopy

Rationale: The Attenuated Total Reflectance (ATR) technique is a rapid and convenient method for obtaining IR spectra of solid samples without the need for pellet preparation.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the clean, empty ATR crystal before running the sample.

Protocol 3: UV-Vis Spectroscopy

Rationale: Spectroscopic grade methanol is a suitable solvent as it is transparent in the UV-Vis region of interest and can dissolve a wide range of organic compounds.

  • Sample Preparation:

    • Prepare a stock solution of the quinoline derivative in spectroscopic grade methanol at a concentration of approximately 1 mg/mL.

    • Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Use pure methanol as the blank.

    • Scan the spectrum from 200 to 400 nm.

Protocol 4: Mass Spectrometry

Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and moderately polar molecules, often producing a prominent protonated molecular ion [M+H]⁺, which is useful for molecular weight determination.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct.

    • Observe the full mass spectrum to identify the molecular ion cluster and any characteristic fragment ions.

Conclusion

The spectroscopic characterization of 4-Bromo-8-chloro-5-methoxyquinoline and its derivatives reveals a rich interplay of substituent effects on the quinoline core. NMR spectroscopy is invaluable for elucidating the precise substitution pattern, while mass spectrometry provides unambiguous confirmation of the elemental composition through its characteristic isotopic patterns. FT-IR and UV-Vis spectroscopy offer complementary information on functional groups and electronic transitions, respectively. By systematically comparing the spectral data of the parent compound with its derivatives, researchers can gain a deeper understanding of the structure-property relationships that govern the behavior of these important heterocyclic scaffolds. This guide provides the foundational knowledge and experimental framework necessary for the confident characterization of novel quinoline-based compounds.

References

  • Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Benchchem. Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • ResearchGate. Mass spectra analysis of quinoline alkaloids detected in Sauuda fruticose leads to novel biosynthesis pathway of quinoline alkaloids.
  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • ResearchGate. Mass spectra analysis of quinoline alkaloids detected in Sauuda.
  • RSC Publishing. Quinoline, quinazoline and acridone alkaloids.
  • ACS Publications. Infrared Spectral-Structural Correlations of Quinolines.
  • MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • Biointerface Research in Applied Chemistry. A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp.
  • NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
  • SciELO. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity.
  • NIH. 4-Bromo-8-methoxyquinoline.
  • ResearchGate. Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold.
  • National Institute of Standards and Technology. Quinoline - the NIST WebBook.
  • ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )...
  • Benchchem. Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
  • PubMed. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives.
  • ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.
  • ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
  • PubChemLite. 8-bromo-4-chloro-5-methoxyquinoline (C10H7BrClNO).
  • PubMed. 4-Bromo-8-methoxy-quinoline.
  • Benchchem. Comparative Analysis: 5-Bromo- vs. 5-Chloro-8-Methoxy-2-Methylquinoline.
  • PubMed. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.
  • National Institute of Standards and Technology. 8-Hydroxyquinoline - the NIST WebBook.
  • Benchchem. Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR).
  • International Journal of Pharmaceutical and Engineering Research. Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer.
  • PubChem. 7-Bromo-4-chloro-8-methoxy-2-phenylquinoline.
  • MDPI. Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties.
  • ChemicalBook. 4-Amino-3-bromo-8-chloro-5-methoxyquinoline.

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A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-8-chloro-5-methoxyquinoline and a Comparative Benchmark of Related Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse biological activities. Among the vast family of quinoline derivatives, polysubstituted halogenated methoxyquinolines are of particular interest due to the profound impact of halogen and methoxy substituents on the physicochemical and pharmacological properties of the molecule. These substitutions can modulate lipophilicity, metabolic stability, and target binding affinity, making them critical tools in the rational design of novel drug candidates.

This guide provides an in-depth technical analysis of the synthesis of a specific polysubstituted quinoline, 4-Bromo-8-chloro-5-methoxyquinoline. As a Senior Application Scientist, my objective is not merely to present a synthetic route but to provide a comprehensive comparison with the synthesis of structurally similar compounds. This comparative benchmarking will offer researchers and drug development professionals valuable insights into the strategic choices in synthetic planning, the rationale behind reaction conditions, and the expected outcomes in terms of yield and purity. We will explore various classical and modern synthetic methodologies, underpinned by mechanistic understanding, to empower the reader to make informed decisions in their own synthetic endeavors.

Strategic Approaches to the Synthesis of Polysubstituted Quinolines

The construction of the quinoline core and the subsequent introduction of substituents can be achieved through a variety of synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. Here, we will delve into some of the most relevant and widely employed methods for the synthesis of halogenated and methoxylated quinolines.

Classical Quinoline Syntheses: Building the Core Scaffold

Several named reactions have stood the test of time for their robustness in constructing the quinoline ring system. These methods typically involve the condensation of anilines with carbonyl compounds.

  • The Skraup Synthesis: This reaction involves the synthesis of quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (commonly nitrobenzene). The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline. While effective for simple quinolines, the often harsh and exothermic conditions can limit its application for sensitive substrates.

  • The Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. This allows for the synthesis of a wider range of substituted quinolines. The reaction is typically catalyzed by a strong acid.

  • The Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. The reaction can be catalyzed by either acids or bases and generally proceeds under milder conditions than the Skraup or Doebner-von Miller reactions, making it suitable for more complex and functionalized substrates.

Post-synthetic Modification: Introduction of Halogens

Once the quinoline core is established, the introduction of halogen atoms can be achieved through electrophilic halogenation. The position of halogenation is directed by the existing substituents on the quinoline ring. For instance, the methoxy group is an activating group and will direct electrophilic substitution to the ortho and para positions.

Proposed Synthesis of 4-Bromo-8-chloro-5-methoxyquinoline

The proposed multi-step synthesis commences with the construction of a key intermediate, 8-chloro-5-methoxyquinolin-4-ol, followed by the introduction of the bromine atom at the 4-position.

Synthetic Pathway for 4-Bromo-8-chloro-5-methoxyquinoline start 2-chloro-5-methoxyaniline intermediate1 8-chloro-5-methoxyquinolin-4-ol start->intermediate1 Gould-Jacobs Reaction (Thermal Cyclization) reagent1 Diethyl malonate (or similar) product 4-Bromo-8-chloro- 5-methoxyquinoline intermediate1->product Bromination reagent2 POBr3 or PBr3/PBr5

A proposed synthetic workflow for 4-Bromo-8-chloro-5-methoxyquinoline.
Step 1: Synthesis of 8-chloro-5-methoxyquinolin-4-ol

This key intermediate can be synthesized via a Gould-Jacobs type reaction starting from 2-chloro-5-methoxyaniline and diethyl malonate or a similar β-ketoester. The reaction involves an initial condensation followed by a thermal cyclization.

Step 2: Conversion to 4-Bromo-8-chloro-5-methoxyquinoline

The hydroxyl group at the 4-position of the quinolin-4-ol can be converted to a bromine atom using a suitable brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). This type of conversion is a standard procedure in quinoline chemistry.

Comparative Benchmarking: Synthesis of Structurally Similar Compounds

To provide a comprehensive understanding of the synthetic landscape, we will now compare the proposed synthesis of 4-Bromo-8-chloro-5-methoxyquinoline with established procedures for three analogous compounds: 5-Bromo-8-methoxyquinoline , 6-Bromo-4-chloroquinoline , and 4-Chloro-7-methoxyquinoline .

Compound Starting Material(s) Key Reaction(s) Reagents Yield Reference
4-Bromo-8-chloro-5-methoxyquinoline (Proposed) 2-chloro-5-methoxyaniline, Diethyl malonateGould-Jacobs, Bromination1. Heat; 2. POBr₃Estimated >70% (overall)-
5-Bromo-8-methoxyquinoline 8-methoxyquinolineElectrophilic BrominationBr₂ in CHCl₃92%
6-Bromo-4-chloroquinoline 4-bromoaniline, Diethyl ethoxymethylenemalonateGould-Jacobs, Chlorination1. Heat; 2. POCl₃~70% (overall)[1]
4-Chloro-7-methoxyquinoline 3-methoxyaniline, Diethyl ethoxymethylenemalonateGould-Jacobs, Chlorination1. Heat; 2. POCl₃~63% (overall)[1]
Analysis of Synthetic Strategies
  • Building the Core vs. Post-Modification: The syntheses of 6-Bromo-4-chloroquinoline and 4-Chloro-7-methoxyquinoline, much like our proposed route for the target compound, rely on building a substituted quinolin-4-ol intermediate first, followed by halogenation of the 4-position. This is a convergent and highly adaptable strategy. In contrast, the synthesis of 5-Bromo-8-methoxyquinoline involves a direct electrophilic bromination of a pre-existing quinoline. This approach is more direct but is highly dependent on the directing effects of the existing substituents.

  • Choice of Halogenating Agent: The conversion of the 4-hydroxy group to a chloro or bromo group is typically achieved with phosphorus oxyhalides (POCl₃ or POBr₃). These reagents are effective but require careful handling due to their reactivity with moisture.

  • Yield and Purity: The reported yields for the synthesis of the comparative compounds are generally good to excellent. The purification of these halogenated quinolines is often achieved by recrystallization or column chromatography. The choice of solvent for these purification steps is critical to obtaining a high-purity product.

Experimental Protocols

To provide a practical context to the discussed syntheses, detailed experimental protocols for the synthesis of the benchmark compounds are provided below. These protocols are based on published literature and represent established and reliable methods.

Protocol 1: Synthesis of 5-Bromo-8-methoxyquinoline[1]

Protocol 1 start 8-methoxyquinoline conditions Room Temperature, 2 days start->conditions reagent Br₂ in CHCl₃ reagent->conditions workup Wash with NaHCO₃, Dry over Na₂SO₄ conditions->workup purification Column Chromatography workup->purification product 5-Bromo-8-methoxyquinoline (92% yield) purification->product

Workflow for the synthesis of 5-Bromo-8-methoxyquinoline.

Procedure:

  • Dissolve 8-methoxyquinoline in chloroform.

  • Add a solution of bromine in chloroform dropwise at room temperature.

  • Stir the reaction mixture for 48 hours.

  • Wash the organic layer with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 5-Bromo-8-methoxyquinoline.

Protocol 2: Synthesis of 6-Bromo-4-chloroquinoline[2]

Protocol 2 start 4-bromoaniline + Diethyl ethoxymethylenemalonate step1 Gould-Jacobs Reaction (Heat) start->step1 intermediate 6-bromoquinolin-4-ol step1->intermediate step2 Chlorination intermediate->step2 product 6-Bromo-4-chloroquinoline step2->product reagent POCl₃ reagent->step2

Workflow for the synthesis of 6-Bromo-4-chloroquinoline.

Procedure:

  • Synthesis of 6-bromoquinolin-4-ol: Heat a mixture of 4-bromoaniline and diethyl ethoxymethylenemalonate. The intermediate anilinomethylenemalonate is cyclized at high temperature in a high-boiling solvent like diphenyl ether. The resulting ester is saponified and then decarboxylated to yield 6-bromoquinolin-4-ol.

  • Synthesis of 6-Bromo-4-chloroquinoline: Reflux 6-bromoquinolin-4-ol in an excess of phosphorus oxychloride (POCl₃). After the reaction is complete, the excess POCl₃ is carefully quenched with ice, and the product is isolated by filtration and purified.

Conclusion and Future Outlook

The synthesis of polysubstituted quinolines like 4-Bromo-8-chloro-5-methoxyquinoline is a challenging yet rewarding endeavor for medicinal chemists. This guide has provided a comprehensive overview of the strategic considerations for synthesizing such molecules, benchmarked against the established synthesis of similar compounds. The proposed synthesis of 4-Bromo-8-chloro-5-methoxyquinoline via a Gould-Jacobs reaction followed by bromination of the 4-position represents a logical and likely effective route.

The comparative analysis highlights that while direct halogenation of a pre-formed quinoline ring is efficient for certain substitution patterns, a more convergent approach involving the construction of a quinolin-4-ol intermediate offers greater flexibility for accessing a wider range of polysubstituted quinolines.

As the demand for novel and structurally diverse drug candidates continues to grow, the development of efficient, scalable, and sustainable synthetic methods for quinoline derivatives will remain a key focus of research. Future work in this area will likely involve the exploration of novel catalytic systems, including photoredox and electrocatalysis, to achieve even greater control over regioselectivity and to enable the synthesis of increasingly complex quinoline scaffolds under milder and more environmentally friendly conditions.

References

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.
  • PubChem. (n.d.). 4-Bromo-8-chloro-5-methoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-8-methoxyquinoline. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • CN106432073B. (2018). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-8-chloro-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational and disposal plan for 4-Bromo-8-chloro-5-methoxyquinoline. As a Senior Application Scientist, my objective is to move beyond simple checklists and provide a procedural framework grounded in chemical principles, ensuring not only compliance but a deep understanding of the safety imperatives involved. The protocols herein are designed for researchers, scientists, and drug development professionals who handle complex halogenated heterocyclic compounds.

Inferred Hazard Profile and Risk Assessment

The primary driver for our disposal protocol is the chemical's structure: a poly-halogenated aromatic heterocycle. Such structures are often associated with environmental persistence and biological toxicity.[1] The following assessment is based on data from analogous quinoline derivatives.

Hazard ClassificationPotential GHS PictogramRationale & Supporting Evidence
Acute Toxicity (Oral) Warning Structurally related compounds are classified as harmful if swallowed.[1] The quinoline moiety itself can present toxicity risks.
Skin Corrosion/Irritation Warning Halogenated aromatic compounds frequently cause skin irritation upon direct contact.[1][4][5][6]
Serious Eye Damage/Irritation Warning Direct contact is likely to cause serious eye irritation, a common property of chlorinated and brominated organic solids.[1][6][7]
Aquatic Toxicity Warning Quinoline derivatives are often noted as being toxic to aquatic life with long-lasting effects, mandating containment from waterways.[1]
Carcinogenicity/Mutagenicity (Potential)Data for the parent compound, quinoline, suggests it may cause cancer and is suspected of causing genetic defects. This risk should be considered for its derivatives.[1]

Mandatory Safety Protocols: PPE and Engineering Controls

Before any handling or disposal begins, the following controls are mandatory to mitigate exposure risks. The causality is clear: preventing direct contact and inhalation is paramount.

  • Primary Engineering Control: All handling of 4-Bromo-8-chloro-5-methoxyquinoline, including weighing, transfers, and adding to waste containers, must be conducted within a certified chemical fume hood.[2][3] This is non-negotiable and serves to contain potentially harmful dusts and aerosols.

  • Personal Protective Equipment (PPE): A multi-barrier approach is essential.

    • Eye Protection: Chemical splash goggles or safety glasses with side shields are required.[1][2]

    • Hand Protection: Use chemical-resistant nitrile gloves. For extensive handling or cleaning up spills, double-gloving is a recommended best practice.[2][8] Inspect gloves for any signs of degradation before use.[1]

    • Body Protection: A full-length laboratory coat must be worn and kept fully buttoned to prevent skin contact.[1][2]

Step-by-Step Disposal and Waste Management Workflow

The disposal of 4-Bromo-8-chloro-5-methoxyquinoline must be managed as hazardous waste from the moment of generation.[9] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][8][10]

Experimental Protocol: Waste Segregation and Containerization
  • Waste Characterization: Due to its structure as a halogenated organic compound, this chemical is classified as hazardous waste.[8][11] It may fall under EPA waste codes for halogenated solvents (e.g., F001, F002) if used in a solvent mixture.[11]

  • Segregation: This is a critical step. 4-Bromo-8-chloro-5-methoxyquinoline waste must be kept separate from non-halogenated chemical waste.[10][12] Halogenated waste streams require high-temperature incineration for proper disposal to prevent the formation of toxic dioxins. Mixing them with non-halogenated streams, which may be recycled or fuel-blended, constitutes improper disposal. Also, ensure segregation from incompatible materials like strong oxidizing agents.[1][13]

  • Container Selection: Collect waste in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) carboy or a glass bottle with a secure screw cap is recommended.[1][8]

  • Container Labeling:

    • The container must be clearly labeled as "HAZARDOUS WASTE".[1]

    • The label must include the full, unabbreviated chemical name: "Waste 4-Bromo-8-chloro-5-methoxyquinoline".[12] If it is part of a mixture, list all constituents and their approximate percentages.

    • Attach the label to the container before adding the first drop of waste.[12]

  • Accumulation: Keep the waste container securely closed at all times, except when actively adding waste.[9][12][14] This prevents the release of vapors and protects against spills.

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[9][15] This area must be at or near the point of waste generation and should be a secondary containment bin to catch any potential leaks.[14][15]

  • Final Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][9] Complete all required paperwork for waste pickup.[9]

Disposal Workflow Diagram

G cluster_prep Preparation & Characterization cluster_protocol Disposal Protocol cluster_final Final Disposition A Waste Generation (4-Bromo-8-chloro-5-methoxyquinoline) B Characterize as Hazardous Waste (Halogenated Organic) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate from Non-Halogenated & Incompatible Waste C->D E Select & Pre-Label Compatible Waste Container (e.g., HDPE, Glass) D->E F Collect Waste in Fume Hood E->F G Store Container in Satellite Accumulation Area (SAA) with Secondary Containment F->G H Keep Container Securely Closed G->H I Request Pickup from EHS or Licensed Waste Contractor H->I J Proper Disposal via High-Temperature Incineration I->J

Caption: Decision Workflow for 4-Bromo-8-chloro-5-methoxyquinoline Waste Disposal.

Emergency Procedures: Spill and Exposure Management

Small Spill Containment Protocol (<100 mL or 100g)
  • Evacuate & Alert: Alert personnel in the immediate area and restrict access.[1]

  • Assess & Equip: Ensure you are wearing the mandatory PPE as described in Section 2.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][8] Do not use combustible materials like paper towels alone.

  • Collect: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose: All cleaning materials (wipes, contaminated gloves) must be collected and disposed of as hazardous waste in the same container.[1]

Personnel Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of 4-Bromo-8-chloro-5-methoxyquinoline, protecting both personnel and the environment.

References

  • BenchChem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Disposal of 2-tert-Butylquinoline: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 2-Chloro-8-iodoquinoxaline.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 1-Bromo-4-(trichloromethyl)benzene.
  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals.
  • Echemi. (n.d.). 4-Amino-3-bromo-8-chloro-5-methoxyquinoline Safety Data Sheets.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Unknown Author. (n.d.). Laboratory Waste Management Guidelines.
  • TCI Chemicals. (2025). Safety Data Sheet: 1-Bromo-3-chloro-5-fluorobenzene.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • LookChem. (n.d.). 4-Bromo-8-Methoxyquinoline - Free SDS search.
  • Fisher Scientific. (2024). Safety Data Sheet: 6-Bromo-4-chloroquinoline.
  • MilliporeSigma. (2024). Safety Data Sheet: 1-Bromo-4-chlorobenzene.
  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
  • Rowan University. (n.d.). Chemical Waste Disposal Guide for Laboratories.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromobenzene.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70310, 8-Methoxyquinoline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140109, 8-Bromoquinoline.

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Comprehensive Guide to Handling 4-Bromo-8-chloro-5-methoxyquinoline: Personal Protective Equipment, Operational Procedures, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a novel halogenated quinoline derivative, 4-Bromo-8-chloro-5-methoxyquinoline necessitates a stringent and well-defined handling protocol. This guide provides an in-depth operational framework for researchers, scientists, and drug development professionals, ensuring a multi-layered approach to safety that extends from personal protection to waste disposal. The procedures outlined are synthesized from best practices for handling analogous chemical structures and are designed to be self-validating systems of laboratory safety.

Hazard Assessment and Engineering Controls

Due to the absence of a specific Safety Data Sheet (SDS) for 4-Bromo-8-chloro-5-methoxyquinoline, a precautionary approach is essential. Based on the hazard profiles of structurally similar compounds such as 5-Bromoquinoline, 6-Bromo-4-chloroquinoline, and 4-Chloro-8-methoxyquinoline, the primary anticipated hazards include:

  • Acute Oral Toxicity : Harmful if swallowed.

  • Skin Corrosion/Irritation : Causes skin irritation.

  • Serious Eye Damage/Irritation : Causes serious eye irritation.

  • Respiratory Irritation : May cause respiratory irritation.

Given these potential hazards, all manipulations of 4-Bromo-8-chloro-5-methoxyquinoline must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2] The fume hood provides a primary barrier of protection and is a non-negotiable engineering control for handling this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 4-Bromo-8-chloro-5-methoxyquinoline.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially during procedures with a risk of splashing.[3]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or where there is a significant risk of splashing, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves.[3] Gloves must be changed immediately if they become contaminated.
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully-fastened laboratory coat made of a chemical-resistant material is mandatory.
Feet Closed-toe ShoesSubstantial, closed-toe shoes are required to protect against spills.[2]
Operational Workflow for Safe Handling

A systematic workflow is paramount to ensuring both personal safety and experimental integrity. The following diagram and step-by-step protocol outline the safe handling of 4-Bromo-8-chloro-5-methoxyquinoline.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Verify Fume Hood Functionality prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_spill_kit Ensure Spill Kit is Accessible prep_ppe->prep_spill_kit handling_weigh Weigh Compound in Fume Hood prep_spill_kit->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve post_decontaminate Decontaminate Surfaces handling_dissolve->post_decontaminate post_dispose Dispose of Waste post_decontaminate->post_dispose post_remove_ppe Remove PPE post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Step-by-step workflow for the safe handling of 4-Bromo-8-chloro-5-methoxyquinoline.

Experimental Protocol:

  • Preparation:

    • Before beginning any work, ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as detailed in the table above.

    • Confirm that a spill kit containing appropriate absorbent materials is readily accessible.

  • Handling the Compound:

    • Carefully weigh the solid 4-Bromo-8-chloro-5-methoxyquinoline within the fume hood.

    • When transferring the compound, use a spatula and ensure slow, deliberate movements to prevent aerosolization.

    • If preparing a solution, add the compound to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

    • Carefully remove PPE, ensuring that no part of the outer, potentially contaminated surface comes into contact with your skin. Gloves should be removed last.

    • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention if symptoms occur.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[5][6] Seek immediate medical attention.

Spill and Waste Management

Proper management of spills and waste is a critical component of laboratory safety when handling halogenated compounds.

Spill Response:

  • Small Spills (within a fume hood):

    • Contain the spill with absorbent pads.

    • Place the used absorbent materials in a sealed plastic bag or other appropriate container.

    • Label the container as "Hazardous Waste" and include the chemical name.

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institution's environmental health and safety office.

    • Prevent the spread of the spill if it is safe to do so.

Waste Disposal:

As a halogenated organic compound, 4-Bromo-8-chloro-5-methoxyquinoline waste must be segregated from non-halogenated waste streams.[7][8]

  • Waste Segregation:

    • Collect all waste containing 4-Bromo-8-chloro-5-methoxyquinoline in a designated, clearly labeled "Halogenated Waste" container.[7][8]

    • Do not mix with non-halogenated organic or inorganic waste.[8]

  • Container Management:

    • Waste containers must be in good condition, compatible with the chemical, and have a tightly sealing cap.[7][9]

    • Keep waste containers closed except when actively adding waste.[7][9]

    • Label the container with "Hazardous Waste," the full chemical name ("4-Bromo-8-chloro-5-methoxyquinoline"), and an approximate concentration or volume.[7]

  • Disposal Procedure:

    • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

    • Arrange for pickup of the waste by the environmental health and safety department.

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal gen_solid Solid Waste (Contaminated PPE, Weighing Paper) collect_container Designated Halogenated Waste Container gen_solid->collect_container gen_liquid Liquid Waste (Reaction Residues, Solvents) gen_liquid->collect_container collect_label Label with 'Hazardous Waste' and Contents collect_container->collect_label dispose_pickup Arrange for EHS Pickup collect_label->dispose_pickup dispose_incineration High-Temperature Incineration dispose_pickup->dispose_incineration

Caption: Waste disposal workflow for 4-Bromo-8-chloro-5-methoxyquinoline.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Benchchem. Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Echemi. 4-Amino-3-bromo-8-chloro-5-methoxyquinoline Safety Data Sheets.
  • US EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Temple University. Halogenated Solvents in Laboratories.
  • MilliporeSigma. SAFETY DATA SHEET.
  • Bucknell University. HAZARDOUS WASTE SEGREGATION.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Benchchem. Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • PubChem. 4-Chloro-8-methoxyquinoline.
  • Benchchem. Personal protective equipment for handling 1-Bromo-3-methylcyclohexane.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.